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  • Product: N2-Methylpyridine-2,3-diamine
  • CAS: 5028-20-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N2-Methylpyridine-2,3-diamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals Introduction N2-Methylpyridine-2,3-diamine is a heterocyclic organic compound belonging to the diaminopyridine family. These structures are of significant i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2-Methylpyridine-2,3-diamine is a heterocyclic organic compound belonging to the diaminopyridine family. These structures are of significant interest in medicinal chemistry and materials science due to their versatile reactivity and potential as scaffolds for synthesizing more complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the known chemical properties, structure, and a plausible synthetic route for N2-Methylpyridine-2,3-diamine, compiled from available scientific literature. For comparative purposes, data for the parent compound, 2,3-diaminopyridine, is also included.

Chemical Properties and Structure

The structural and physical properties of N2-Methylpyridine-2,3-diamine are summarized in the tables below. Data for the parent compound, 2,3-diaminopyridine, is provided for context and comparison.

Table 1: Chemical Identification and Properties of N2-Methylpyridine-2,3-diamine

PropertyValueReference
IUPAC Name N2-Methylpyridine-2,3-diamineN/A
CAS Number 5028-20-6[1]
Molecular Formula C₆H₉N₃[2]
Molecular Weight 123.16 g/mol [2]
Melting Point 100-101 °C
Boiling Point Data not availableN/A
Solubility Data not availableN/A

Table 2: Chemical Identification and Properties of 2,3-Diaminopyridine

PropertyValueReference
IUPAC Name Pyridine-2,3-diamine
CAS Number 452-58-4
Molecular Formula C₅H₇N₃
Molecular Weight 109.13 g/mol
Melting Point 110-115 °C
Boiling Point 195 °C at 55 mmHg
Solubility Soluble in water (100 g/L at 20 °C) and strongly polar organic solvents like N,N-dimethylformamide. Poorly soluble in less polar and non-polar solvents.
pKa 6.78 ± 0.36 (Predicted)

Experimental Protocols

The selective protection of the 3-amino group is crucial and has been reported to be achievable using benzyl chloroformate. The methylation of the less basic 2-amino group can then be performed, followed by removal of the protecting group. The regioselectivity of direct methylation of 2,3-diaminopyridine has been noted to be solvent-dependent, which presents a challenge for direct synthesis.[1]

Proposed Synthesis of N2-Methylpyridine-2,3-diamine

Step 1: Selective Protection of the 3-Amino Group of 2,3-Diaminopyridine

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,3-diaminopyridine in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran or dichloromethane).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Protecting Group: Slowly add a solution of benzyl chloroformate (1 equivalent) in the same solvent to the cooled solution of 2,3-diaminopyridine while stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting N-benzyloxycarbonyl-protected 2,3-diaminopyridine by column chromatography on silica gel.

Step 2: Methylation of the 2-Amino Group

  • Reaction Setup: In a round-bottom flask, dissolve the purified N-protected 2,3-diaminopyridine in a suitable polar aprotic solvent (e.g., dimethylformamide).

  • Base Addition: Add a non-nucleophilic base such as sodium hydride (NaH) portion-wise at 0 °C.

  • Methylating Agent: After stirring for a short period, add methyl iodide (CH₃I) dropwise.

  • Reaction: Allow the reaction to proceed at room temperature until completion (monitored by TLC).

  • Workup: Carefully quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection to Yield N2-Methylpyridine-2,3-diamine

  • Reaction Setup: Dissolve the product from Step 2 in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a palladium on carbon (Pd/C) catalyst.

  • Hydrogenolysis: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously for several hours at room temperature.

  • Filtration and Concentration: Once the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the solvent. Concentrate the filtrate under reduced pressure to obtain the crude N2-Methylpyridine-2,3-diamine.

  • Purification: Purify the final product by recrystallization or column chromatography.

Mandatory Visualization

The proposed synthetic workflow for N2-Methylpyridine-2,3-diamine is illustrated below.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Protection cluster_step2 Step 2: Methylation cluster_step3 Step 3: Deprotection 2_3_Diaminopyridine 2,3-Diaminopyridine Protected_Intermediate N-(2-amino-pyridin-3-yl)- carbamic acid benzyl ester 2_3_Diaminopyridine->Protected_Intermediate Benzyl Chloroformate, Aprotic Solvent Methylated_Intermediate N-(2-(methylamino)pyridin-3-yl)- carbamic acid benzyl ester Protected_Intermediate->Methylated_Intermediate NaH, CH3I, DMF Final_Product N2-Methylpyridine-2,3-diamine Methylated_Intermediate->Final_Product H2, Pd/C, Ethanol

Caption: Proposed synthetic route for N2-Methylpyridine-2,3-diamine.

Signaling Pathways and Biological Activity

A thorough search of the current scientific literature did not yield any specific information regarding the involvement of N2-Methylpyridine-2,3-diamine in biological signaling pathways or its applications in drug development. However, the broader class of diaminopyridines and their derivatives are known to possess a wide range of biological activities, suggesting that N2-Methylpyridine-2,3-diamine could be a valuable candidate for biological screening in various therapeutic areas.

Conclusion

N2-Methylpyridine-2,3-diamine is a pyridine derivative for which some fundamental chemical data is available, though a comprehensive characterization is lacking in the public domain. This guide provides the currently available information on its chemical and physical properties and outlines a plausible, multi-step synthesis based on established chemical principles for the selective modification of diaminopyridines. The lack of data on its biological activity presents an opportunity for future research to explore the potential of this compound in drug discovery and other applications. Researchers interested in this molecule are encouraged to perform the proposed synthesis and conduct a thorough characterization to expand the scientific knowledge base.

References

Exploratory

N2-Methylpyridine-2,3-diamine CAS number and IUPAC name

For Researchers, Scientists, and Drug Development Professionals Introduction N2-Methylpyridine-2,3-diamine is a substituted pyridinediamine that has garnered interest within the scientific community for its potential bio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2-Methylpyridine-2,3-diamine is a substituted pyridinediamine that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its chemical identity, available biological data, and relevant experimental methodologies. The information is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identification

IdentifierValue
IUPAC Name N2-methylpyridine-2,3-diamine
CAS Number 5028-20-6
Molecular Formula C₆H₉N₃
Molecular Weight 123.16 g/mol
Structure (Chemical structure image can be generated based on IUPAC name)
Hydrochloride CAS No. 1353964-98-3

Physicochemical Properties

A comprehensive summary of the physicochemical properties of N2-Methylpyridine-2,3-diamine is crucial for its application in experimental settings.

PropertyValueReference
Melting Point 178-179 °C (for N3-methyl isomer)[1]
Boiling Point 138 °C (at 1 Torr, for N3-methyl isomer)[1]
pKa 7.10 ± 0.36 (Predicted, for N3-methyl isomer)[1]
Appearance Brown to green solid (for N3-methyl isomer)[1]

Note: Experimental data for the N2-methyl isomer is limited; data for the closely related N3-methyl isomer is provided for reference.

Biological Activity

N2-Methylpyridine-2,3-diamine has been identified as a cytotoxic agent with potential applications in oncology research. Preliminary studies suggest that its mechanism of action may involve the inhibition of protein synthesis in cancer cells.

Cytotoxicity

While specific quantitative data for N2-Methylpyridine-2,3-diamine is not widely available in the public domain, related pyridine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, certain pyrano[3,2-c]pyridine derivatives have shown inhibitory activity against MCF-7 breast cancer cells, with IC50 values ranging from 60 to 180 µM after 24 hours of exposure.[2] The cytotoxic effects of these compounds are often associated with the induction of apoptosis.[2][3]

Protein Synthesis Inhibition

The inhibition of protein synthesis is a key mechanism of action for many cytotoxic compounds. For N-methyl-N-nitrosourea, a compound with a similar methyl group, inhibition of protein synthesis was observed to be paralleled by a marked disaggregation of polyribosomes.[4] This suggests a potential area of investigation for the mechanism of N2-Methylpyridine-2,3-diamine.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific research. Below are generalized protocols relevant to the study of N2-Methylpyridine-2,3-diamine.

Synthesis of Substituted 2,3-Diaminopyridines

A general route for the synthesis of N-substituted-2,3-diaminopyridines involves the selective protection of the 3-amino group of 2,3-diaminopyridine, followed by reaction with the desired substituent.

Example Protocol for N-Alkylation (General):

  • To a solution of a protected 2,3-diaminopyridine in a suitable solvent (e.g., DMF), add a base (e.g., sodium hydride) at a controlled temperature (e.g., 0 °C) under an inert atmosphere.

  • Stir the reaction mixture for a specified time (e.g., 1 hour) to allow for deprotonation.

  • Add the alkylating agent (e.g., methyl iodide) to the reaction mixture.

  • Continue stirring until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC).

  • Work up the reaction mixture by quenching with water and extracting the product with an organic solvent.

  • Purify the product using column chromatography.

Note: This is a generalized protocol and specific conditions would need to be optimized for the synthesis of N2-Methylpyridine-2,3-diamine.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of N2-Methylpyridine-2,3-diamine for a specified duration (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Protein Synthesis Inhibition Assay

A common method to assess protein synthesis inhibition is through the incorporation of radiolabeled amino acids.

Protocol:

  • Culture cells to the desired confluency.

  • Pre-treat the cells with N2-Methylpyridine-2,3-diamine for a specified time.

  • Add a radiolabeled amino acid (e.g., [³H]-leucine) to the culture medium and incubate for a short period.

  • Wash the cells to remove unincorporated radiolabeled amino acids.

  • Lyse the cells and precipitate the proteins using an acid (e.g., trichloroacetic acid).

  • Collect the protein precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.

  • Compare the radioactivity in treated cells to that in untreated controls to determine the extent of protein synthesis inhibition.

Signaling Pathways and Logical Relationships

The potential mechanism of action of N2-Methylpyridine-2,3-diamine, particularly its cytotoxic and apoptosis-inducing effects, can be conceptualized through signaling pathways.

Conceptual Apoptotic Pathway

The following diagram illustrates a general apoptotic pathway that could be investigated for N2-Methylpyridine-2,3-diamine.

Caption: Conceptual pathway of N2-Methylpyridine-2,3-diamine inducing apoptosis.

Experimental Workflow for Target Identification

This diagram outlines a logical workflow for identifying the molecular targets of N2-Methylpyridine-2,3-diamine.

Caption: Workflow for investigating the mechanism of N2-Methylpyridine-2,3-diamine.

Conclusion

N2-Methylpyridine-2,3-diamine presents an interesting scaffold for further investigation in the context of drug discovery, particularly in the development of novel cytotoxic agents. The information provided in this guide serves as a foundational resource for researchers to design and execute further studies to elucidate its precise mechanism of action, identify its molecular targets, and evaluate its therapeutic potential. The provided experimental frameworks offer a starting point for these investigations, which are crucial for advancing our understanding of this compound's biological effects.

References

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of N2-Methylpyridine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of a proposed synthetic route and the characterization of N2-Methylpyridine-2,3-diamine. Due to the limite...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic route and the characterization of N2-Methylpyridine-2,3-diamine. Due to the limited availability of direct experimental data for this specific compound in published literature, this guide presents a scientifically grounded, proposed synthesis based on analogous reactions and a predicted characterization profile based on the analysis of its precursor and related molecules.

Proposed Synthesis of N2-Methylpyridine-2,3-diamine

The synthesis of N2-Methylpyridine-2,3-diamine can be approached through the selective N-methylation of the readily available starting material, 2,3-diaminopyridine. Research indicates that the position of methylation on 2,3-diaminopyridine is influenced by the solvent system used.[1] Specifically, methylation can occur at the 3-amino group or the ring nitrogen. To favor methylation at the 2-amino position, a protection strategy for the more nucleophilic 3-amino group would be a prudent approach. However, a direct methylation approach is outlined below, with the understanding that optimization would be required to achieve regioselectivity.

A plausible synthetic pathway involves the direct methylation of 2,3-diaminopyridine using a methylating agent such as methyl iodide. The choice of solvent will be critical in directing the methylation to the desired position.

Synthesis_Pathway 2,3-Diaminopyridine 2,3-Diaminopyridine N2-Methylpyridine-2,3-diamine N2-Methylpyridine-2,3-diamine 2,3-Diaminopyridine->N2-Methylpyridine-2,3-diamine  Methyl Iodide (CH3I) Solvent System

Caption: Proposed synthetic pathway for N2-Methylpyridine-2,3-diamine.

Experimental Protocol: Proposed Synthesis of N2-Methylpyridine-2,3-diamine

Materials:

  • 2,3-Diaminopyridine

  • Methyl Iodide (CH3I)

  • Anhydrous Acetonitrile

  • Anhydrous Toluene

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-diaminopyridine (1 equivalent) in a mixture of anhydrous acetonitrile and anhydrous toluene. The ratio of the solvents should be varied to optimize the regioselectivity of the methylation.

  • Add methyl iodide (1.1 equivalents) dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and quench with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate N2-Methylpyridine-2,3-diamine.

Note: This is a proposed protocol and requires optimization, particularly concerning the solvent system and reaction temperature, to maximize the yield and regioselectivity for N2-Methylpyridine-2,3-diamine.

Characterization

The definitive identification of the synthesized N2-Methylpyridine-2,3-diamine requires a comprehensive suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Characterization_Workflow Synthesized Compound Synthesized Compound Purification Purification Synthesized Compound->Purification Structural Analysis Structural Analysis Purification->Structural Analysis ¹H NMR ¹H NMR Structural Analysis->¹H NMR ¹³C NMR ¹³C NMR Structural Analysis->¹³C NMR IR Spectroscopy IR Spectroscopy Structural Analysis->IR Spectroscopy Mass Spectrometry Mass Spectrometry Structural Analysis->Mass Spectrometry

Caption: General workflow for the characterization of synthesized compounds.

Characterization Data of Starting Material: 2,3-Diaminopyridine

For comparative purposes, the known physical and spectroscopic data for the starting material, 2,3-diaminopyridine, are summarized below.

PropertyData
Molecular Formula C₅H₇N₃
Molecular Weight 109.13 g/mol
Appearance Solid
¹H NMR Spectrum Proton NMR data is available for 2,3-diaminopyridine.[2]
¹³C NMR Spectrum Carbon NMR data for 2,3-diaminopyridine has been documented.
IR Spectrum (cm⁻¹) Infrared spectral data for 2,3-diaminopyridine is available in the literature.[3][4]
Mass Spectrum (m/z) The mass spectrum of 2,3-diaminopyridine shows a molecular ion peak corresponding to its molecular weight.[5] Key fragments would arise from the loss of amino and cyano groups. The NIST WebBook provides mass spectrum data for 2,3-Pyridinediamine.[4]
Predicted Characterization Data for N2-Methylpyridine-2,3-diamine

The following table presents the predicted spectroscopic data for N2-Methylpyridine-2,3-diamine. These predictions are based on the known data of 2,3-diaminopyridine and the expected influence of an N-methyl group on the spectroscopic signals.

Analysis Predicted Data
Molecular Formula C₆H₉N₃
Molecular Weight 123.16 g/mol
¹H NMR Spectrum Pyridine Ring Protons: Three signals in the aromatic region, with chemical shifts and coupling constants characteristic of a 2,3-disubstituted pyridine ring. NH₂ Protons: A broad singlet corresponding to the two protons of the primary amine. NH Proton: A signal for the secondary amine proton, which may be a singlet or a triplet depending on coupling with the methyl group. CH₃ Protons: A singlet or a doublet (if coupled to the NH proton) in the aliphatic region, integrating to three protons.
¹³C NMR Spectrum Pyridine Ring Carbons: Five signals corresponding to the carbons of the pyridine ring. The carbons attached to the amino groups will be shifted upfield. Methyl Carbon: A signal in the aliphatic region for the methyl carbon.
IR Spectrum (cm⁻¹) N-H Stretching: Bands in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibrations of the primary and secondary amine N-H bonds. C-H Stretching: Aromatic C-H stretching bands around 3000-3100 cm⁻¹ and aliphatic C-H stretching of the methyl group around 2850-2960 cm⁻¹. N-H Bending: Bending vibrations for the amino groups in the 1590-1650 cm⁻¹ region. C=C and C=N Stretching: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.
Mass Spectrum (m/z) Molecular Ion (M⁺): A prominent peak at m/z = 123, corresponding to the molecular weight of the compound. Fragmentation Pattern: Characteristic fragments resulting from the loss of a methyl group (M-15), an amino group (M-16), and other fragments typical of pyridine derivatives.
Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field spectrometer. The sample should be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum should be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (NaCl or KBr).

Mass Spectrometry (MS): Mass spectral data can be obtained using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecular ion.

Conclusion

References

Exploratory

N2-Methylpyridine-2,3-diamine: A Technical Guide to Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals N2-Methylpyridine-2,3-diamine is a substituted aromatic diamine that serves as a crucial building block in synthetic organic chemistry. Its unique structure...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N2-Methylpyridine-2,3-diamine is a substituted aromatic diamine that serves as a crucial building block in synthetic organic chemistry. Its unique structure, featuring adjacent amino groups on a pyridine ring with a methyl substituent on one of the exocyclic nitrogens, dictates its reactivity and makes it a valuable precursor for the synthesis of various heterocyclic compounds, most notably imidazo[4,5-b]pyridines. This technical guide provides a comprehensive overview of the known reactivity and stability of N2-Methylpyridine-2,3-diamine, including key experimental protocols and visual representations of its reaction pathways.

Core Reactivity: Synthesis of Imidazo[4,5-b]pyridines

The primary reactivity profile of N2-Methylpyridine-2,3-diamine is characterized by its utility in the synthesis of the imidazo[4,5-b]pyridine scaffold. This bicyclic heteroaromatic system is of significant interest in medicinal chemistry due to its structural analogy to purines, which allows for interaction with a variety of biological targets. The formation of the imidazole ring fused to the pyridine core typically proceeds through condensation and subsequent cyclization reactions with various electrophilic reagents.

A general reaction scheme for the synthesis of 3-methyl-3H-imidazo[4,5-b]pyridine derivatives from N2-Methylpyridine-2,3-diamine is depicted below.

G General Synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridines N2_Methylpyridine N2-Methylpyridine-2,3-diamine Intermediate Schiff Base / Amide Intermediate N2_Methylpyridine->Intermediate Condensation Reagent Electrophilic Reagent (e.g., Aldehyde, Carboxylic Acid) Reagent->Intermediate Imidazopyridine 3-Methyl-3H-imidazo[4,5-b]pyridine Derivative Intermediate->Imidazopyridine Cyclization (Dehydration/Oxidation)

Caption: General reaction pathway for imidazo[4,5-b]pyridine synthesis.

Condensation with Aldehydes

A common and versatile method for the synthesis of 2-substituted-3-methyl-3H-imidazo[4,5-b]pyridines involves the condensation of N2-Methylpyridine-2,3-diamine with various aldehydes. The reaction typically proceeds in two steps: the initial formation of a Schiff base intermediate, followed by an intramolecular cyclization and oxidation to yield the aromatic imidazopyridine ring system.

A variety of catalysts and reaction conditions can be employed to promote this transformation, including the use of oxidizing agents to facilitate the final aromatization step.

G Condensation with Aldehydes cluster_reactants Reactants cluster_process Reaction Steps N2_Methylpyridine N2-Methylpyridine-2,3-diamine Schiff_Base Schiff Base Intermediate N2_Methylpyridine->Schiff_Base Aldehyde R-CHO Aldehyde->Schiff_Base Cyclized_Intermediate Dihydro-imidazopyridine Schiff_Base->Cyclized_Intermediate Intramolecular Cyclization Product 2-R-3-methyl-3H-imidazo[4,5-b]pyridine Cyclized_Intermediate->Product Oxidation

Caption: Workflow for condensation of N2-Methylpyridine-2,3-diamine with aldehydes.

Cyclization with Carboxylic Acids and Derivatives

Another key reaction of N2-Methylpyridine-2,3-diamine is its cyclization with carboxylic acids or their derivatives (e.g., acid chlorides, esters) to form 2-substituted-3-methyl-3H-imidazo[4,5-b]pyridines. When formic acid is used, the parent 3-methyl-3H-imidazo[4,5-b]pyridine is obtained. This reaction often requires heating to drive the dehydration and cyclization process.

Stability Data

Based on available safety data sheets, N2-Methylpyridine-2,3-diamine exhibits the following stability profile:

ParameterDataCitation
Chemical Stability The product is chemically stable under standard ambient conditions (room temperature).[1]
Reactivity Forms explosive mixtures with air on intense heating. A range from approximately 15 Kelvin below the flash point is to be rated as critical. For flammable organic substances, a dust explosion potential may be assumed with fine distribution.[1]
Conditions to Avoid Strong heating.[1]

Experimental Protocols

While specific, detailed experimental protocols for reactions starting directly from N2-Methylpyridine-2,3-diamine are not extensively published, the following procedures are adapted from established methods for the synthesis of imidazo[4,5-b]pyridines from analogous 2,3-diaminopyridines. Researchers should optimize these protocols for their specific substrates and equipment.

General Procedure for Condensation with Aldehydes

This protocol is a general guideline for the synthesis of 2-substituted-3-methyl-3H-imidazo[4,5-b]pyridines.

Materials:

  • N2-Methylpyridine-2,3-diamine

  • Aldehyde (1.0 - 1.2 equivalents)

  • Solvent (e.g., ethanol, dimethylformamide)

  • Oxidizing agent (e.g., air, nitrobenzene, or a catalyst that facilitates aerobic oxidation)

Procedure:

  • Dissolve N2-Methylpyridine-2,3-diamine in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

  • Add the aldehyde to the solution.

  • Heat the reaction mixture to reflux for a period of 2 to 12 hours. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

  • If necessary, introduce an oxidizing agent or ensure exposure to air to facilitate aromatization of the cyclized intermediate.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution upon cooling or require the addition of a non-solvent (e.g., water).

  • Collect the crude product by filtration.

  • Purify the product by recrystallization from a suitable solvent or by column chromatography.

G Experimental Workflow: Condensation with Aldehydes Start Dissolve N2-Methylpyridine-2,3-diamine and Aldehyde in Solvent Reflux Heat to Reflux (2-12h) Monitor by TLC Start->Reflux Oxidize Oxidation/Aromatization (if necessary) Reflux->Oxidize Cool Cool to Room Temperature Oxidize->Cool Isolate Isolate Crude Product (Precipitation/Filtration) Cool->Isolate Purify Purify Product (Recrystallization/Chromatography) Isolate->Purify End Characterize Final Product Purify->End

Caption: Step-by-step workflow for aldehyde condensation.

General Procedure for Cyclization with Formic Acid

This protocol outlines the synthesis of the parent 3-methyl-3H-imidazo[4,5-b]pyridine.

Materials:

  • N2-Methylpyridine-2,3-diamine

  • Formic acid (excess)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add N2-Methylpyridine-2,3-diamine.

  • Carefully add an excess of formic acid to the flask.

  • Heat the reaction mixture to reflux for 4 to 8 hours. Monitor the reaction for the consumption of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess formic acid with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) until the pH is neutral or slightly basic. This should be done in an ice bath as the neutralization is exothermic.

  • The product may precipitate during neutralization. Collect the solid by filtration.

  • If the product does not precipitate, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate, chloroform).

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Signaling Pathways and Biological Activity

While N2-Methylpyridine-2,3-diamine itself is primarily a synthetic intermediate, the imidazo[4,5-b]pyridine derivatives synthesized from it have been investigated for a wide range of biological activities due to their structural similarity to purines. These derivatives have been explored as potential kinase inhibitors, antiviral agents, and central nervous system modulators. However, at present, there is no specific information available in the public domain detailing the direct involvement of N2-Methylpyridine-2,3-diamine in any signaling pathways. The biological relevance of this compound is currently understood through the pharmacological properties of its downstream products.

Conclusion

N2-Methylpyridine-2,3-diamine is a key synthetic precursor with a well-defined reactivity centered on the construction of the medicinally important imidazo[4,5-b]pyridine scaffold. It is generally stable under ambient conditions but requires careful handling at elevated temperatures. The provided experimental protocols offer a foundation for the synthesis of a diverse library of imidazo[4,5-b]pyridine derivatives for applications in drug discovery and materials science. Further research into the quantitative aspects of its reactivity and stability would be beneficial for process optimization and broader application.

References

Foundational

Spectroscopic Profile of N2-Methylpyridine-2,3-diamine: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for N2-Methylpyridine-2,3-diamine. Due to a lack of publi...

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N2-Methylpyridine-2,3-diamine. Due to a lack of publicly available experimental spectra for this specific compound, the data presented herein is a predictive summary based on the analysis of structurally related compounds and established spectroscopic principles. This document aims to serve as a valuable resource for the identification and characterization of N2-Methylpyridine-2,3-diamine in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for N2-Methylpyridine-2,3-diamine.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5 - 7.7d1HH-6 (Pyridine)
~6.8 - 7.0t1HH-5 (Pyridine)
~6.5 - 6.7d1HH-4 (Pyridine)
~4.5 - 5.0 (broad)s2HNH₂ (at C3)
~4.0 - 4.5 (broad)s1HNH-CH₃ (at C2)
~2.9 - 3.1d3HN-CH₃

Note: The chemical shifts for the NH protons are highly dependent on solvent and concentration and may exchange with D₂O.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Chemical Shift (δ) ppmAssignment
~150 - 155C-2 (Pyridine)
~140 - 145C-6 (Pyridine)
~135 - 140C-3 (Pyridine)
~115 - 120C-5 (Pyridine)
~110 - 115C-4 (Pyridine)
~30 - 35N-CH₃
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300MediumN-H stretch (asymmetric and symmetric of NH₂)
3350 - 3310WeakN-H stretch (secondary amine NH-CH₃)
3100 - 3000WeakAromatic C-H stretch
2950 - 2850WeakAliphatic C-H stretch (CH₃)
1650 - 1580StrongN-H bend (primary amine)
1600 - 1450MediumC=C and C=N ring stretching (Pyridine)
1335 - 1250StrongC-N stretch (aromatic amine)
Predicted Mass Spectrometry (MS) Data
m/z RatioRelative IntensityAssignment
123High[M]⁺ (Molecular Ion)
108Medium[M - CH₃]⁺
95Medium[M - N₂H₂]⁺ or [M - HCN - H]⁺
78Low[Pyridine]⁺ fragment

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of N2-Methylpyridine-2,3-diamine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup : The NMR spectra should be acquired on a 400 MHz spectrometer.

  • ¹H NMR Acquisition : Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the ¹H NMR.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) :

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment.

    • Place the KBR pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[1][2][3]

    • Primary aromatic amines typically show two N-H stretching bands between 3400-3250 cm⁻¹, while secondary amines show a single band in the 3350-3310 cm⁻¹ region.[1][2][4] The C-N stretching of aromatic amines is usually a strong band in the 1335-1250 cm⁻¹ region.[1][2]

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable volatile solvent and introducing it via a liquid chromatography system.

  • Ionization : Utilize Electron Ionization (EI) to generate the molecular ion and fragment ions.

  • Mass Analysis : The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection : The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum. The fragmentation of aromatic amines often involves the loss of small molecules or radicals.[5]

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel chemical compound like N2-Methylpyridine-2,3-diamine.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of N2-Methylpyridine-2,3-diamine Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

References

Exploratory

Solubility Profile of N2-Methylpyridine-2,3-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the solubility characteristics of N2-Methylpyridine-2,3-diamine (CAS: 5028-20-6) in common laboratory...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of N2-Methylpyridine-2,3-diamine (CAS: 5028-20-6) in common laboratory solvents. Due to the limited availability of precise quantitative data in published literature, this document presents an estimated solubility profile based on the physicochemical properties of structurally similar compounds. Furthermore, a detailed experimental protocol for determining the precise solubility of this compound is provided, enabling researchers to generate accurate data for their specific applications.

Estimated Solubility of N2-Methylpyridine-2,3-diamine

The solubility of a compound is influenced by its polarity, hydrogen bonding capabilities, and the principle of "like dissolves like." N2-Methylpyridine-2,3-diamine possesses both polar (amino groups, pyridine nitrogen) and non-polar (methyl group, pyridine ring) characteristics. The presence of two amino groups suggests the potential for hydrogen bonding, which would enhance solubility in protic solvents.

Based on the solubility of related compounds, such as 2,3-diaminopyridine which is reported to be soluble in water at 50 mg/mL, the following table provides an estimated qualitative solubility profile for N2-Methylpyridine-2,3-diamine.[1] It is crucial to note that these are estimations and experimental verification is highly recommended.

SolventChemical FormulaPolarityEstimated SolubilityRationale
WaterH₂OHighSolubleThe two amino groups and the pyridine nitrogen can form hydrogen bonds with water molecules.
MethanolCH₃OHHighSolubleAs a polar protic solvent, it can engage in hydrogen bonding with the solute.
EthanolC₂H₅OHHighSolubleSimilar to methanol, its polar protic nature should facilitate dissolution.
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOHighSolubleA highly polar aprotic solvent capable of dissolving a wide range of compounds.
Dimethylformamide (DMF)(CH₃)₂NCHHighSolubleAnother polar aprotic solvent that is a good solvent for many organic compounds.
AcetonitrileCH₃CNMediumSparingly SolubleA polar aprotic solvent, but may be less effective than DMSO or DMF for this compound.
Acetone(CH₃)₂COMediumSparingly SolubleA polar aprotic solvent, moderate solubility is expected.
Dichloromethane (DCM)CH₂Cl₂MediumSparingly SolubleA solvent of intermediate polarity, may show some ability to dissolve the compound.
Ethyl AcetateCH₃COOC₂H₅LowInsoluble / Poorly SolubleA less polar solvent, likely to be a poor solvent for a di-amino substituted pyridine.
ChloroformCHCl₃LowInsoluble / Poorly SolubleWhile slightly more polar than other non-polar solvents, it is unlikely to be a good solvent.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data for N2-Methylpyridine-2,3-diamine, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid organic compound in various solvents.

Objective:

To quantitatively determine the solubility of N2-Methylpyridine-2,3-diamine in a selection of common laboratory solvents at a specified temperature (e.g., 25 °C).

Materials:
  • N2-Methylpyridine-2,3-diamine (solid)

  • Selected solvents (e.g., water, ethanol, DMSO, etc.) of high purity

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 2 mL or 4 mL)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and other standard laboratory glassware

Procedure:
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of N2-Methylpyridine-2,3-diamine and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations to create a calibration curve.

  • Equilibrium Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of solid N2-Methylpyridine-2,3-diamine to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

    • Accurately add a known volume (e.g., 1 mL) of each selected solvent to the respective vials.

    • Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may need to be determined empirically.

  • Sample Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully centrifuge the vials to pellet the remaining solid.

    • Withdraw a known volume of the supernatant (the saturated solution) using a micropipette. Be careful not to disturb the solid at the bottom.

    • Dilute the collected supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

  • Analysis:

    • Analyze the diluted samples and the standard solutions using HPLC or UV-Vis spectrophotometry.

    • For HPLC analysis, inject the samples and standards and record the peak areas.

    • For UV-Vis analysis, measure the absorbance of the samples and standards at the wavelength of maximum absorbance (λmax) for N2-Methylpyridine-2,3-diamine.

  • Data Analysis:

    • Construct a calibration curve by plotting the analytical response (peak area or absorbance) of the standard solutions against their known concentrations.

    • Using the equation of the line from the calibration curve, determine the concentration of N2-Methylpyridine-2,3-diamine in the diluted supernatant samples.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow Experimental Workflow for Solubility Determination A Prepare Standard Solutions H Construct Calibration Curve A->H B Add Excess Solute to Vials C Add Known Volume of Solvent B->C D Equilibrate at Constant Temperature (e.g., 24-48h with shaking) C->D E Centrifuge to Separate Solid D->E F Collect and Dilute Supernatant E->F G Analyze by HPLC or UV-Vis F->G I Calculate Solubility G->I H->I

Caption: Workflow for the experimental determination of solubility.

References

Foundational

The Strategic Utility of N2-Methylpyridine-2,3-diamine in Modern Organic Synthesis: A Technical Guide

For Immediate Release This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the potential applications of N2-Methylpyridine-2,3-diamine as a versatile buil...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the potential applications of N2-Methylpyridine-2,3-diamine as a versatile building block in organic synthesis. While direct literature on this specific compound is nascent, its structural similarity to the well-explored 2,3-diaminopyridine scaffold allows for robust extrapolation of its synthetic utility, particularly in the construction of medicinally relevant heterocyclic systems. This document outlines a proposed synthetic pathway for N2-Methylpyridine-2,3-diamine, details its primary application in the synthesis of N1-substituted imidazo[4,5-b]pyridines, and presents a consolidated overview of the biological activities associated with this important class of compounds.

Synthesis of N2-Methylpyridine-2,3-diamine: A Proposed Regioselective Approach

The regioselective synthesis of N2-Methylpyridine-2,3-diamine from the parent 2,3-diaminopyridine presents a challenge due to the presence of multiple nucleophilic nitrogen atoms. Direct methylation of 2,3-diaminopyridine with reagents like methyl iodide often results in a mixture of N2-methyl, N3-methyl, and dimethylated products, with the product distribution being solvent-dependent. To achieve selectivity at the N2 position, a protecting group strategy is proposed, leveraging the differential reactivity of the two amino groups.

A plausible synthetic route involves the selective protection of the more nucleophilic N3-amino group, followed by methylation of the N2-amino group, and subsequent deprotection.

G cluster_0 Proposed Synthesis of N2-Methylpyridine-2,3-diamine 2,3-Diaminopyridine 2,3-Diaminopyridine N3-Protected Diaminopyridine N3-Protected Diaminopyridine 2,3-Diaminopyridine->N3-Protected Diaminopyridine  Protection (e.g., Boc, Cbz) N2-Methyl-N3-Protected Diaminopyridine N2-Methyl-N3-Protected Diaminopyridine N3-Protected Diaminopyridine->N2-Methyl-N3-Protected Diaminopyridine  Methylation (e.g., MeI, NaH) N2-Methylpyridine-2,3-diamine N2-Methylpyridine-2,3-diamine N2-Methyl-N3-Protected Diaminopyridine->N2-Methylpyridine-2,3-diamine  Deprotection G cluster_1 Synthesis of N1-Substituted Imidazo[4,5-b]pyridines N2-Methylpyridine-2,3-diamine N2-Methylpyridine-2,3-diamine N1-Substituted Imidazo[4,5-b]pyridine N1-Substituted Imidazo[4,5-b]pyridine N2-Methylpyridine-2,3-diamine->N1-Substituted Imidazo[4,5-b]pyridine  Condensation with R-CHO or R-COOH

Exploratory

N2-Methylpyridine-2,3-diamine: A Versatile Precursor for the Synthesis of N-Methylated Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals N2-Methylpyridine-2,3-diamine is a valuable precursor in synthetic organic chemistry, particularly for the construction of N-met...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N2-Methylpyridine-2,3-diamine is a valuable precursor in synthetic organic chemistry, particularly for the construction of N-methylated heterocyclic scaffolds. Its unique structure, featuring adjacent amino groups with one being a secondary amine, allows for regioselective cyclization reactions to form a variety of fused heterocyclic systems. This guide provides a comprehensive overview of its application in the synthesis of imidazo[4,5-b]pyridines, including detailed experimental protocols, quantitative data, and visual representations of the reaction pathways.

Introduction to N2-Methylpyridine-2,3-diamine in Heterocyclic Synthesis

The synthesis of nitrogen-containing heterocyclic compounds is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in a vast array of pharmaceuticals and biologically active molecules.[1] The imidazo[4,5-b]pyridine core, a bioisostere of purine, is of particular interest due to its presence in compounds exhibiting a wide range of therapeutic activities.[2] The introduction of a methyl group on one of the imidazole nitrogen atoms can significantly influence the pharmacological properties of the resulting molecule. N2-Methylpyridine-2,3-diamine serves as a key starting material for the regioselective synthesis of 1-methyl-1H-imidazo[4,5-b]pyridines.

The primary synthetic strategy involves the cyclocondensation of N2-Methylpyridine-2,3-diamine with various electrophilic reagents, such as carboxylic acids, aldehydes, or orthoesters. The reaction typically proceeds through the formation of an intermediate amide or imine, followed by an intramolecular cyclization and dehydration to yield the fused heterocyclic system.

Synthesis of 1-Methyl-1H-imidazo[4,5-b]pyridine Derivatives

The most common application of N2-Methylpyridine-2,3-diamine is in the synthesis of 1-methyl-1H-imidazo[4,5-b]pyridines. This is typically achieved through a cyclocondensation reaction with a one-carbon synthon, such as formic acid, or with a carboxylic acid to introduce a substituent at the 2-position of the resulting imidazole ring.

General Reaction Pathway

The general reaction involves the condensation of N2-Methylpyridine-2,3-diamine with a carboxylic acid, often in the presence of a dehydrating agent or under high-temperature conditions, to form a 2-substituted-1-methyl-1H-imidazo[4,5-b]pyridine.

General_Reaction_Pathway Precursor N2-Methylpyridine-2,3-diamine Intermediate Amide Intermediate Precursor->Intermediate + R-COOH Reagent R-COOH (Carboxylic Acid) Reagent->Intermediate Product 1-Methyl-2-R-1H-imidazo[4,5-b]pyridine Intermediate->Product - H2O (Cyclization)

Caption: General pathway for the synthesis of 2-substituted-1-methyl-1H-imidazo[4,5-b]pyridines.

Experimental Protocols and Quantitative Data

The following section details a specific experimental protocol for the synthesis of a 1-methyl-2-benzyl-1H-imidazo[4,5-b]pyridine derivative from N2-Methylpyridine-2,3-diamine and phenylacetic acid.[3] This example illustrates a practical application and provides concrete quantitative data.

Synthesis of 2-Benzyl-1-methyl-1H-imidazo[4,5-b]pyridine

Experimental Protocol:

A mixture of 2-amino-3-methylaminopyridine (N2-Methylpyridine-2,3-diamine) and phenylacetic acid is heated under a nitrogen atmosphere. The reaction proceeds via an initial amidation followed by a cyclodehydration to yield the target compound.

  • Reaction Setup: In a round-bottom flask, combine 2-amino-3-methylaminopyridine (1 equivalent) and phenylacetic acid (1.1 equivalents).

  • Reaction Conditions: Heat the mixture under a nitrogen atmosphere at 90-100°C for 16 hours.

  • Work-up and Purification: After cooling, the reaction mixture is purified by column chromatography on silica gel to afford the pure product.

Quantitative Data Summary

ProductStarting MaterialReagentYield (%)Melting Point (°C)
2-Benzyl-1-methyl-1H-imidazo[4,5-b]pyridineN2-Methylpyridine-2,3-diaminePhenylacetic AcidNot Specified124-125

Spectroscopic Data for 2-Benzyl-1-methyl-1H-imidazo[4,5-b]pyridine [3]

Data TypeChemical Shifts (ppm) or m/z
¹H NMR (400 MHz, DMSO-d₆)δ 3.73 (s, 3H), 4.36 (s, 2H), 7.20-7.35 (m, 6H), 7.93 (m, 1H), 8.35 (m, 1H)
¹³C NMR (DMSO-d₆)δ 146.3, 144.7, 136.7, 135.2, 130.6, 129.3, 126.3, 122.8, 121.7, 119.9, 31.2, 29.3
HRMS (ESI) m/z calcd for C₁₄H₁₄N₃ (M+H)⁺: 239.1297, Found: 239.1299

Visualization of the Synthetic Workflow

The synthesis of 2-benzyl-1-methyl-1H-imidazo[4,5-b]pyridine can be visualized as a straightforward workflow.

Synthetic_Workflow Start Start: N2-Methylpyridine-2,3-diamine + Phenylacetic Acid Reaction Reaction: Heat at 90-100°C, 16h under N2 atmosphere Start->Reaction Workup Work-up: Cooling of reaction mixture Reaction->Workup Purification Purification: Silica gel column chromatography Workup->Purification Product Product: 2-Benzyl-1-methyl-1H-imidazo[4,5-b]pyridine Purification->Product

Caption: Workflow for the synthesis of 2-benzyl-1-methyl-1H-imidazo[4,5-b]pyridine.

Broader Synthetic Applications and Future Directions

While the provided example details the reaction with a carboxylic acid, N2-Methylpyridine-2,3-diamine can also react with other electrophiles to generate a diverse range of heterocyclic structures. For instance, reaction with formic acid or triethyl orthoformate would yield the parent 1-methyl-1H-imidazo[4,5-b]pyridine. Cyclocondensation with various aldehydes, followed by an oxidation step, would lead to 2-substituted-1-methyl-1H-imidazo[4,5-b]pyridines.

The development of more efficient and environmentally friendly synthetic methodologies, such as microwave-assisted synthesis or the use of novel catalysts, could further enhance the utility of N2-Methylpyridine-2,3-diamine as a precursor for complex heterocyclic compounds. The continued exploration of its reactivity will undoubtedly lead to the discovery of novel molecular entities with potential applications in drug discovery and materials science.

References

Foundational

N2-Methylpyridine-2,3-diamine: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals Abstract N2-Methylpyridine-2,3-diamine is a heterocyclic amine that has garnered interest within the scientific community. This technical guide provides a c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N2-Methylpyridine-2,3-diamine is a heterocyclic amine that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological significance of this compound. Drawing from available scientific literature and chemical databases, this document summarizes key synthetic methods, provides detailed experimental protocols where accessible, and presents known quantitative data in a structured format. Furthermore, it visualizes the historical synthetic pathway, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction

N2-Methylpyridine-2,3-diamine, with the chemical formula C₆H₉N₃, is a substituted diaminopyridine. This class of compounds serves as a crucial scaffold in the synthesis of various biologically active molecules, including imidazopyridines, which are known to possess a wide range of therapeutic properties. The arrangement of the amino and methylamino groups on the pyridine ring at the 2 and 3 positions makes it a versatile precursor for the construction of fused heterocyclic systems. This guide delves into the historical context of its synthesis and the evolution of methodologies leading to its preparation.

Discovery and Historical Synthesis

The foundational chemistry for the synthesis of N-substituted 2,3-diaminopyridines can be traced back to the mid-20th century. An early and significant contribution to the synthesis of related compounds was reported by Schickh et al. in 1936. Their work described the preparation of 2-alkylamino-3-aminopyridines through the reaction of 2-chloro-3-aminopyridine with the corresponding alkylamine in the presence of a copper salt. This general method laid the groundwork for the synthesis of N2-Methylpyridine-2,3-diamine.

A more contemporary and specific synthetic route was later described in 1985, providing a more direct pathway to N2- and N3-substituted 2,3-diaminopyridines. These methods represent key milestones in the history of this compound's synthesis.

Visualization of the Historical Synthetic Pathway

The following diagram illustrates the general synthetic approach based on the historical literature.

Synthetic_Pathway General Historical Synthesis of N2-Alkyl-2,3-diaminopyridines A 2-Chloro-3-aminopyridine C N2-Methylpyridine-2,3-diamine A->C Copper Salt Catalyst B Methylamine (CH3NH2) B->C

Caption: General historical synthesis of N2-alkyl-2,3-diaminopyridines.

Physicochemical Properties

A summary of the key physicochemical properties of N2-Methylpyridine-2,3-diamine is presented in the table below.

PropertyValue
Molecular Formula C₆H₉N₃
Molecular Weight 123.16 g/mol
CAS Number 5028-20-6
Appearance Data not available in searched literature
Melting Point Data not available in searched literature
Boiling Point Data not available in searched literature
Solubility Data not available in searched literature

Experimental Protocols

Generalized Synthesis of N2-Alkyl-2,3-diaminopyridines (adapted from Schickh et al., 1936)

  • Step 1: Reaction Setup

    • In a sealed reaction vessel, combine 2-chloro-3-aminopyridine with an excess of aqueous or alcoholic methylamine.

    • Add a catalytic amount of a copper salt (e.g., copper(II) sulfate).

  • Step 2: Reaction Conditions

    • Heat the mixture under pressure at a temperature typically ranging from 150-200 °C. The optimal temperature and reaction time need to be determined empirically.

  • Step 3: Work-up and Purification

    • After cooling, the reaction mixture is typically basified to precipitate the copper catalyst.

    • The product is then extracted with a suitable organic solvent (e.g., ether or chloroform).

    • The organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate).

    • The solvent is removed under reduced pressure.

    • The crude product is then purified by a suitable method, such as recrystallization or column chromatography.

Biological Activity and Significance

N2-Methylpyridine-2,3-diamine is described as a cytotoxic agent[1]. However, specific quantitative data on its cytotoxicity (e.g., IC50 values against various cell lines) and the underlying mechanism of action are not detailed in the currently available search results.

The broader class of molecules that can be synthesized from N2-Methylpyridine-2,3-diamine, such as imidazo[4,5-b]pyridines, has been the subject of more extensive biological investigation. These related compounds have shown a range of activities, including antiproliferative effects. For instance, certain imidazo[4,5-b]pyridine derivatives have been explored as potential kinase inhibitors and antagonists for histamine H3 receptors[2].

Logical Relationship of N2-Methylpyridine-2,3-diamine to Biologically Active Compounds

The following diagram illustrates the role of N2-Methylpyridine-2,3-diamine as a precursor to more complex, biologically active heterocyclic systems.

Biological_Significance Role of N2-Methylpyridine-2,3-diamine in Synthesis of Bioactive Molecules A N2-Methylpyridine-2,3-diamine C Imidazo[4,5-b]pyridines A->C Synthetic Transformation B Cyclization Reagents (e.g., aldehydes, carboxylic acids) B->C D Potential Biological Activities (e.g., Kinase Inhibition, Antiproliferative) C->D Exhibits

Caption: N2-Methylpyridine-2,3-diamine as a key intermediate.

Conclusion

N2-Methylpyridine-2,3-diamine is a foundational molecule in the synthesis of various heterocyclic compounds of medicinal interest. While its own biological activity is noted as cytotoxic, its primary value for researchers lies in its utility as a versatile building block. The historical synthesis, rooted in the work of early 20th-century chemists, has paved the way for access to this and related diaminopyridines. Future research into this compound could focus on elucidating the specific mechanisms of its cytotoxicity and expanding the library of biologically active molecules derived from its scaffold. The detailed experimental protocols and structured data presented in this guide aim to support and facilitate such future research endeavors.

References

Exploratory

N2-Methylpyridine-2,3-diamine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides comprehensive safety and handling information for N2-Methylpyridine-2,3-diamine (CAS No. 5028-20-6).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for N2-Methylpyridine-2,3-diamine (CAS No. 5028-20-6). The following sections detail the known hazards, precautionary measures, and available data for this compound, drawing from safety data sheets of closely related analogues due to the limited publicly available information on the specific target compound. This guide is intended for use by trained professionals in a laboratory or drug development setting.

Hazard Identification and Classification

Based on analogue data, N2-Methylpyridine-2,3-diamine is likely to be classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • Causes skin irritation. [1][2]

  • Causes serious eye irritation. [1][2]

  • May cause respiratory irritation. [1]

  • Toxic if swallowed. [3]

  • Harmful in contact with skin. [3]

  • Harmful if inhaled. [3]

Signal Word: Danger [3]

A summary of GHS classifications for related compounds is provided in the table below.

Hazard ClassCategoryAnalogue Compound
Acute Toxicity, OralCategory 32,3-Diaminopyridine[3]
Acute Toxicity, DermalCategory 42,3-Diaminopyridine[3]
Acute Toxicity, InhalationCategory 42,3-Diaminopyridine[3]
Skin Corrosion/IrritationCategory 22,3-Diaminopyridine, N2-Butyl-N2-methylpyridine-2,3-diamine[1][3]
Serious Eye Damage/Eye IrritationCategory 22,3-Diaminopyridine, N2-Butyl-N2-methylpyridine-2,3-diamine[1][3]
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)2,3-Diaminopyridine, N2-Butyl-N2-methylpyridine-2,3-diamine[1][3]

Physical and Chemical Properties

Quantitative data for the physical and chemical properties of N2-Methylpyridine-2,3-diamine are limited. The following table summarizes available information for related compounds to provide an estimate of its characteristics.

PropertyValueAnalogue Compound
Flash Point205 °C / 401 °F2,3-Diaminopyridine[3]
Autoignition Temperature700 °C / 1292 °F2,3-Diaminopyridine[3]

Safe Handling and Storage

Strict adherence to safety protocols is essential when handling N2-Methylpyridine-2,3-diamine. The following procedures are recommended based on guidelines for similar chemical compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Figure 1: Recommended Personal Protective Equipment (PPE) workflow.
Storage

Proper storage is crucial to maintain the stability and integrity of the compound and to prevent accidents.

  • Store in a tightly-closed container.[1]

  • Keep in a cool, dry, and well-ventilated area away from incompatible substances.[1]

  • Protect from sources of ignition.[1]

  • For long-term storage, maintain in a cool, dry place.[1]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

First-Aid Measures

The following first-aid procedures are recommended in case of exposure.

First_Aid Exposure { Exposure to N2-Methylpyridine-2,3-diamine} Inhalation Inhalation Move person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. Exposure->Inhalation SkinContact Skin Contact Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. Exposure->SkinContact EyeContact Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention. Exposure->EyeContact Ingestion Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Exposure->Ingestion

Figure 2: First-aid measures for different exposure routes.
Fire-Fighting Measures

In case of a fire involving N2-Methylpyridine-2,3-diamine:

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][3]

  • Specific Hazards: Thermal decomposition may produce irritating gases and vapors, including carbon oxides and nitrogen oxides.[1][3]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][3]

Accidental Release Measures

For spills or accidental releases:

  • Personal Precautions: Wear appropriate personal protective equipment, including respiratory protection.[1] Evacuate unnecessary personnel from the area. Ensure adequate ventilation.[1]

  • Environmental Precautions: Prevent the material from entering drains, waterways, or soil.[1]

  • Containment and Cleaning: Sweep up or absorb the material with an inert substance and place it into a suitable container for disposal.[1] Comply with local regulations for disposal.[1]

Toxicology and Biological Activity

There is a significant lack of publicly available toxicological data, such as LD50 values, for N2-Methylpyridine-2,3-diamine. Information on its biological activity or signaling pathways is also not detailed in the available literature. Research on related imidazo[4,5-b]pyridines has explored their biological activities, but direct data for this specific compound is absent.[4]

Experimental Protocols

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Storage A Review SDS and Safety Procedures B Assemble and Check Equipment A->B C Weigh and Prepare Reagents B->C D Combine Reagents Under Controlled Conditions C->D E Monitor Reaction (TLC, LC-MS, etc.) D->E F Quench Reaction and Extract Product E->F G Purify Product (Chromatography, etc.) F->G H Characterize Product (NMR, MS, etc.) G->H I Store Product Properly H->I

Figure 3: General workflow for a chemical synthesis experiment.

Disposal Considerations

All waste materials containing N2-Methylpyridine-2,3-diamine should be treated as hazardous waste. Dispose of the contents and container in accordance with local, regional, and national regulations.[1] Do not allow the product to enter drains or waterways.[1]

Disclaimer: This guide is intended for informational purposes only and is based on data from similar compounds. It is not a substitute for a formal Safety Data Sheet (SDS) for N2-Methylpyridine-2,3-diamine. Users should consult the SDS provided by their supplier and conduct a thorough risk assessment before handling this chemical.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of Imidazopyridines using N2-Methylpyridine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the synthesis of N-methylated imidazo[4,5-b]pyridines, valuable scaffolds in medicinal chemistry, uti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N-methylated imidazo[4,5-b]pyridines, valuable scaffolds in medicinal chemistry, utilizing N2-Methylpyridine-2,3-diamine as a key starting material. The protocols cover cyclization reactions with both carboxylic acids and aldehydes. Additionally, we provide insights into the biological relevance of these compounds as kinase inhibitors.

Introduction

Imidazo[4,5-b]pyridines are a class of heterocyclic compounds that are isosteres of purines, granting them significant biological activity. The introduction of a methyl group on one of the imidazole nitrogen atoms can significantly influence their physicochemical properties and biological target engagement. N2-Methylpyridine-2,3-diamine is a key precursor for the regioselective synthesis of N-methylated imidazo[4,5-b]pyridines, which have shown promise as inhibitors of various kinases involved in cell signaling pathways. This document outlines two primary synthetic routes to access these important molecules.

Synthesis of 1-Methyl-2-substituted-1H-imidazo[4,5-b]pyridines

The synthesis of N-methylated imidazo[4,5-b]pyridines from N2-Methylpyridine-2,3-diamine can be achieved through condensation with either carboxylic acids or aldehydes. The unsymmetrical nature of the diamine precursor can lead to the formation of two possible regioisomers: the 1-methyl and the 3-methyl derivatives. The reaction conditions can influence this regioselectivity.

Method 1: Condensation with Carboxylic Acids

This method is particularly useful for the synthesis of 2-alkyl or 2-aryl-1-methyl-1H-imidazo[4,5-b]pyridines. The reaction of N2-Methylpyridine-2,3-diamine with a carboxylic acid, such as phenylacetic acid, typically proceeds at elevated temperatures and may be promoted by a dehydrating agent. An efficient approach has been developed for the synthesis of 1-methylimidazo[4,5-b]pyridine derivatives.[1] The key intermediate is obtained by the cyclization of 2-amino-3-methyl-aminopyridine with phenylacetic acid.[1]

Experimental Protocol: Synthesis of 2-Benzyl-1-methyl-1H-imidazo[4,5-b]pyridine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N2-Methylpyridine-2,3-diamine (1.0 eq) and phenylacetic acid (1.1 eq).

  • Solvent and Catalyst: Add polyphosphoric acid (PPA) as both the solvent and dehydrating agent (a sufficient amount to ensure stirring).

  • Reaction Conditions: Heat the reaction mixture to 150-160 °C with continuous stirring for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-benzyl-1-methyl-1H-imidazo[4,5-b]pyridine.

Data Presentation

PrecursorReagentProductReaction ConditionsYield (%)Reference
N2-Methylpyridine-2,3-diaminePhenylacetic Acid2-Benzyl-1-methyl-1H-imidazo[4,5-b]pyridinePPA, 150-160 °C, 4-6 hNot specifiedAdapted from[1]
Method 2: Condensation with Aldehydes

The reaction of o-diamines with aldehydes is a common and versatile method for the synthesis of imidazoles. This can be adapted for N2-Methylpyridine-2,3-diamine to yield 2-substituted-1-methyl-1H-imidazo[4,5-b]pyridines. The reaction typically involves an oxidative cyclization. A general method for the synthesis of imidazo[4,5-b]pyridines involves the reaction of 2,3-diaminopyridine with aldehydes in the presence of sodium metabisulfite (Na₂S₂O₅) in DMSO.[2][3]

Experimental Protocol: Synthesis of 1-Methyl-2-phenyl-1H-imidazo[4,5-b]pyridine

  • Reaction Setup: To a solution of N2-Methylpyridine-2,3-diamine (1.0 eq) in dimethyl sulfoxide (DMSO) in a round-bottom flask, add benzaldehyde (1.0 eq).

  • Oxidizing Agent: Add sodium metabisulfite (Na₂S₂O₅) (1.1 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and pour it into ice-water.

  • Precipitation and Filtration: Stir the mixture until a precipitate forms. Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to obtain pure 1-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine.

Data Presentation

PrecursorReagentProductReaction ConditionsYield (%)Reference
N2-Methylpyridine-2,3-diamineBenzaldehyde1-Methyl-2-phenyl-1H-imidazo[4,5-b]pyridineNa₂S₂O₅, DMSO, 120 °C, 2-4 hNot specifiedAdapted from[2][3]

Regioselectivity

The cyclization of N2-Methylpyridine-2,3-diamine can theoretically yield two regioisomers: the 1-methyl and the 3-methyl-imidazo[4,5-b]pyridine. The more nucleophilic nitrogen atom is expected to attack the carbonyl carbon of the aldehyde or carboxylic acid derivative first. In N2-Methylpyridine-2,3-diamine, the 3-amino group is generally more nucleophilic than the 2-(methylamino) group due to steric hindrance from the methyl group. This would favor the formation of the 1-methyl isomer as the major product. The regioselectivity can be confirmed by 1H NMR and 13C NMR spectroscopy, with the chemical shifts of the methyl group and the pyridine ring protons being indicative of the substitution pattern.

Biological Activity: Kinase Inhibition

N-methylated imidazo[4,5-b]pyridines have emerged as potent inhibitors of several protein kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Cyclin-Dependent Kinase 9 (CDK9) Inhibition

CDK9 is a key regulator of transcription elongation. Its inhibition can lead to the downregulation of anti-apoptotic proteins, making it an attractive target for cancer therapy. Several imidazo[4,5-b]pyridine derivatives have shown significant CDK9 inhibitory activity.[4] While specific data for N-methylated derivatives is emerging, the core scaffold is known to bind to the ATP-binding pocket of the kinase.

Quantitative Data on Imidazopyridine CDK9 Inhibitors

CompoundTargetIC₅₀ (µM)Cell LineReference
Imidazo[4,5-b]pyridine Derivative ICDK90.63-[4]
Imidazo[4,5-b]pyridine Derivative IICDK91.32-[4]
Imidazo[1,2-a]pyridine LB-1CDK90.00922-[5]
Mixed-Lineage Kinase 3 (MLK3) Inhibition

MLK3 is a mitogen-activated protein kinase kinase kinase (MAP3K) that is involved in signaling pathways controlling cell proliferation, migration, and invasion.[6][7] Its role in oncogenic signaling makes it a target for cancer drug development.

Diagrams

experimental_workflow cluster_synthesis Synthesis of 1-Methyl-Imidazo[4,5-b]pyridines cluster_method1 Method 1: Carboxylic Acid Condensation cluster_method2 Method 2: Aldehyde Condensation start N2-Methylpyridine-2,3-diamine reagent1 Carboxylic Acid (e.g., Phenylacetic Acid) reagent2 Aldehyde (e.g., Benzaldehyde) protocol1 Reaction in PPA at 150-160°C reagent1->protocol1 product 1-Methyl-2-substituted- 1H-imidazo[4,5-b]pyridine protocol1->product protocol2 Oxidative Cyclization (Na2S2O5, DMSO) reagent2->protocol2 protocol2->product purification Purification (Chromatography/Recrystallization) product->purification

Figure 1: Experimental workflow for the synthesis of 1-methyl-imidazo[4,5-b]pyridines.

signaling_pathway cluster_mlk3 MLK3 Signaling Pathway stimuli Extracellular Stimuli (e.g., TNF-α) receptor Receptor Tyrosine Kinases (RTKs) stimuli->receptor mlk3 MLK3 receptor->mlk3 map2ks MKK4/7, MKK3/6 mlk3->map2ks nfkb NF-κB mlk3->nfkb activates jnk JNK map2ks->jnk p38 p38 MAPK map2ks->p38 proliferation Cell Proliferation jnk->proliferation invasion Migration & Invasion jnk->invasion p38->proliferation nfkb->proliferation inhibitor N-Methyl-Imidazo[4,5-b]pyridine inhibitor->mlk3 inhibits

References

Application

Application Notes and Protocols: Cyclocondensation Reaction of N2-Methylpyridine-2,3-diamine with Aldehydes

For Researchers, Scientists, and Drug Development Professionals Introduction The cyclocondensation of pyridine-2,3-diamines with aldehydes is a fundamental reaction for the synthesis of the imidazo[4,5-b]pyridine scaffol...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclocondensation of pyridine-2,3-diamines with aldehydes is a fundamental reaction for the synthesis of the imidazo[4,5-b]pyridine scaffold. This heterocyclic core is a bioisostere of purines and is found in numerous compounds with a wide range of biological activities, making it a privileged structure in medicinal chemistry and drug development.[1][2] Imidazo[4,5-b]pyridine derivatives have demonstrated potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2][3]

The introduction of a methyl group on the N2-amino group of the starting diamine, to form N2-Methylpyridine-2,3-diamine, leads to the formation of N-methylated imidazo[4,5-b]pyridine derivatives. This substitution can significantly influence the physicochemical properties and biological activity of the resulting compounds. These application notes provide detailed protocols for the synthesis of these valuable compounds, summarize key quantitative data, and illustrate the underlying chemical principles.

Reaction Mechanism and Synthetic Pathways

The formation of the imidazo[4,5-b]pyridine ring from a 2,3-diaminopyridine and an aldehyde generally proceeds through a two-step mechanism:

  • Condensation: The more nucleophilic amino group of the diaminopyridine attacks the carbonyl carbon of the aldehyde, forming a Schiff base intermediate after dehydration.

  • Cyclization and Oxidation: The remaining amino group then attacks the imine carbon, leading to a cyclized intermediate (an imidazolidine). Subsequent oxidation (often by air) results in the aromatic imidazo[4,5-b]pyridine.

Two primary synthetic strategies can be employed to obtain N-methylated imidazo[4,5-b]pyridines:

  • Route A: Post-Cyclization N-Methylation: This involves the initial synthesis of the imidazo[4,5-b]pyridine core from 2,3-diaminopyridine and an aldehyde, followed by N-methylation of the imidazole nitrogen.

  • Route B: Direct Cyclocondensation: This route utilizes N2-Methylpyridine-2,3-diamine as the starting material for a direct cyclocondensation with an aldehyde.

The following diagram illustrates the general reaction mechanism:

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Diaminopyridine N2-Methylpyridine-2,3-diamine SchiffBase Schiff Base Diaminopyridine->SchiffBase + R-CHO - H2O Aldehyde Aldehyde (R-CHO) Aldehyde->SchiffBase CyclizedIntermediate Cyclized Intermediate SchiffBase->CyclizedIntermediate Intramolecular Cyclization Imidazopyridine N-Methyl-Imidazo[4,5-b]pyridine CyclizedIntermediate->Imidazopyridine Oxidation (-2H)

Caption: General mechanism of imidazo[4,5-b]pyridine formation.

Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-3H-imidazo[4,5-b]pyridines via Oxidative Cyclocondensation

This protocol is adapted from the work of Kale et al. and is suitable for the synthesis of the parent imidazo[4,5-b]pyridine ring system, which can be subsequently methylated.[4]

Materials:

  • 2,3-Diaminopyridine

  • Substituted aromatic aldehyde

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2,3-diaminopyridine (1 mmol) and the desired aromatic aldehyde (1 mmol) in water (10 mL).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold water and then recrystallize from ethanol to afford the pure 2-aryl-3H-imidazo[4,5-b]pyridine.

Protocol 2: N-Methylation of 2-Aryl-3H-imidazo[4,5-b]pyridines

This protocol describes the methylation of the pre-formed imidazo[4,5-b]pyridine ring.

Materials:

  • 2-Aryl-3H-imidazo[4,5-b]pyridine

  • Methyl iodide (CH₃I)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the 2-aryl-3H-imidazo[4,5-b]pyridine (1 mmol) in anhydrous DMF (10 mL) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 mmol) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.1 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of cold water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-methylated product.

Protocol 3: Direct Synthesis of 2-Aryl-N-methyl-imidazo[4,5-b]pyridines (General Method)

This is a general protocol for the direct cyclocondensation of N2-Methylpyridine-2,3-diamine with aldehydes, based on established methods for 2,3-diaminopyridine.

Materials:

  • N2-Methylpyridine-2,3-diamine

  • Substituted aldehyde

  • Dimethyl sulfoxide (DMSO)

  • Sodium metabisulfite (Na₂S₂O₅)

Procedure:

  • In a round-bottom flask, dissolve N2-Methylpyridine-2,3-diamine (1 mmol) and the desired aldehyde (1 mmol) in DMSO (5 mL).

  • Add sodium metabisulfite (1.1 mmol) to the mixture.

  • Heat the reaction mixture at 100-120 °C for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 2-aryl-N-methyl-imidazo[4,5-b]pyridine.

Experimental Workflow Visualization

The following diagram outlines the general experimental workflow for the synthesis and characterization of N-methyl-imidazo[4,5-b]pyridines.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation Reactants N2-Methylpyridine-2,3-diamine + Aldehyde Reaction Cyclocondensation Reaction Reactants->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Characterization Structure Confirmation (NMR, MS, etc.) Purification->Characterization BioActivity Biological Activity Screening (Anticancer, Antimicrobial, etc.) Characterization->BioActivity

Caption: General experimental workflow.

Quantitative Data Summary

The following tables summarize representative yields and biological activities for imidazo[4,5-b]pyridine derivatives.

Table 1: Synthesis Yields of Imidazo[4,5-b]pyridine Derivatives

Starting MaterialsProductMethodYield (%)Reference
2,3-Diaminopyridine + Aromatic Aldehydes2-Aryl-3H-imidazo[4,5-b]pyridinesReflux in water (air oxidation)83-87[4]
2,3-Diaminopyridine + Benzaldehydes2-Aryl-3H-imidazo[4,5-b]pyridinesDMSO, Na₂S₂O₅58-94[1]
2-Aryl-3H-imidazo[4,5-b]pyridine + CH₃I2-Aryl-N-methyl-3H-imidazo[4,5-b]pyridineNaH, DMF12-16[1]

Table 2: Biological Activity of Selected Imidazo[4,5-b]pyridine Derivatives

CompoundActivityCell Line / OrganismIC₅₀ / MIC (µM)Reference
Bromo-substituted imidazo[4,5-b]pyridineAnticancerHeLa, PC3, SW6201.8-3.2[1]
Amidino-substituted imidazo[4,5-b]pyridineAnticancerColon Carcinoma0.4-0.7[1]
N-methyl-substituted imidazo[4,5-b]pyridineAntiviralRespiratory Syncytial Virus (RSV)58[1]
N-butyl-substituted imidazo[4,5-b]pyridineAntimicrobialE. coli, S. aureus4-8[5]

Applications in Drug Development

The imidazo[4,5-b]pyridine scaffold is a versatile platform for the development of new therapeutic agents. The ability to readily modify the substituents at the 2-position (derived from the aldehyde) and the imidazole nitrogen allows for the fine-tuning of their biological activity.

Potential Therapeutic Applications:

  • Oncology: Derivatives have shown potent anticancer activity against various cancer cell lines.[1][3]

  • Infectious Diseases: The scaffold has been utilized to develop compounds with significant antibacterial, antifungal, and antiviral properties.[1][5]

  • Inflammation: Some imidazo[4,5-b]pyridines have been investigated as anti-inflammatory agents.[1]

The following diagram illustrates the relationship between the core scaffold and its potential applications.

applications cluster_core Core Scaffold cluster_applications Potential Applications Core N-Methyl-Imidazo[4,5-b]pyridine Anticancer Anticancer Agents Core->Anticancer Antimicrobial Antimicrobial Agents Core->Antimicrobial Antiviral Antiviral Agents Core->Antiviral AntiInflammatory Anti-inflammatory Agents Core->AntiInflammatory

Caption: Potential applications of the scaffold.

Conclusion

The cyclocondensation reaction of N2-Methylpyridine-2,3-diamine with aldehydes provides a direct route to N-methylated imidazo[4,5-b]pyridines, a class of compounds with significant therapeutic potential. Alternatively, a post-cyclization N-methylation strategy can be employed. The protocols and data presented herein offer a comprehensive guide for researchers in academia and industry to synthesize and explore this important heterocyclic system for the development of novel drug candidates. The versatility of this chemistry allows for the creation of diverse chemical libraries for screening and lead optimization.

References

Method

The Untapped Potential of N2-Methylpyridine-2,3-diamine in Multi-Component Reactions for Drug Discovery: Application Notes and Protocols

However, the chemical structure of N2-Methylpyridine-2,3-diamine, featuring a vicinal diamine on a pyridine core, presents a compelling case for its potential as a valuable building block in the synthesis of diverse and...

Author: BenchChem Technical Support Team. Date: December 2025

However, the chemical structure of N2-Methylpyridine-2,3-diamine, featuring a vicinal diamine on a pyridine core, presents a compelling case for its potential as a valuable building block in the synthesis of diverse and complex heterocyclic compounds. The presence of both a primary and a secondary amine offers unique reactivity and opportunities for regioselective transformations.

This document, therefore, serves as a forward-looking guide for researchers, scientists, and drug development professionals. It provides detailed application notes and protocols for well-established multi-component reactions that are hypothetically applied to N2-Methylpyridine-2,3-diamine, drawing upon established methodologies for structurally similar pyridine-2,3-diamines and other 2-aminopyridines. The information presented herein is intended to be a foundational resource to inspire and guide future research into the untapped potential of this promising scaffold.

Application Notes

N2-Methylpyridine-2,3-diamine is an attractive starting material for the synthesis of fused heterocyclic systems, particularly imidazo[4,5-b]pyridines. This core structure is a key pharmacophore in numerous biologically active compounds, exhibiting a wide range of therapeutic activities, including but not limited to antiviral, anticancer, and anti-inflammatory properties.

The primary advantage of employing MCRs lies in their ability to generate molecular complexity from simple starting materials in a single synthetic operation. This aligns with the principles of green chemistry and accelerates the drug discovery process by enabling the rapid generation of compound libraries for high-throughput screening.

Two prominent MCRs that hold significant promise for the utilization of N2-Methylpyridine-2,3-diamine are the Groebke-Blackburn-Bienaymé (GBB) reaction and the Ugi reaction.

  • Groebke-Blackburn-Bienaymé (GBB) Reaction: This three-component reaction between an amidine (in this case, the pyridine-2,3-diamine), an aldehyde, and an isocyanide is a powerful tool for the synthesis of 3-aminoimidazo-fused heterocycles.[1][2][3] In the context of N2-Methylpyridine-2,3-diamine, this reaction would be expected to yield substituted 1H-imidazo[4,5-b]pyridines, a scaffold of significant medicinal interest. The N-methyl group could influence the regioselectivity of the initial imine formation and the subsequent cyclization.

  • Ugi Reaction: This four-component reaction involving an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide typically produces α-acylamino carboxamides.[4][5][6][7] While the classical Ugi reaction might lead to linear products, intramolecular variations or post-MCR modifications could be designed to construct novel heterocyclic frameworks. The differential reactivity of the primary and secondary amines in N2-Methylpyridine-2,3-diamine could be exploited to achieve selective reactions.

Experimental Protocols

The following protocols are representative examples of how N2-Methylpyridine-2,3-diamine could be employed in MCRs, based on established procedures for similar substrates.[8][9][10] It is crucial to note that these are hypothetical protocols and would require optimization and validation for this specific starting material.

Protocol 1: Hypothetical Groebke-Blackburn-Bienaymé (GBB) Synthesis of a Substituted 1H-Imidazo[4,5-b]pyridine

This protocol describes the three-component synthesis of a potential library of 1H-imidazo[4,5-b]pyridine derivatives.

Reaction Scheme:

GBB_Reaction cluster_product Product diamine N2-Methylpyridine-2,3-diamine catalyst Lewis Acid (e.g., Sc(OTf)3) aldehyde Aldehyde (R1-CHO) isocyanide Isocyanide (R2-NC) product Substituted 1H-Imidazo[4,5-b]pyridine catalyst->product + solvent Solvent (e.g., Methanol) temperature Temperature (e.g., 60 °C) GBB_Mechanism cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Intramolecular Cyclization cluster_step4 Step 4: Aromatization diamine N2-Methylpyridine-2,3-diamine imine Iminopyridine Intermediate diamine->imine + Aldehyde - H2O aldehyde Aldehyde nitrilium Nitrilium Ion Intermediate imine->nitrilium + Isocyanide isocyanide Isocyanide cyclized Cyclized Intermediate nitrilium->cyclized [1,5]-Dipolar Cyclization product 3-Aminoimidazo[4,5-b]pyridine cyclized->product - H+

References

Application

Application Notes & Protocols: Utilizing Aminopyridine Scaffolds for Kinase Inhibitor Synthesis

Audience: Researchers, scientists, and drug development professionals. Introduction: The 2-Aminopyridine Scaffold in Kinase Inhibitor Design The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, fre...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 2-Aminopyridine Scaffold in Kinase Inhibitor Design

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, frequently utilized in the design of potent and selective kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal anchor for inhibitor design. N-substituted pyridine-2,3-diamines and related aminopyridine derivatives serve as versatile building blocks for constructing complex inhibitors targeting critical oncogenic kinases.

This document provides a detailed overview of the synthesis and evaluation of kinase inhibitors based on this scaffold, using the dual ALK/MET inhibitor Crizotinib as a representative example. Anaplastic lymphoma kinase (ALK) and hepatocyte growth factor receptor (MET) are receptor tyrosine kinases that, when aberrantly activated, drive the growth and survival of various cancers, including non-small cell lung cancer (NSCLC) and glioblastoma.[1][2] Inhibiting their downstream signaling through pathways like STAT3, Ras, and AKT is a clinically validated therapeutic strategy.[1]

Synthetic Approach: A Case Study on Crizotinib

The synthesis of Crizotinib (3-[(R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine) showcases a common strategy for elaborating the 2-aminopyridine core.[3] A key step involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, to link the halogenated aminopyridine intermediate with a pyrazole-boronate ester.

The logical workflow for this synthesis is outlined below. It begins with the preparation of the chiral ether fragment and the protected aminopyridine core, followed by their coupling and final deprotection steps.

G cluster_0 Fragment Preparation cluster_1 Core Assembly cluster_2 Final Product A 2-Amino-5-bromo-3- hydroxypyridine B Boc Protection A->B Boc2O D Mitsunobu Reaction B->D C (R)-1-(2,6-dichloro-3- fluorophenyl)ethanol C->D E Protected Aminopyridine Ether Intermediate D->E DIAD, PPh3 G Suzuki Coupling E->G F Piperidinyl-pyrazole Boronate Ester F->G H Coupled & Protected Intermediate G->H Pd Catalyst, Base I Deprotection H->I Acid J Crizotinib (Final Product) I->J G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_ras RAS/MAPK Pathway cluster_akt PI3K/AKT Pathway cluster_stat JAK/STAT Pathway cluster_2 Nucleus ALK ALK PI3K PI3K ALK->PI3K JAK JAK ALK->JAK MET MET RAS RAS MET->RAS MET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF STAT3 STAT3 JAK->STAT3 STAT3->TF Prolif Gene Expression: • Proliferation • Survival • Angiogenesis TF->Prolif Inhibitor Crizotinib (Inhibitor) Inhibitor->ALK Inhibitor->MET

References

Method

Application Notes and Protocols: 2,3-Diaminopyridine Derivatives as Building Blocks for Anti-Tubercular Agents

For Researchers, Scientists, and Drug Development Professionals Introduction The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the de...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel anti-tubercular agents with new mechanisms of action. One promising avenue of research is the exploration of heterocyclic scaffolds as privileged structures in medicinal chemistry. This document focuses on the application of 2,3-diaminopyridine as a versatile building block for the synthesis of imidazo[4,5-b]pyridine derivatives, a class of compounds that has demonstrated noteworthy in vitro activity against M. tuberculosis.

Due to the limited specific research on N2-Methylpyridine-2,3-diamine as a direct precursor for anti-tubercular agents, these notes will focus on the closely related and well-documented starting material, 2,3-diaminopyridine . The synthetic pathways and biological data presented herein provide a foundational framework for the development of new chemical entities targeting Mtb.

Quantitative Data Summary

The anti-tubercular activity of a series of 2-substituted-imidazo[4,5-b]pyridine derivatives synthesized from 2,3-diaminopyridine was evaluated against the M. tuberculosis H37Rv strain. The Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible growth of the microorganism, were determined using the agar proportion method. The results are summarized in the table below for clear comparison.

Compound IDR GroupChemical NameMIC (µg/mL)
1 -CH₂OH(1H-Imidazo[4,5-b]pyridin-2-yl)methanol>100
2 -CH₂Cl2-(Chloromethyl)-1H-imidazo[4,5-b]pyridine6.25
3 -CH₃2-Methyl-1H-imidazo[4,5-b]pyridine25
4 -C₂H₅2-Ethyl-1H-imidazo[4,5-b]pyridine50
Isoniazid -(Standard Drug)0.05
Ethambutol -(Standard Drug)1.5

Experimental Protocols

Synthesis of 2-Substituted-Imidazo[4,5-b]pyridine Derivatives

This section details the synthetic protocols for the preparation of the imidazo[4,5-b]pyridine derivatives from the starting material, 2,3-diaminopyridine.

a) Synthesis of (1H-Imidazo[4,5-b]pyridin-2-yl)methanol (Compound 1)

  • A mixture of 2,3-diaminopyridine (1.0 eq) and glycolic acid (1.2 eq) is heated at 160°C.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting solid is triturated with a suitable solvent (e.g., diethyl ether), filtered, and dried to yield the crude product.

  • Purification is achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford pure (1H-Imidazo[4,5-b]pyridin-2-yl)methanol.

b) Synthesis of 2-(Chloromethyl)-1H-imidazo[4,5-b]pyridine (Compound 2)

  • To a solution of (1H-Imidazo[4,5-b]pyridin-2-yl)methanol (Compound 1, 1.0 eq) in anhydrous chloroform (CHCl₃), thionyl chloride (SOCl₂) (1.5 eq) is added dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is stirred at room temperature until the starting material is completely consumed, as monitored by TLC.

  • The solvent and excess thionyl chloride are removed under reduced pressure.

  • The residue is neutralized with a saturated solution of sodium bicarbonate (NaHCO₃).

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to give 2-(Chloromethyl)-1H-imidazo[4,5-b]pyridine.

c) General Procedure for the Synthesis of 2-Alkyl-1H-imidazo[4,5-b]pyridines (Compounds 3 and 4)

  • A mixture of 2,3-diaminopyridine (1.0 eq) and the corresponding carboxylic acid (e.g., acetic acid for Compound 3, propionic acid for Compound 4) (1.2 eq) is heated in the presence of a dehydrating agent such as polyphosphoric acid (PPA).

  • The reaction is heated at an elevated temperature (e.g., 140-160°C) for several hours.

  • The reaction is monitored by TLC.

  • After completion, the mixture is cooled and poured into ice-water.

  • The solution is neutralized with a base (e.g., ammonium hydroxide or sodium hydroxide) to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried.

  • Purification is carried out by recrystallization from a suitable solvent to yield the final 2-alkyl-1H-imidazo[4,5-b]pyridine.

Protocol for In Vitro Anti-Tubercular Activity Screening (Agar Proportion Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against M. tuberculosis H37Rv using the agar proportion method on Middlebrook 7H10 agar.[1]

a) Preparation of Media and Drug Solutions

  • Prepare Middlebrook 7H10 agar medium according to the manufacturer's instructions, supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).

  • Prepare stock solutions of the test compounds and standard drugs (Isoniazid, Ethambutol) in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

  • Perform two-fold serial dilutions of the drug stock solutions to obtain the desired final concentrations to be tested.

  • Incorporate the drug dilutions into the molten Middlebrook 7H10 agar at 45-50°C before pouring into quadrant petri dishes. One quadrant should remain drug-free as a growth control.

b) Preparation of Mycobacterial Inoculum

  • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC until it reaches the mid-log phase of growth.

  • Adjust the turbidity of the bacterial suspension to match a 1.0 McFarland standard using sterile saline or broth.

  • Prepare two dilutions of the standardized inoculum: a 10⁻² and a 10⁻⁴ dilution.

c) Inoculation and Incubation

  • Inoculate each quadrant of the drug-containing and drug-free agar plates with 100 µL of the 10⁻² and 10⁻⁴ bacterial dilutions.

  • Allow the inoculum to be absorbed into the agar.

  • Incubate the plates at 37°C in a 5-10% CO₂ atmosphere for 21 days.

d) Determination of MIC

  • After the incubation period, count the number of colony-forming units (CFUs) on both the drug-containing and drug-free quadrants.

  • The MIC is defined as the lowest concentration of the compound that inhibits more than 99% of the bacterial population compared to the drug-free control. This is determined by observing a significant reduction in the number of colonies on the drug-containing quadrant inoculated with the 10⁻² dilution compared to the number of colonies on the drug-free control quadrant inoculated with the 10⁻⁴ dilution (which represents 1% of the inoculum).

Visualizations

Signaling Pathways and Experimental Workflows

G

G

G

References

Application

Application Notes and Protocols for the Synthesis of Substituted Benzimidazoles from N2-Methylpyridine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals Introduction Benzimidazoles and their structural analogs, such as imidazo[4,5-b]pyridines, are pivotal heterocyclic scaffolds in medicinal chemistry. These...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazoles and their structural analogs, such as imidazo[4,5-b]pyridines, are pivotal heterocyclic scaffolds in medicinal chemistry. These compounds exhibit a wide array of biological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[1][2][3][4] The synthesis of substituted benzimidazoles is a cornerstone of many drug discovery programs. A common and effective method for their preparation is the condensation of an ortho-phenylenediamine derivative with an aldehyde.[5][6]

This document provides a detailed protocol for the synthesis of substituted 2-(aryl)-3H-imidazo[4,5-b]pyridines, starting from N2-Methylpyridine-2,3-diamine and various substituted aldehydes. The resulting compounds are of significant interest due to their potential pharmacological applications.[7][8]

Reaction Scheme

The core reaction involves the condensation of N2-Methylpyridine-2,3-diamine with a substituted aldehyde, followed by oxidative cyclization to form the desired imidazo[4,5-b]pyridine.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of substituted imidazo[4,5-b]pyridines from 2,3-diaminopyridine and various aldehydes under different catalytic conditions. While the specific substrate is N2-Methylpyridine-2,3-diamine, these examples provide a strong indication of the expected yields.

Aldehyde (Ar-CHO)Catalyst/ConditionsReaction TimeYield (%)Reference
Substituted aryl aldehydesWater, thermalNot specified83-87[5]
(Hetero)aromatic aldehydesChlorotrimethylsilane, DMFNot specified79-80[5]
BenzaldehydesDMSO, Na2S2O5Not specified58-94[7]
4-chlorobenzaldehydeK2CO3, DMFNot specified4-8 µg/mL (MIC)[9]
4-methylbenzaldehydeAu/TiO2, Methanol18 hoursQuantitative[10]

Experimental Protocol

This protocol details a general procedure for the synthesis of 2-substituted-3-methyl-3H-imidazo[4,5-b]pyridines.

Materials:

  • N2-Methylpyridine-2,3-diamine

  • Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)

  • Ethanol (or other suitable solvent like methanol or DMF)

  • Catalyst (e.g., Ammonium chloride (NH4Cl) or a few drops of glacial acetic acid)

  • Ice-cold water

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Beakers

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve N2-Methylpyridine-2,3-diamine (1.0 mmol) in ethanol (10 mL).

  • Addition of Reagents: To this solution, add the substituted aldehyde (1.0 mmol) and the catalyst (e.g., 0.3 mmol of NH4Cl).

  • Reaction: Stir the reaction mixture at room temperature for 10-15 minutes. Then, heat the mixture to reflux (approximately 80-90°C) and continue stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate, 2:1 v/v). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing ice-cold water (50 mL).

  • Precipitation and Neutralization: A solid precipitate of the crude product should form. If the reaction was carried out under acidic conditions, neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water (2 x 10 mL) to remove any water-soluble impurities.

  • Drying: Dry the crude product in a desiccator or under vacuum.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure 2-substituted-3-methyl-3H-imidazo[4,5-b]pyridine.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve N2-Methylpyridine-2,3-diamine in Ethanol add_reagents Add Substituted Aldehyde and Catalyst start->add_reagents reflux Reflux at 80-90°C for 2-4h add_reagents->reflux cool Cool to Room Temperature reflux->cool precipitate Pour into Ice-Cold Water cool->precipitate neutralize Neutralize with NaHCO3 (if acidic) precipitate->neutralize filter Vacuum Filtration neutralize->filter wash Wash with Cold Water filter->wash dry Dry the Crude Product wash->dry purify Recrystallization or Column Chromatography dry->purify product Pure 2-Aryl-3-methyl-3H-imidazo[4,5-b]pyridine purify->product

Caption: Experimental workflow for the synthesis of substituted imidazo[4,5-b]pyridines.

Reaction Mechanism

reaction_mechanism cluster_catalysis Catalysis diamine N2-Methylpyridine-2,3-diamine schiff_base Schiff Base Intermediate diamine->schiff_base aldehyde Substituted Aldehyde (Ar-CHO) protonated_aldehyde Protonated Aldehyde aldehyde->protonated_aldehyde Acid Catalyst protonated_aldehyde->schiff_base Nucleophilic Attack cyclized_intermediate Cyclized Intermediate schiff_base->cyclized_intermediate Intramolecular Cyclization product 2-Aryl-3-methyl-3H-imidazo[4,5-b]pyridine cyclized_intermediate->product Oxidation & Aromatization catalyst1 H+ catalyst2 H+ water_loss1 - H2O oxidation [O] water_loss2 - H2O

Caption: Proposed mechanism for the acid-catalyzed synthesis of imidazo[4,5-b]pyridines.

Potential Signaling Pathway Inhibition

Many benzimidazole derivatives exert their anticancer effects by inhibiting tubulin polymerization, which is crucial for cell division. This leads to cell cycle arrest and apoptosis.

signaling_pathway cluster_process Cell Division drug Substituted Imidazo[4,5-b]pyridine tubulin α/β-Tubulin Dimers drug->tubulin Binds to Colchicine Site microtubules Microtubule Assembly tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle cell_cycle Cell Cycle Progression (Mitosis) mitotic_spindle->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis Arrest leads to

Caption: Inhibition of tubulin polymerization by substituted imidazo[4,5-b]pyridines.

References

Method

Application of N2-Methylpyridine-2,3-diamine in the Synthesis of Histamine H3 Receptor Antagonists: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols on the utilization of N2-Methylpyridine-2,3-diamine as a key building block in the synthesis...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of N2-Methylpyridine-2,3-diamine as a key building block in the synthesis of potent and selective histamine H3 receptor antagonists. The imidazo[4,5-b]pyridine scaffold, readily accessible from N2-Methylpyridine-2,3-diamine, is a privileged structure in the development of antagonists for this important neurological target.

Introduction

The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other neurotransmitters in the central nervous system. Consequently, H3 receptor antagonists are being actively investigated for their therapeutic potential in a range of neurological and psychiatric disorders, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and schizophrenia. The imidazo[4,5-b]pyridine core has emerged as a promising scaffold for the design of non-imidazole H3 antagonists, offering improved pharmacokinetic and safety profiles over earlier imidazole-based compounds. N2-Methylpyridine-2,3-diamine is a critical starting material for the construction of the N1-methylated imidazo[4,5-b]pyridine core, a substitution pattern that has been shown to enhance biological activity.

Synthetic Approach

The primary synthetic route involves the condensation of N2-Methylpyridine-2,3-diamine with a suitable carboxylic acid or its derivative to form the fused imidazo[4,5-b]pyridine ring system. This is a versatile reaction that allows for the introduction of various substituents at the 2-position of the scaffold, which is crucial for modulating the pharmacological properties of the final compounds.

A representative synthetic scheme is outlined below:

Synthetic Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Functionalization (Optional) N2-Methylpyridine-2,3-diamine N2-Methylpyridine-2,3-diamine 1-Methyl-2-substituted-imidazo[4,5-b]pyridine 1-Methyl-2-substituted-imidazo[4,5-b]pyridine N2-Methylpyridine-2,3-diamine->1-Methyl-2-substituted-imidazo[4,5-b]pyridine Condensation Carboxylic Acid (R-COOH) Carboxylic Acid (R-COOH) Carboxylic Acid (R-COOH)->1-Methyl-2-substituted-imidazo[4,5-b]pyridine Intermediate 1-Methyl-2-substituted- imidazo[4,5-b]pyridine Final Antagonist Final Antagonist Intermediate->Final Antagonist Modification Further Reactions e.g., Cross-coupling, Alkylation Further Reactions->Final Antagonist

Caption: General synthetic workflow for H3 antagonists.

Experimental Protocols

General Protocol for the Synthesis of 1-Methyl-2-substituted-imidazo[4,5-b]pyridines

This protocol describes a general method for the cyclization of N2-Methylpyridine-2,3-diamine with a carboxylic acid.

Materials:

  • N2-Methylpyridine-2,3-diamine

  • Substituted carboxylic acid (R-COOH)

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Anhydrous toluene or xylene

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of N2-Methylpyridine-2,3-diamine (1.0 eq) in anhydrous toluene, add the substituted carboxylic acid (1.1 eq).

  • Add polyphosphoric acid (PPA) (10-20 wt eq) to the mixture.

  • Heat the reaction mixture to 120-140 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 1-Methyl-2-substituted-imidazo[4,5-b]pyridine.

Data Presentation

The following table summarizes the biological activity of representative histamine H3 receptor antagonists incorporating the 1-methyl-imidazo[4,5-b]pyridine scaffold.

Compound IDR-Group at C2hH3R Ki (nM)
A-1 4-(Piperidin-1-yl)phenyl15.2
A-2 4-(4-Methylpiperazin-1-yl)phenyl8.9
A-3 4-(Morpholin-4-yl)phenyl25.6

Note: The data presented here is illustrative and compiled from various sources. Actual values may vary depending on the specific assay conditions.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. H3 receptor antagonists block this constitutive activity, leading to an increase in histamine release and the modulation of other neurotransmitter systems.

H3_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Neurotransmitter_Release Neurotransmitter Release G_protein->Neurotransmitter_Release Modulates ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Histamine Histamine (Agonist) Histamine->H3R Activates Antagonist H3 Antagonist Antagonist->H3R Blocks

Caption: Histamine H3 receptor signaling pathway.

Conclusion

N2-Methylpyridine-2,3-diamine serves as a valuable and versatile precursor for the synthesis of a class of potent histamine H3 receptor antagonists based on the 1-methyl-imidazo[4,5-b]pyridine scaffold. The synthetic protocols provided herein offer a robust foundation for the generation of diverse libraries of these compounds for further pharmacological evaluation and drug discovery efforts. The continued exploration of this chemical space holds significant promise for the development of novel therapeutics for a variety of CNS disorders.

Application

Application Notes and Protocols: N2-Methylpyridine-2,3-diamine in Materials Science and Dye Synthesis

Disclaimer: Direct applications and experimental data for N2-Methylpyridine-2,3-diamine in materials science and dye synthesis are not extensively documented in publicly available literature. The following application no...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct applications and experimental data for N2-Methylpyridine-2,3-diamine in materials science and dye synthesis are not extensively documented in publicly available literature. The following application notes and protocols are based on established chemical principles and analogous applications of similar aromatic and pyridine-based diamines. These protocols are intended to serve as a foundational guide for researchers to explore the potential of N2-Methylpyridine-2,3-diamine in these fields.

Application in Dye Synthesis

N2-Methylpyridine-2,3-diamine is a potential precursor for the synthesis of novel azo dyes. The presence of two amino groups, one primary and one secondary, on a pyridine ring offers interesting possibilities for creating dyes with unique shades and properties. The primary amino group can be readily diazotized and coupled with various aromatic compounds to form azo dyes.[1] The pyridine nitrogen and the methylamino group can act as auxochromes, potentially influencing the color and fastness properties of the resulting dyes.[2]

1.1. General Protocol for Azo Dye Synthesis

This protocol describes a general two-step process for the synthesis of an azo dye using an aromatic diamine like N2-Methylpyridine-2,3-diamine. The process involves diazotization of the primary amine followed by coupling with a suitable coupling agent.[3]

Step 1: Diazotization of N2-Methylpyridine-2,3-diamine

  • Dissolve N2-Methylpyridine-2,3-diamine (1 equivalent) in a dilute mineral acid (e.g., hydrochloric acid) in a beaker.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise to the diamine solution. Maintain the temperature below 5 °C throughout the addition.

  • Stir the mixture for an additional 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution should be used immediately in the next step.

Step 2: Azo Coupling

  • In a separate beaker, dissolve the coupling component (e.g., a phenol, naphthol, or an aromatic amine; 1 equivalent) in a suitable solvent. For phenols and naphthols, an aqueous alkaline solution (e.g., sodium hydroxide) is typically used. For aromatic amines, a weakly acidic solution might be employed.

  • Cool the solution of the coupling component to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • Isolate the crude dye by vacuum filtration, wash it with cold water until the filtrate is neutral, and then dry it.

  • The crude dye can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

1.2. Characterization of Azo Dyes

The synthesized azo dyes can be characterized by various spectroscopic techniques to confirm their structure and evaluate their properties.[4][5][6]

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax), which corresponds to the color of the dye.[7]

  • FT-IR Spectroscopy: To identify the characteristic functional groups, such as the N=N stretching of the azo group and other functional groups present in the molecule.

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the dye.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized dye.

1.3. Quantitative Data for Analogous Azo Dyes

The following table summarizes the absorption maxima (λmax) of some representative azo dyes derived from aromatic amines, which can serve as a reference for what might be expected from dyes synthesized using N2-Methylpyridine-2,3-diamine.

Aromatic Amine PrecursorCoupling ComponentSolventλmax (nm)Reference
4-AminophenolNaphthalen-2-olVariesNot Specified[7]
Aniline2-NaphtholVariesNot Specified[7]
Red-5B (Commercial Dye)-Water512[7]
Orange-3R (Commercial Dye)-Water492[7]
Yellow-GR (Commercial Dye)-Water415[7]
Black-B (Commercial Dye)-Water597[7]

Diagram of Azo Dye Synthesis Workflow

AzoDyeSynthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Purification Diamine N2-Methylpyridine-2,3-diamine mix1 Dissolve & Cool (0-5°C) Diamine->mix1 Acid Dilute Mineral Acid Acid->mix1 NaNO2 Sodium Nitrite Solution add_nitrite Add NaNO2 dropwise NaNO2->add_nitrite Diazonium Diazonium Salt Solution mix3 Combine & Stir Diazonium->mix3 mix1->add_nitrite add_nitrite->Diazonium Stir 15-30 min CouplingAgent Coupling Component mix2 Dissolve & Cool (0-5°C) CouplingAgent->mix2 Solvent Alkaline/Acidic Solution Solvent->mix2 AzoDye Crude Azo Dye filter Vacuum Filtration AzoDye->filter Filter & Wash mix2->mix3 mix3->AzoDye Precipitation PurifiedDye Purified Azo Dye recrystallize Recrystallization filter->recrystallize recrystallize->PurifiedDye

Caption: Workflow for the synthesis of an azo dye.

Application in Materials Science

Aromatic diamines are fundamental building blocks for high-performance polymers such as polyamides and polyimides.[8][9] N2-Methylpyridine-2,3-diamine, with its two reactive amino groups, can potentially be used as a monomer in polycondensation reactions to create novel polymers with interesting thermal, mechanical, and chemical properties. The incorporation of the pyridine ring into the polymer backbone could enhance thermal stability and introduce specific functionalities.

2.1. General Protocol for Aromatic Polyamide Synthesis

This protocol outlines the low-temperature solution polycondensation method for synthesizing aromatic polyamides (aramids) from a diamine and a diacyl chloride.[8][10][11]

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve N2-Methylpyridine-2,3-diamine (1 equivalent) in a dry, polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)). An acid scavenger such as pyridine or triethylamine (2 equivalents) can also be added.

  • Cool the solution to 0 °C in an ice-salt bath under a nitrogen atmosphere.

  • Add the aromatic diacyl chloride (e.g., terephthaloyl chloride or isophthaloyl chloride; 1 equivalent) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1-2 hours, and then allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

  • The resulting viscous polymer solution can be precipitated by pouring it into a non-solvent such as methanol or water.

  • Collect the fibrous polymer precipitate by filtration, wash it thoroughly with water and methanol to remove any unreacted monomers and salts, and dry it in a vacuum oven.

2.2. General Protocol for Polyimide Synthesis

This is a two-step protocol for the synthesis of polyimides, involving the formation of a poly(amic acid) precursor followed by thermal or chemical imidization.[12][13]

Step 1: Synthesis of Poly(amic acid)

  • In a dry, nitrogen-purged flask, dissolve N2-Methylpyridine-2,3-diamine (1 equivalent) in a dry, polar aprotic solvent (e.g., NMP or DMAc).

  • Cool the solution to 0 °C.

  • Gradually add an aromatic dianhydride (e.g., pyromellitic dianhydride (PMDA) or 4,4'-oxydiphthalic anhydride (ODPA); 1 equivalent) as a solid powder to the stirred diamine solution.

  • After the addition, remove the cooling bath and continue stirring at room temperature under nitrogen for 8-24 hours to form a viscous poly(amic acid) solution.

Step 2: Imidization

  • Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate and heat it in a programmable oven under a nitrogen atmosphere. A typical heating cycle would be: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour to effect cyclodehydration and form the polyimide film.[14]

  • Chemical Imidization: To the poly(amic acid) solution, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine). Stir the mixture at room temperature for several hours. The resulting polyimide can be precipitated in a non-solvent, filtered, and dried.

2.3. Quantitative Data for Analogous Aromatic Polymers

The thermal properties of aromatic polyamides and polyimides are crucial for their application. The following table presents typical thermal data for polymers derived from analogous aromatic diamines.

Polymer TypeDiamine MonomerDiacyl Chloride/DianhydrideTg (°C)Td,10% (°C, in N₂)Reference
Polyamide4-hydroxy-2,6-diaminopyrimidineVarious diacid chlorides197-204346-508[15]
Polyamide9,9-bis[4-(chloroformylphenoxy)phenyl]xanthene derivedVarious aromatic diamines236-298490-535[15]
Polyimide4,4′-diamino-4″-methyltriphenylamineVarious dianhydrides288-318>500[16]
PolyimideFluorene-containing diaminesFluorene-containing dianhydride>420Not specified[17]

(Tg = Glass Transition Temperature; Td,10% = Temperature at 10% weight loss)

Diagram of Polymer Synthesis Workflow

PolymerSynthesis cluster_polyamide Polyamide Synthesis cluster_polyimide Polyimide Synthesis Diamine_PA N2-Methylpyridine-2,3-diamine mix_pa Dissolve & Cool (0°C) Diamine_PA->mix_pa Solvent_PA Dry Aprotic Solvent Solvent_PA->mix_pa DiacylChloride Diacyl Chloride add_dac Add Diacyl Chloride DiacylChloride->add_dac Polymer_PA Polyamide mix_pa->add_dac stir_pa Polycondensation add_dac->stir_pa Stir at RT precipitate_pa Precipitation in Non-solvent stir_pa->precipitate_pa Precipitate precipitate_pa->Polymer_PA Filter & Dry Diamine_PI N2-Methylpyridine-2,3-diamine mix_pi Dissolve Diamine_PI->mix_pi Solvent_PI Dry Aprotic Solvent Solvent_PI->mix_pi Dianhydride Dianhydride add_da Add Dianhydride Dianhydride->add_da PAA Poly(amic acid) imidization Imidization PAA->imidization Thermal or Chemical Polymer_PI Polyimide mix_pi->add_da add_da->PAA Stir at RT imidization->Polymer_PI

Caption: Workflow for polyamide and polyimide synthesis.

References

Method

Application Notes and Protocols: N2-Methylpyridine-2,3-diamine in Coordination Chemistry

Disclaimer: Direct experimental data on the coordination chemistry of N2-Methylpyridine-2,3-diamine is limited in the current scientific literature. The following application notes and protocols have been compiled based...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the coordination chemistry of N2-Methylpyridine-2,3-diamine is limited in the current scientific literature. The following application notes and protocols have been compiled based on established principles of coordination chemistry and data from structurally analogous ligands, such as 2,3-diaminopyridine and 2-amino-3-methylpyridine. This document is intended to serve as a foundational guide for researchers and should be used with the understanding that experimental conditions may require optimization.

Introduction

N2-Methylpyridine-2,3-diamine is a functionalized pyridine derivative with significant potential as a bidentate ligand in coordination chemistry. Featuring two nitrogen donor atoms—one from the pyridine ring and one from the N2-methylamino group—it is capable of forming stable five-membered chelate rings with a variety of transition metal ions. This structural motif is a cornerstone in the design of metal complexes with tailored electronic, catalytic, and biological properties. The presence of the primary amino group at the 3-position also offers a potential site for further functionalization or secondary coordination interactions.

The coordination chemistry of related substituted pyridines is well-established, with applications ranging from catalysis to materials science and medicinal chemistry.[1][2][3] Metal complexes of similar ligands have demonstrated notable catalytic activity in cross-coupling reactions and have been investigated for their antimicrobial and anticancer properties.[4][5][6][7] These precedents suggest that N2-Methylpyridine-2,3-diamine is a promising candidate for the development of novel coordination complexes with interesting and potentially useful characteristics.

Synthesis and Coordination Properties

N2-Methylpyridine-2,3-diamine is expected to act as a strong N,N'-bidentate chelating agent. Coordination to a metal center would primarily involve the pyridine ring nitrogen and the secondary amine nitrogen at the 2-position. This mode of binding is common for 2-aminopyridine derivatives and leads to the formation of a thermodynamically stable five-membered ring. The resulting metal complexes can adopt various geometries, such as square planar, tetrahedral, or octahedral, depending on the metal ion, its oxidation state, and the presence of other co-ligands.

Potential Applications

Catalysis

Metal complexes incorporating pyridine-based ligands are widely used as catalysts in organic synthesis. For instance, palladium(II) complexes with substituted pyridine ligands have been shown to be effective precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions.[2] The electronic properties of the N2-Methylpyridine-2,3-diamine ligand, influenced by both the electron-donating amino groups and the pyridine ring, could modulate the reactivity of a coordinated metal center, making its complexes candidates for various catalytic transformations.

Drug Development and Biological Activity

Coordination complexes of ligands similar to N2-Methylpyridine-2,3-diamine have shown promise as therapeutic agents. The biological activity of such complexes is often attributed to their ability to interact with biomolecules like DNA or to inhibit enzymes.[4][5]

  • Antimicrobial Agents: Metal complexes can exhibit enhanced antimicrobial activity compared to the free ligands. The chelation can increase the lipophilicity of the molecule, facilitating its transport across microbial cell membranes. Studies on complexes with other substituted pyridines have reported activity against various bacterial and fungal strains.[1][8]

  • Anticancer Agents: The design of metal-based anticancer drugs is an active area of research. Derivatives of 2,3-diaryl-3H-imidazo[4,5-b]pyridine, which can be synthesized from 2,3-diaminopyridine precursors, have shown cytotoxic activity against several cancer cell lines.[6] This suggests that metal complexes of N2-Methylpyridine-2,3-diamine could also be explored for their potential as anticancer agents.

Experimental Protocols

Protocol 1: Synthesis of N2-Methylpyridine-2,3-diamine (Representative Method)

This protocol is adapted from general procedures for the synthesis of N-substituted 2,3-diaminopyridines.[9] The synthesis involves the selective protection of the 3-amino group of 2,3-diaminopyridine, followed by methylation of the 2-amino group and subsequent deprotection.

Materials:

  • 2,3-Diaminopyridine

  • Benzyl chloroformate

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Sodium hydride (NaH)

  • Methyl iodide (CH₃I)

  • Tetrahydrofuran (THF), anhydrous

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Protection of the 3-amino group:

    • Dissolve 2,3-diaminopyridine (1 eq.) in DCM.

    • Add an aqueous solution of NaHCO₃ (2 eq.).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add benzyl chloroformate (1.1 eq.) dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to obtain the protected intermediate, 3-amino-2-(N-carboxybenzylamino)pyridine.

  • Methylation of the 2-amino group:

    • Dissolve the protected intermediate (1 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool to 0 °C and add NaH (1.2 eq.) portion-wise.

    • Stir for 30 minutes at 0 °C.

    • Add methyl iodide (1.2 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with EtOAc. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography.

  • Deprotection:

    • Dissolve the methylated intermediate in MeOH.

    • Add 10% Pd/C (catalytic amount).

    • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature for 12 hours.

    • Filter the reaction mixture through celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield N2-Methylpyridine-2,3-diamine.

Protocol 2: General Synthesis of a Metal(II) Complex with N2-Methylpyridine-2,3-diamine

This protocol provides a general method for the synthesis of a metal(II) complex, which can be adapted for various metal salts (e.g., CuCl₂, AgNO₃, Co(OAc)₂).

Materials:

  • N2-Methylpyridine-2,3-diamine

  • A metal(II) salt (e.g., copper(II) acetate monohydrate)

  • Methanol (MeOH) or Ethanol (EtOH)

Procedure:

  • Dissolve N2-Methylpyridine-2,3-diamine (2 eq.) in warm methanol (20 mL).

  • In a separate flask, dissolve the metal(II) salt (1 eq.) in methanol (10 mL).

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • A color change or precipitation of a solid should be observed.

  • Reflux the reaction mixture for 2-4 hours.

  • Allow the solution to cool to room temperature. If a precipitate has formed, collect it by filtration, wash with cold methanol, and dry in a desiccator.

  • If no precipitate forms, slowly evaporate the solvent at room temperature. Crystals suitable for X-ray diffraction may form over several days.

Data Presentation

The following tables present representative quantitative data from complexes of the analogous ligand, 2-amino-3-methylpyridine , which is expected to have similar coordination properties.

Table 1: Selected Bond Lengths and Angles for a Silver(I) Complex with 2-amino-3-methylpyridine. [10]

ParameterValue
Bond Lengths (Å)
Ag(1)-N(1) (pyridine)2.207
Ag(1)-N(2) (amino)- (bridging)
Ag(1)-O(1) (nitrate)-
Ag(1)-O(2) (nitrate)-
**Bond Angles (°) **
N(1)-Ag(1)-N(2)109.17
N(1)-Ag(1)-O(1)127.59
N(1)-Ag(1)-O(2)143.81
O(1)-Ag(1)-O(2)77.40

Data from a polymeric structure where the amino group bridges to another metal center.

Table 2: Key Spectroscopic Data for Complexes of 2-amino-3-methylpyridine. [10]

ComplexKey IR Bands (cm⁻¹)UV-Vis λ_max (nm)
Ligand Only 3400-3200 (N-H str.)-
~1600 (C=N, C=C str.)
[Ag(2-amino-3-methylpyridine)₂]NO₃ Shift in N-H and C=N-
[Cu(2-amino-3-methylpyridine)₂(OAc)₂] Shift in N-H and C=N-

Visualizations

experimental_workflow Experimental Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization ligand N2-Methylpyridine- 2,3-diamine reaction Reaction Mixture (Stirring, Reflux) ligand->reaction metal_salt Metal Salt (e.g., Cu(OAc)2) metal_salt->reaction solvent Solvent (e.g., Methanol) solvent->reaction product Crude Complex reaction->product ftir FT-IR Spectroscopy product->ftir Verify Coordination uv_vis UV-Vis Spectroscopy product->uv_vis Electronic Transitions xrd Single Crystal X-ray Diffraction product->xrd Determine Structure elemental Elemental Analysis product->elemental Confirm Composition final Characterized Complex ftir->final uv_vis->final xrd->final elemental->final

Caption: General workflow for synthesis and characterization.

biological_action Potential Biological Mechanisms of Action cluster_cell Target Cell (Bacterial or Cancerous) complex [M(N2-Me-pydiamine)n]Xm Metal Complex membrane Cell Membrane complex->membrane Cellular Uptake dna DNA membrane->dna Translocation enzyme Enzyme membrane->enzyme Interaction apoptosis Apoptosis / Cell Death dna->apoptosis DNA Damage / Replication Inhibition enzyme->apoptosis Enzyme Inhibition

Caption: Conceptual diagram of potential biological actions.

References

Application

Application Notes and Protocols for the Phillips-Ladenburg Reaction with N2-Methylpyridine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals Introduction The Phillips-Ladenburg reaction is a classic and widely utilized method for the synthesis of benzimidazoles and their heterocyclic analogues, s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phillips-Ladenburg reaction is a classic and widely utilized method for the synthesis of benzimidazoles and their heterocyclic analogues, such as imidazo[4,5-b]pyridines. This reaction involves the condensation of an ortho-diamine with a carboxylic acid under acidic conditions. Imidazo[4,5-b]pyridine derivatives are of significant interest in medicinal chemistry and drug development due to their structural similarity to purines, which allows them to interact with a variety of biological targets. These compounds have shown a broad spectrum of biological activities, including as anticancer, antiviral, and antimicrobial agents.

This document provides a detailed guide for performing a Phillips-Ladenburg reaction with N2-Methylpyridine-2,3-diamine to synthesize N1-methyl-2-substituted-imidazo[4,5-b]pyridines. The N-methylation of the diamine starting material can influence the regioselectivity of the cyclization and the biological activity of the final product.

Reaction Mechanism and Signaling Pathway

The Phillips-Ladenburg reaction proceeds through a two-step mechanism. Initially, the more nucleophilic amino group of N2-Methylpyridine-2,3-diamine attacks the carbonyl carbon of the carboxylic acid, which is activated by the acidic catalyst (e.g., polyphosphoric acid). This is followed by an intramolecular cyclization via nucleophilic attack of the second amino group on the newly formed amide carbonyl. Subsequent dehydration leads to the formation of the aromatic imidazo[4,5-b]pyridine ring system.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product diamine N2-Methylpyridine-2,3-diamine acylation N-acylated Intermediate diamine->acylation + R-COOH, H+ acid Carboxylic Acid (R-COOH) acid->acylation cyclization Cyclized Intermediate acylation->cyclization Intramolecular Cyclization product N1-Methyl-2-R-imidazo[4,5-b]pyridine cyclization->product - H2O Experimental_Workflow start Start reactants Combine N2-Methylpyridine-2,3-diamine, Carboxylic Acid, and PPA start->reactants reaction Heat reaction mixture (120-150°C, 2-4h) reactants->reaction monitoring Monitor reaction by TLC reaction->monitoring monitoring->reaction Incomplete workup Cool, quench with ice-water, and neutralize with NaHCO₃ monitoring->workup Complete extraction Extract with Ethyl Acetate workup->extraction drying Dry organic layer with Na₂SO₄ extraction->drying concentration Concentrate under reduced pressure drying->concentration purification Purify by column chromatography concentration->purification product Obtain pure N1-Methyl-2-R-imidazo[4,5-b]pyridine purification->product

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for N2-Methylpyridine-2,3-diamine cyclocondensation

This technical support center provides guidance for researchers and drug development professionals on the cyclocondensation of N2-Methylpyridine-2,3-diamine, a key reaction for synthesizing imidazo[4,5-b]pyridine derivat...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers and drug development professionals on the cyclocondensation of N2-Methylpyridine-2,3-diamine, a key reaction for synthesizing imidazo[4,5-b]pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the cyclocondensation of N2-Methylpyridine-2,3-diamine?

A1: The cyclocondensation reaction typically involves the coupling of N2-Methylpyridine-2,3-diamine with a carbonyl-containing compound, most commonly an aldehyde, to form a substituted imidazo[4,5-b]pyridine. The reaction proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent aromatization to yield the final product.

Q2: What are the common applications of imidazo[4,5-b]pyridine derivatives?

A2: Imidazo[4,5-b]pyridines are a class of heterocyclic compounds with a structural resemblance to naturally occurring purines. This makes them privileged structures in medicinal chemistry. They are investigated for a wide range of biological activities, including as anticancer agents, kinase inhibitors, and modulators of GABAA receptors.[1][2][3]

Q3: What types of reagents are typically used to facilitate this cyclocondensation?

A3: A variety of reagents can be used, often depending on the specific substrate and desired outcome. Common approaches include:

  • Acid Catalysis: To facilitate the initial imine formation and subsequent cyclization.

  • Oxidative Conditions: In reactions with partners other than aldehydes, an oxidant is often required to achieve the final aromatic product.

  • Transition Metal Catalysis: Catalysts based on copper (Cu) or iron (Fe) are frequently used to promote the cyclization, particularly in more complex or multi-component reactions.[4][5] For example, Cu(OAc)2 has been shown to be a suitable catalyst for certain imidazopyridine syntheses.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of imidazo[4,5-b]pyridines via cyclocondensation.

Q4: My reaction yield is very low. What are the potential causes and solutions?

A4: Low yield is a common problem that can stem from several factors. Refer to the troubleshooting flowchart below for a systematic approach.

  • Sub-optimal Reaction Temperature: The reaction temperature is critical. For some iron-mediated reductions and cyclizations, temperatures between 85°C and 95°C are optimal. Temperatures that are too high can lead to degradation of starting materials or products.[6]

  • Incorrect Catalyst or Catalyst Loading: The choice and amount of catalyst can significantly impact yield. If using a transition metal catalyst, ensure it is not poisoned and that the loading is optimized. For instance, in some copper-catalyzed systems, Cu(OAc)2 provided better yields than CuI, Cu(OTf)2, or FeCl3.[5]

  • Solvent Effects: The polarity and boiling point of the solvent can influence reaction rates and equilibria. Solvents like DMF or chlorobenzene have been used effectively at elevated temperatures.[1][4]

  • Atmosphere: Some reactions, particularly those involving oxidative coupling, may require an air or oxygen atmosphere, while others may need to be performed under an inert atmosphere (N2 or Ar) to prevent side reactions.

Q5: I am observing the formation of significant side products. How can I improve the selectivity?

A5: Side product formation often arises from competing reaction pathways.

  • Purification of Starting Materials: Ensure the N2-Methylpyridine-2,3-diamine and the aldehyde are pure. Impurities in the aldehyde can lead to a variety of side products.

  • Control of Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of the aldehyde may lead to the formation of bis-adducts or other side products.

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS. Stopping the reaction at the optimal time can prevent the formation of degradation products.

Q6: The purification of my final product is difficult. What strategies can I employ?

A6: Imidazopyridine derivatives can sometimes be challenging to purify due to their polarity and potential for hydrogen bonding.

  • Column Chromatography: This is the most common method. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to achieve good separation. Adding a small amount of triethylamine to the eluent can sometimes improve the peak shape for basic compounds.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.

  • Acid-Base Extraction: As imidazopyridines are basic, an acid-base extraction can be used to separate the product from non-basic impurities. Dissolve the crude mixture in an organic solvent, extract with a dilute acid (e.g., 1M HCl), wash the aqueous layer, and then basify with a base (e.g., NaHCO3 or NaOH) to precipitate or extract the purified product.

Experimental Protocols & Data

General Experimental Protocol for Cyclocondensation with an Aldehyde

This protocol is a representative example for the synthesis of a 2-aryl-imidazo[4,5-b]pyridine derivative.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N2-Methylpyridine-2,3-diamine (1.0 eq).

  • Solvent Addition: Add a suitable solvent such as ethanol or DMF.

  • Reagent Addition: Add the desired aromatic aldehyde (1.0-1.1 eq).

  • Catalyst Addition (if applicable): If using a catalyst (e.g., a catalytic amount of p-toluenesulfonic acid or a Lewis acid), add it to the mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure imidazo[4,5-b]pyridine derivative.

Table 1: Optimization of Reaction Conditions for Imidazopyridine Synthesis

The following table summarizes data from a study on the synthesis of imidazopyridines, illustrating the effect of different catalysts and additives.

EntryCatalyst (mol%)Additive (equiv.)SolventTemp (°C)Time (h)Yield (%)
1NoneTBHP (3)PhCl120120
2I2 (20)TBHP (3)PhCl120129
3NaIO4 (40)TBHP (3)PhCl1201275
4CuI (40)TBHP (3)PhCl1201243
5AgI (40)TBHP (3)PhCl1201221

Data adapted from a study on (3+2) cycloaddition for imidazopyridine synthesis[1]. TBHP = tert-Butyl hydroperoxide, PhCl = Chlorobenzene.

Visual Guides

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add N2-Methylpyridine-2,3-diamine and solvent to flask B 2. Add aldehyde and catalyst A->B Combine reagents C 3. Heat to reflux (e.g., 80-120 °C) B->C Initiate reaction D 4. Monitor reaction (TLC / LC-MS) C->D During heating E 5. Cool and remove solvent D->E Reaction complete F 6. Purify crude product E->F G Column Chromatography F->G Option 1 H Recrystallization F->H Option 2 I 7. Characterize pure product (NMR, MS) G->I H->I

Caption: General experimental workflow for imidazo[4,5-b]pyridine synthesis.

Troubleshooting_Flowchart Start Low Reaction Yield Condition1 Is reaction temperature optimized? Start->Condition1 Action1_Yes Check catalyst system Condition1->Action1_Yes Yes Action1_No Adjust temperature (e.g., 85-120 °C). Monitor for degradation. Condition1->Action1_No No Condition2 Is catalyst appropriate and active? Action1_Yes->Condition2 End Yield Improved Action1_No->End Action2_Yes Verify starting material purity Condition2->Action2_Yes Yes Action2_No Screen different catalysts (e.g., Cu(OAc)2, NaIO4). Vary catalyst loading. Condition2->Action2_No No Condition3 Are starting materials pure? Action2_Yes->Condition3 Action2_No->End Action3_Yes Consider solvent or atmosphere change. Condition3->Action3_Yes Yes Action3_No Purify diamine and aldehyde before reaction. Condition3->Action3_No No Action3_Yes->End Action3_No->End

Caption: Troubleshooting flowchart for addressing low reaction yields.

References

Optimization

Common byproducts in the synthesis of imidazopyridines from N2-Methylpyridine-2,3-diamine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of imidazopyridines, with a foc...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of imidazopyridines, with a focus on reactions involving substituted pyridine-2,3-diamines such as N2-Methylpyridine-2,3-diamine.

Troubleshooting Guide

Problem 1: Low Yield of the Desired Imidazopyridine Product

You are observing a significantly lower than expected yield of your target imidazopyridine synthesized from N2-Methylpyridine-2,3-diamine and a carbonyl compound (e.g., an aldehyde or carboxylic acid).

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Troubleshooting Steps:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting materials.

      • Increase Reaction Time: If starting material is still present, extend the reaction time.

      • Increase Temperature: Cautiously increase the reaction temperature. Note that this may also lead to the formation of degradation byproducts.

  • Suboptimal Reaction Conditions: The solvent, catalyst, or temperature may not be ideal for the specific substrates.

    • Troubleshooting Steps:

      • Solvent Screen: Test a range of solvents with varying polarities (e.g., ethanol, DMF, toluene, dioxane).

      • Catalyst Optimization: If using a catalyst (e.g., an acid or a metal catalyst), screen different catalysts and vary the catalyst loading.

      • pH Adjustment: For acid-catalyzed reactions, the pH can be critical. Experiment with different acids (e.g., p-toluenesulfonic acid, acetic acid, or a Lewis acid) and their concentrations.

  • Formation of Stable Intermediates: The reaction may be stalling at an intermediate stage, such as a Schiff base (in the case of reaction with an aldehyde).

    • Troubleshooting Steps:

      • Oxidizing Agent: For syntheses involving aldehydes, an oxidizing agent is often required for the final aromatization step to form the imidazopyridine ring. Ensure an appropriate oxidant (e.g., air, oxygen, or a chemical oxidant like DDQ) is present.

Problem 2: Presence of Significant Byproducts in the Crude Reaction Mixture

Your crude product shows multiple spots on TLC or peaks in LC-MS in addition to the desired product.

Common Byproducts and Identification:

When using N2-Methylpyridine-2,3-diamine, several byproducts can be anticipated based on common side reactions in imidazopyridine synthesis.

  • Uncyclized Amide/Imine Intermediate: This occurs when the final cyclization/dehydration or oxidation step is incomplete.

    • Identification: Look for a mass corresponding to the starting diamine plus the acyl or aldehyde fragment minus water (for amide) or the mass of the Schiff base intermediate. The NMR spectrum would lack the characteristic imidazole proton signal.

  • Over-alkylation/Arylation Products: If alkylating or arylating agents are used in subsequent steps, reaction at the pyridine nitrogen or the other imidazole nitrogen can occur.

  • Dimerization or Polymerization Products: Under harsh reaction conditions (e.g., high temperatures or strong acids), starting materials or the product can degrade and polymerize.

    • Identification: Often observed as an insoluble baseline material on TLC or as broad, unresolved peaks in LC-MS with high molecular weights.

Troubleshooting and Minimization of Byproducts:

The following table summarizes strategies to minimize common byproducts.

Byproduct TypePotential CauseRecommended Action
Uncyclized IntermediateIncomplete cyclization/dehydration or oxidationIncrease reaction time or temperature; add a dehydrating agent (e.g., molecular sieves); ensure an adequate oxidant is present for aldehyde-based routes.
Dimerization/PolymerizationHigh reaction temperature or prolonged reaction timesLower the reaction temperature; monitor the reaction closely and stop it once the starting material is consumed.

Illustrative Data on Byproduct Formation under Different Conditions (Hypothetical)

The following table provides hypothetical data to illustrate how reaction conditions can influence the product distribution in the synthesis of a model imidazopyridine from N2-Methylpyridine-2,3-diamine and benzaldehyde.

Condition IDTemperature (°C)OxidantDesired Product Yield (%)Uncyclized Imine (%)Dimerization Products (%)
A80Air65255
B120Air751010
C80DDQ8552

Frequently Asked Questions (FAQs)

Q1: What is the most common first step to troubleshoot a low-yielding imidazopyridine synthesis?

A1: The most critical first step is to analyze the crude reaction mixture by a suitable method like LC-MS. This will help you determine if the issue is an incomplete reaction (unreacted starting materials), the formation of a stable intermediate, or the generation of multiple byproducts. This information will guide your subsequent optimization efforts.

Q2: I am seeing two product spots on my TLC that appear to be isomers. What could they be?

A2: With a starting material like N2-Methylpyridine-2,3-diamine, if you are performing a reaction that could lead to substitution on the imidazole ring (e.g., N-alkylation), you could be forming regioisomers. The substituent could attach to either of the two nitrogen atoms in the imidazole ring. Co-elution with an authentic standard (if available) or detailed NMR analysis (NOESY experiments) can help in structure elucidation.

Q3: Can the methyl group on the starting diamine interfere with the reaction?

A3: The N2-methyl group is generally stable under most cyclization conditions. However, its electronic and steric effects might influence the reaction rate compared to an unsubstituted diamine. It is not expected to participate in the cyclization directly but will be present in the final imidazopyridine product.

Q4: What purification techniques are most effective for imidazopyridines?

A4: Column chromatography on silica gel is the most common method for purifying imidazopyridines. A gradient elution system, often starting with a non-polar solvent (like hexane or heptane) and gradually increasing the polarity with ethyl acetate or dichloromethane/methanol, is typically effective. Recrystallization can also be a powerful purification technique if a suitable solvent system is found.

Experimental Protocols

General Procedure for the Synthesis of a 2-Aryl-imidazopyridine from N2-Methylpyridine-2,3-diamine and an Aryl Aldehyde

  • To a solution of N2-Methylpyridine-2,3-diamine (1.0 mmol) in a suitable solvent (e.g., ethanol or DMF, 10 mL) in a round-bottom flask, add the aryl aldehyde (1.1 mmol).

  • Add a catalytic amount of an acid, such as p-toluenesulfonic acid (0.1 mmol).

  • The reaction mixture is then heated to a specified temperature (e.g., 80-120 °C) and stirred. If an external oxidant is required, it can be added at this stage, or the reaction can be left open to the air.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude residue is then purified by column chromatography on silica gel to afford the desired 2-aryl-imidazopyridine.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in imidazopyridine synthesis.

Caption: Troubleshooting workflow for imidazopyridine synthesis.

Troubleshooting

Technical Support Center: Purification of N²-Methylpyridine-2,3-diamine Derivatives

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of N²-Methylpyridine...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of N²-Methylpyridine-2,3-diamine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of N²-Methylpyridine-2,3-diamine derivatives?

The synthesis of N²-Methylpyridine-2,3-diamine derivatives can result in several types of impurities, including:

  • Unreacted Starting Materials: Residual pyridine-2,3-diamine or the methylating agent.

  • Polymethylated Byproducts: N²,N³-dimethylated or other polysubstituted derivatives can form, especially if the reaction conditions are not carefully controlled.[1][2]

  • Isomeric Byproducts: Alkylation might occur at the N³ position, leading to N³-Methylpyridine-2,3-diamine, which can be challenging to separate due to similar physicochemical properties.

  • Degradation Products: The diamine functionality can be sensitive to oxidation or other side reactions, leading to colored impurities.

  • Residual Solvents and Reagents: Solvents from the reaction or workup, and reagents like bases or catalysts, may be present in the crude product.

Q2: Which purification techniques are most effective for N²-Methylpyridine-2,3-diamine derivatives?

The choice of purification method depends on the nature of the impurities and the scale of the reaction. The most common and effective techniques are:

  • Column Chromatography: Highly effective for separating the desired product from isomers and other byproducts with different polarities.[3]

  • Recrystallization: An excellent method for purifying solid products to a high degree, provided a suitable solvent system can be identified.[3]

  • Acid-Base Extraction: Useful for removing non-basic impurities or separating the desired product from less basic starting materials or byproducts.[3]

  • High-Performance Liquid Chromatography (HPLC): Primarily used for purity analysis but can also be employed for preparative purification of high-value compounds or difficult separations.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of N²-Methylpyridine-2,3-diamine derivatives.

Guide 1: Column Chromatography Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Poor Separation of Product and Impurities Incorrect solvent system (eluent).Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point for aminopyridines is a mixture of a non-polar solvent (like hexanes or cyclohexane) and a polar solvent (like ethyl acetate or dichloromethane).[4][5] Gradually increase the polarity to achieve good separation.
Column overloading.Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be 1-5% of the mass of the silica gel.
The compound is unstable on silica gel.Test for stability by spotting the compound on a TLC plate and letting it sit for an hour before eluting. If degradation occurs, consider using a less acidic stationary phase like alumina or deactivated silica gel.[6]
Product Elutes Too Quickly (with the solvent front) The solvent system is too polar.Decrease the polarity of the eluent. Start with a higher percentage of the non-polar solvent.
Product Takes Too Long to Elute or is Tailing The solvent system is not polar enough.Gradually increase the polarity of the eluent once the less polar impurities have been eluted.[6] Tailing can also be due to interactions with acidic silanol groups; adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape.
Poor solubility in the eluent.If the compound has poor solubility, consider dry-loading the sample onto the column.[7]
Guide 2: Recrystallization Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling The solution is not supersaturated (too much solvent was used).Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Add a seed crystal of the pure compound if available.
The compound is very soluble in the chosen solvent even at low temperatures.Choose a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[8]
Oiling Out (Product separates as a liquid) The boiling point of the solvent is too high, and the compound's melting point is below the boiling point of the solvent.Use a lower-boiling solvent.
The solution is cooling too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
High concentration of impurities.Try purifying the crude product by another method (e.g., column chromatography) first to remove the bulk of the impurities.
Colored Impurities Remain in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution, then filter the hot solution through a fluted filter paper or celite to remove the charcoal and adsorbed impurities before cooling.

Data Presentation

Table 1: Recommended Starting Solvent Systems for Column Chromatography
Solvent System Typical Ratio (v/v) Notes
Hexane / Ethyl Acetate9:1 to 1:1A versatile system for compounds of moderate polarity.
Dichloromethane / Methanol99:1 to 9:1Suitable for more polar compounds. Add a small amount of triethylamine (0.1%) to prevent tailing.
Cyclohexane / Dichloromethane1:1 to 1:9Good for separating less polar compounds.[4]
Table 2: Common Solvents for Recrystallization
Single Solvent Solvent Mixture (Anti-solvent) Notes
EthanolDichloromethane / HexanePyridine derivatives often crystallize well from alcohols.[8]
IsopropanolAcetone / WaterA mixture of solvents can be effective when a single solvent is not ideal.[4]
AcetonitrileToluene / HeptaneDissolve in a "good" solvent (e.g., toluene) and add an "anti-solvent" (e.g., heptane) until cloudy, then heat to clarify and cool slowly.[4]
WaterMethanol / WaterSuitable for more polar derivatives or their salts.[4][8]

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material in various solvent mixtures. Aim for an Rf value of 0.2-0.3 for the desired product.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing).

  • Sample Loading: Dissolve the crude N²-Methylpyridine-2,3-diamine derivative in a minimal amount of the eluent or a slightly more polar solvent. If the compound is not very soluble, perform dry loading by adsorbing the compound onto a small amount of silica gel.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Apply gentle pressure with air or nitrogen if needed to maintain a steady flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the solvent dropwise until a clear solution is obtained.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

G Diagram 1: Purification Method Selection start Crude Product is_solid Is the product a solid? start->is_solid solubility_diff Significant solubility difference between product and impurities? is_solid->solubility_diff Yes polarity_diff Significant polarity difference? is_solid->polarity_diff No solubility_diff->polarity_diff No recrystallize Recrystallization solubility_diff->recrystallize Yes acid_base_prop Are impurities non-basic? polarity_diff->acid_base_prop No column Column Chromatography polarity_diff->column Yes extraction Acid-Base Extraction acid_base_prop->extraction Yes prep_hplc Preparative HPLC acid_base_prop->prep_hplc No (Difficult Separation)

Caption: Decision tree for selecting the optimal purification method.

G Diagram 2: General Purification Workflow cluster_0 Initial Steps cluster_1 Primary Purification cluster_2 Final Polishing cluster_3 Analysis crude Crude Reaction Mixture workup Aqueous Workup / Initial Extraction crude->workup chromatography Column Chromatography workup->chromatography recrystallization Recrystallization chromatography->recrystallization analysis Purity Analysis (HPLC, NMR) recrystallization->analysis pure_product Pure Product analysis->pure_product

Caption: A typical workflow for the purification of N²-Methylpyridine-2,3-diamine derivatives.

References

Optimization

Technical Support Center: Optimizing Reactions with N2-Methylpyridine-2,3-diamine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields in reactions involving N2...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields in reactions involving N2-Methylpyridine-2,3-diamine. The guidance is based on established synthetic methods for analogous compounds and general principles of heterocyclic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where N2-Methylpyridine-2,3-diamine is used?

A1: N2-Methylpyridine-2,3-diamine is primarily used as a precursor for the synthesis of substituted imidazo[4,5-b]pyridines, which are of significant interest in medicinal chemistry due to their structural similarity to purines. The most common reactions are condensations with aldehydes, carboxylic acids (or their derivatives), and dicarbonyl compounds to form a fused imidazole ring.

Q2: What are the main challenges that can lead to low yields in these reactions?

A2: Low yields can arise from several factors:

  • Purity of N2-Methylpyridine-2,3-diamine: Impurities in the starting material can interfere with the reaction.

  • Side Reactions: The presence of multiple nucleophilic sites can lead to the formation of undesired side products.

  • Suboptimal Reaction Conditions: Temperature, solvent, catalyst, and reaction time can significantly impact the yield.

  • Product Inhibition or Decomposition: The product itself might inhibit the reaction or be unstable under the reaction conditions.

  • Difficulties in Product Isolation and Purification: The physical properties of the product might make it difficult to isolate from the reaction mixture, leading to apparent low yields.

Q3: How does the N2-methyl group affect the reactivity compared to the parent 2,3-diaminopyridine?

A3: The N2-methyl group has two main effects. First, it increases the electron density of the pyridine ring through an inductive effect, which can alter the reactivity of the ring nitrogens. Second, it introduces steric hindrance around the N2-amino group, which can influence which of the two amino groups participates in the initial step of the condensation reaction. The methylation of 2,3-diaminopyridine is solvent-dependent, indicating that the relative nucleophilicity of the nitrogens can be influenced by the reaction medium[1].

Troubleshooting Guides

Issue 1: Low Yield in Condensation with Aldehydes to form 1-methyl-1H-imidazo[4,5-b]pyridines

This reaction, a variation of the Phillips-Ladenburg synthesis, is a common method for preparing 2-substituted imidazo[4,5-b]pyridines.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Incomplete Reaction - Increase reaction temperature or time. Monitor the reaction by TLC or LC-MS to determine the optimal duration. - Use a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures.[2]
Side Product Formation (e.g., bis-adducts) - Use a milder oxidant or perform the reaction in the presence of air, which can be sufficient for the oxidative cyclization. - Control the stoichiometry of the reactants carefully.
Low Solubility of Reactants - Choose a solvent that dissolves both the diamine and the aldehyde. Common solvents include ethanol, DMF, or water under thermal conditions.[2]
Poor Regioselectivity - The N2-methyl group generally directs the initial condensation to the N3-amino group. However, if mixtures of regioisomers are observed, purification by column chromatography will be necessary.

Experimental Protocol: Synthesis of 2-Aryl-1-methyl-1H-imidazo[4,5-b]pyridines

This protocol is adapted from general procedures for the synthesis of imidazo[4,5-b]pyridines.

  • To a solution of N2-Methylpyridine-2,3-diamine (1 mmol) in ethanol (10 mL), add the desired aromatic aldehyde (1.1 mmol).

  • Add an oxidizing agent, such as a catalytic amount of iodine or copper(II) acetate. Alternatively, the reaction can be heated in the presence of air.

  • Reflux the mixture for 4-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with cold ethanol.

  • If no precipitate forms, evaporate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Logical Workflow for Troubleshooting Low Yields in Aldehyde Condensation

workflow start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity incomplete_reaction Incomplete Reaction? check_purity->incomplete_reaction side_products Side Products Observed? incomplete_reaction->side_products No optimize_conditions Optimize Reaction Conditions incomplete_reaction->optimize_conditions Yes side_products->optimize_conditions No modify_workup Modify Workup/Purification side_products->modify_workup Yes high_yield High Yield Achieved optimize_conditions->high_yield modify_workup->high_yield

Caption: Troubleshooting workflow for low yields.

Issue 2: Low Yield in Condensation with Carboxylic Acids or Their Derivatives

This is another common route to 2-substituted imidazo[4,5-b]pyridines, often requiring harsher conditions than aldehyde condensations.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Harsh Reaction Conditions Leading to Decomposition - If using PPA, carefully control the temperature to avoid charring. - Consider using milder coupling agents for carboxylic acids, such as EDC/HOBt or HATU, followed by thermal cyclization.
Formation of Amide Intermediate without Cyclization - Increase the temperature or use a stronger dehydrating agent to promote the final cyclization step. - Microwave irradiation can sometimes facilitate the cyclization of the amide intermediate.[2]
Low Reactivity of the Carboxylic Acid Derivative - Convert the carboxylic acid to a more reactive species, such as an acid chloride or ester, before reacting with the diamine.

Experimental Protocol: Synthesis of 2-Benzyl-1-methyl-1H-imidazo[4,5-b]pyridine

This protocol is adapted from the synthesis of a similar compound.[3]

  • A mixture of 2-amino-3-methylaminopyridine (an isomer of the target reactant, 10 mmol) and phenylacetic acid (11 mmol) in polyphosphoric acid (20 g) is heated to 180°C for 4 hours.

  • The reaction mixture is cooled to room temperature and then poured into a stirred mixture of ice and water.

  • The solution is neutralized with concentrated ammonium hydroxide.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization or column chromatography.

Signaling Pathway for Imidazo[4,5-b]pyridine Formation from Carboxylic Acid

pathway diamine N2-Methylpyridine-2,3-diamine amide Amide Intermediate diamine->amide + Acid, -H2O acid Carboxylic Acid acid->amide product Imidazo[4,5-b]pyridine amide->product Heat, -H2O (Cyclization)

Caption: Reaction pathway for condensation with a carboxylic acid.

Summary of Yields for Analogous Reactions

The following table summarizes yields reported in the literature for the synthesis of imidazo[4,5-b]pyridines from 2,3-diaminopyridine and related starting materials. This data can serve as a benchmark for optimizing reactions with N2-Methylpyridine-2,3-diamine.

Reactant 1Reactant 2ProductCatalyst/ConditionsYield (%)Reference
2,3-DiaminopyridineAromatic Aldehydes2-Aryl-1H-imidazo[4,5-b]pyridinesWater, Thermal83-87[2]
2,3-DiaminopyridineCarboxylic Acids2-Substituted-1H-imidazo[4,5-b]pyridinesPPA, Microwave~75[2]
2-Nitro-3-aminopyridineKetones2-Substituted-1H-imidazo[4,5-b]pyridinesSnCl2·2H2O, Formic AcidNot specified[2]
2-Amino-3-methylaminopyridinePhenylacetic Acid2-Benzyl-1-methyl-1H-imidazo[4,5-b]pyridinePPA, 180°CNot specified[3]
5-Bromo-2,3-diaminopyridineBenzaldehyde6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineEtOH, I2, RefluxNot specified

Disclaimer: The provided protocols and troubleshooting advice are based on reactions with structurally similar compounds. The optimal conditions for N2-Methylpyridine-2,3-diamine may vary and require experimental optimization. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

References

Troubleshooting

Side reactions of N2-Methylpyridine-2,3-diamine with different functional groups

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with N2-Methylpyridine-2,3-diamine. The information is designed to help anticipate and resolve c...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with N2-Methylpyridine-2,3-diamine. The information is designed to help anticipate and resolve common side reactions and purification challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main sites of reactivity on N2-Methylpyridine-2,3-diamine?

A1: N2-Methylpyridine-2,3-diamine has three primary nucleophilic sites: the N2-methylamino group, the N3-amino group, and the pyridine ring nitrogen (N1). The relative reactivity of these sites depends on the reaction conditions and the electrophile used. The N2-methylamino and N3-amino groups are generally more nucleophilic than the pyridine nitrogen.

Q2: How does the N2-methyl group influence the regioselectivity of reactions?

A2: The N2-methyl group has both steric and electronic effects. Sterically, it can hinder reactions at the N2 position with bulky electrophiles. Electronically, the methyl group is weakly electron-donating, which can slightly increase the nucleophilicity of the N2-nitrogen compared to a primary amine. This can lead to mixtures of N2 and N3 substituted products in acylation and alkylation reactions.

Q3: What is the most common side reaction when reacting N2-Methylpyridine-2,3-diamine with aldehydes or carboxylic acids?

A3: The most common side reaction, which is often the desired reaction in many contexts, is the cyclization to form a 1-methyl-1H-imidazo[4,5-b]pyridine ring system.[1][2] This occurs through condensation of the diamine with the carbonyl compound.

Q4: Are there any recommended protecting group strategies for selective reactions?

A4: Yes, to achieve selective functionalization, protection of one of the amino groups is often necessary. For instance, to selectively react at the N3-position, the N2-methylamino group could potentially be protected, for example, as a carbamate. The choice of protecting group will depend on its stability to the subsequent reaction conditions and the ease of its removal.

Troubleshooting Guides by Functional Group

Reactions with Aldehydes and Ketones

Issue: Formation of a complex mixture of products or low yield of the desired Schiff base/enamine.

Primary Side Reaction: Cyclization to form 1-methyl-1H-imidazo[4,5-b]pyridine derivatives. This is especially prevalent with aldehydes.[1]

Troubleshooting Workflow:

G start Reaction of N2-Methylpyridine-2,3-diamine with Aldehyde/Ketone issue Low yield of desired product or complex mixture observed start->issue check_cyclization Is formation of 1-methyl-1H-imidazo[4,5-b]pyridine the major byproduct? issue->check_cyclization control_temp Lower reaction temperature (e.g., 0 °C to RT) check_cyclization->control_temp  Yes other_side_reactions Check for over-alkylation or other unexpected products check_cyclization->other_side_reactions  No use_mild_acid Use mild acid catalyst (e.g., acetic acid) control_temp->use_mild_acid protect_n3 Consider protecting the N3-amino group if Schiff base at N2 is desired use_mild_acid->protect_n3 purification Optimize purification: - Column chromatography (Alumina/Silica) - Recrystallization protect_n3->purification other_side_reactions->purification

Caption: Troubleshooting workflow for aldehyde and ketone reactions.

Experimental Protocol: Formation of a Schiff Base with an Aldehyde (Minimized Cyclization)

  • Dissolve N2-Methylpyridine-2,3-diamine (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) at 0 °C under an inert atmosphere.

  • Add the aldehyde (1.0-1.1 eq) dropwise to the cooled solution.

  • Stir the reaction at 0 °C and monitor by TLC.

  • If no reaction is observed, allow the mixture to slowly warm to room temperature.

  • Upon consumption of the starting material, the solvent can be removed under reduced pressure. The crude product should be used immediately or purified quickly to avoid cyclization.

ParameterRecommended ConditionRationale
Temperature 0 °C to room temperatureLower temperatures disfavor the cyclization reaction.
Catalyst None or mild acid (e.g., acetic acid)Strong acids can promote cyclization.
Solvent Aprotic (e.g., DCM) or alcoholic (e.g., MeOH)Choice depends on the solubility of reactants.
Acylation Reactions (with Acid Chlorides and Anhydrides)

Issue: Formation of multiple acylated products and difficulty in purification.

Primary Side Reaction: Di-acylation at both N2 and N3 positions, and potential N-acylation of the pyridine ring under harsh conditions. Regioisomers (N2-acylated vs. N3-acylated) are also a major challenge.

Troubleshooting Workflow:

G start Acylation of N2-Methylpyridine-2,3-diamine issue Mixture of mono- and di-acylated products, or regioisomers observed start->issue check_stoichiometry Is the acylating agent used in excess? issue->check_stoichiometry use_one_eq Use ≤ 1.0 equivalent of acylating agent check_stoichiometry->use_one_eq  Yes slow_addition Add acylating agent slowly at low temperature (e.g., -10 °C to 0 °C) check_stoichiometry->slow_addition  No use_one_eq->slow_addition regioselectivity_issue Are N2 and N3 isomers formed? slow_addition->regioselectivity_issue protecting_group Use a protecting group strategy for higher regioselectivity regioselectivity_issue->protecting_group  Yes purification Optimize purification: - Careful column chromatography - Fractional crystallization regioselectivity_issue->purification  No protecting_group->purification

Caption: Troubleshooting acylation reactions.

Experimental Protocol: Mono-N-Acylation

  • Dissolve N2-Methylpyridine-2,3-diamine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.1 eq) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere.

  • Cool the solution to 0 °C or lower.

  • Slowly add a solution of the acid chloride or anhydride (0.9-1.0 eq) in the same solvent.

  • Stir at low temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, dry, and concentrate.

  • Purify the regioisomers by column chromatography.

ParameterN2-acylation FavoredN3-acylation Favored
Steric Hindrance of Acylating Agent Less hinderedMore hindered
Expected Polarity Generally less polarGenerally more polar

Note: The relative nucleophilicity of N2 vs. N3 can be subtle, and a mixture of isomers is common. The N3-amino group is generally less sterically hindered.

Alkylation Reactions

Issue: Over-alkylation and lack of regioselectivity.

Primary Side Reaction: Formation of di- and tri-alkylated products (at N2, N3, and the pyridine nitrogen). The pyridine nitrogen is generally less reactive but can be alkylated with potent alkylating agents like methyl iodide or benzyl bromide, especially at elevated temperatures.

Troubleshooting Workflow:

G start Alkylation of N2-Methylpyridine-2,3-diamine issue Mixture of mono-, di-, and tri-alkylated products start->issue check_stoichiometry Is excess alkylating agent used? issue->check_stoichiometry use_one_eq Use ≤ 1.0 equivalent of alkylating agent check_stoichiometry->use_one_eq  Yes control_temp Maintain low reaction temperature check_stoichiometry->control_temp  No use_one_eq->control_temp regioselectivity_issue Are N2 and N3 isomers formed? control_temp->regioselectivity_issue protecting_group Consider a protecting group strategy regioselectivity_issue->protecting_group  Yes purification Optimize purification: - Column chromatography - Preparative HPLC for isomers regioselectivity_issue->purification  No protecting_group->purification

Caption: Troubleshooting alkylation reactions.

Experimental Protocol: Mono-N-Alkylation

  • To a solution of N2-Methylpyridine-2,3-diamine (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile, add a mild base (e.g., K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (1.0 eq) dropwise.

  • Monitor the reaction by TLC. If the reaction is slow, gentle heating (e.g., 40-50 °C) can be applied, but this may increase the risk of over-alkylation.

  • After the reaction is complete, filter off the base and remove the solvent under reduced pressure.

  • Purify the product by column chromatography.

ParameterExpected OutcomeRationale
Alkylating Agent More reactive halides (I > Br > Cl) lead to faster reactions but may decrease selectivity.Matching reactivity to the substrate is key.
Base Weaker bases (e.g., K₂CO₃) are preferred over strong bases (e.g., NaH) to avoid deprotonation of the less nucleophilic amine.Controls the concentration of the anionic form.
Temperature Lower temperatures favor mono-alkylation.Reduces the rate of competing side reactions.
Amide Coupling with Carboxylic Acids

Issue: Low yield of the desired amide and formation of byproducts.

Primary Side Reaction: Intramolecular cyclization to form the 1-methyl-1H-imidazo[4,5-b]pyridine derivative is a significant competing reaction, especially at elevated temperatures. Another common issue is the formation of an N-acylurea byproduct if carbodiimide coupling agents are used without an additive like HOBt or HOAt.

Troubleshooting Workflow:

G start Amide coupling with N2-Methylpyridine-2,3-diamine issue Low yield of amide or formation of byproducts start->issue check_byproducts Is imidazopyridine or N-acylurea observed? issue->check_byproducts low_temp Perform coupling at low temperature (0 °C) check_byproducts->low_temp  Yes regioselectivity_issue Are N2 and N3 amide isomers formed? check_byproducts->regioselectivity_issue  No additives Use additives like HOBt or HOAt with carbodiimides low_temp->additives alt_reagents Consider alternative coupling reagents (e.g., HATU, T3P) additives->alt_reagents alt_reagents->regioselectivity_issue purification Optimize purification: - Column chromatography - Preparative HPLC for isomers regioselectivity_issue->purification

References

Optimization

Technical Support Center: Chromatographic Monitoring of N2-Methylpyridine-2,3-diamine Reactions

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) to monitor r...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) to monitor reactions involving N2-Methylpyridine-2,3-diamine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing an HPLC method for N2-Methylpyridine-2,3-diamine?

A1: For a polar, basic compound like N2-Methylpyridine-2,3-diamine, a reverse-phase (RP) HPLC method is a suitable starting point. A C18 column is a good initial choice. The mobile phase should consist of a mixture of acetonitrile (MeCN) and water, with an acidic modifier to improve peak shape. For mass spectrometry (MS) compatibility, 0.1% formic acid is recommended. If MS compatibility is not required, 0.1% phosphoric acid can also be used.[1]

Q2: My HPLC peaks for N2-Methylpyridine-2,3-diamine are tailing. How can I fix this?

A2: Peak tailing for basic compounds like your diamine is often due to interactions with acidic silanol groups on the silica-based stationary phase of the HPLC column.[2] To mitigate this, you can:

  • Add an acidic modifier to the mobile phase, such as 0.1% formic acid or trifluoroacetic acid (TFA), to protonate the silanol groups and reduce their interaction with your basic analyte.

  • Use a column with low silanol activity or an end-capped C18 column specifically designed for the analysis of basic compounds.

  • Increase the ionic strength of the mobile phase by adding a salt like ammonium formate.

Q3: How do I choose a suitable mobile phase for TLC analysis of my reaction?

A3: The choice of mobile phase (eluent) in TLC depends on the polarity of your compounds. Since N2-Methylpyridine-2,3-diamine is polar, you will likely need a relatively polar solvent system to achieve good separation on a standard silica gel plate. A good starting point is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). You can adjust the ratio of these solvents to optimize the separation. For highly polar compounds that do not move from the baseline, adding a small amount of a more polar solvent like methanol or a few drops of triethylamine (for basic compounds) or acetic acid (for acidic compounds) can improve migration.[3][4]

Q4: My spots are streaking on the TLC plate. What are the common causes?

A4: Streaking on a TLC plate can be caused by several factors:

  • Sample overload: Applying too much sample to the plate is a common cause. Try diluting your sample before spotting it.[3][5]

  • Inappropriate solvent system: The polarity of the mobile phase may not be suitable for your compound.

  • The compound is highly polar: Very polar compounds may streak on silica gel. Using a more polar mobile phase or a different stationary phase (like alumina or reverse-phase TLC plates) can help.[3][4]

  • The sample is not fully dissolved in the spotting solvent.

Q5: How can I visualize the spots of N2-Methylpyridine-2,3-diamine and related compounds on a TLC plate?

A5: Aromatic amines can often be visualized under a UV lamp (at 254 nm) if they are UV-active.[6] If the compounds are not UV-active or for better sensitivity, you can use a staining reagent. A common stain for amines is a ninhydrin solution, which typically produces a colored spot upon heating.[4] An iodine chamber is another simple and often effective method for visualizing organic compounds.[4]

Troubleshooting Guides

HPLC Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
Peak Tailing Interaction of the basic analyte with residual silanol groups on the column.[2]Add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase. Use an end-capped column or a column specifically designed for basic compounds.
Poor Resolution Inadequate separation between the analyte and other components.Optimize the mobile phase composition (e.g., change the acetonitrile/water ratio). Try a different stationary phase (e.g., a phenyl or cyano column). Adjust the pH of the mobile phase.
No/Low Retention The analyte is too polar for the reverse-phase column.Use a more polar mobile phase (higher water content). Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column.
Broad Peaks The sample is dissolved in a solvent much stronger than the mobile phase. The presence of counter-ions in the sample that are different from the mobile phase.Dissolve the sample in the mobile phase. If the sample is a salt (e.g., hydrochloride), ensure the mobile phase contains the same counter-ion or a high concentration of a competing salt.
TLC Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
Streaking/Elongated Spots Sample is overloaded.[3][5] The compound is too polar for the stationary phase.[3]Dilute the sample before spotting. Try a more polar mobile phase or a different stationary phase (e.g., alumina).
Spots Not Visible The compound is not UV-active. The sample concentration is too low.[3][5]Use a chemical stain (e.g., ninhydrin for amines, iodine chamber).[4] Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[3][5]
Rf Value Too High or Too Low The mobile phase is too polar (high Rf) or not polar enough (low Rf).To lower the Rf, decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent). To increase the Rf, increase the polarity of the mobile phase.
Uneven Solvent Front The TLC plate is touching the side of the developing chamber. The developing chamber is not level.Ensure the plate is not in contact with the chamber walls. Place the developing chamber on a level surface.

Experimental Protocols

HPLC Method for Monitoring Reactions

This protocol is a starting point and may require optimization for your specific reaction mixture.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (or phosphoric acid if MS compatibility is not needed)

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or an optimal wavelength determined by UV scan of the analyte)

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Dilute the quenched sample with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Filter the sample through a 0.45 µm syringe filter before injection.

TLC Method for Reaction Monitoring
  • Materials:

    • Silica gel TLC plates (with fluorescent indicator F254)

    • Developing chamber

    • Capillary tubes for spotting

    • UV lamp

  • Mobile Phase (Eluent):

    • A good starting point is a mixture of Ethyl Acetate and Hexane (e.g., 1:1 v/v). The polarity can be adjusted based on the separation. For more polar compounds, Dichloromethane:Methanol (e.g., 9:1 v/v) can be effective.

  • Procedure:

    • Pour a small amount of the chosen mobile phase into the developing chamber, ensuring the solvent level is below the spotting line on the TLC plate. Cover the chamber and let it saturate.

    • Using a capillary tube, spot a small amount of the reaction mixture on the baseline of the TLC plate. Also, spot the starting material and any available standards for comparison.

    • Place the TLC plate in the saturated chamber and allow the solvent to run up the plate.

    • Remove the plate when the solvent front is about 1 cm from the top. Mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp. Circle the spots with a pencil.

    • If necessary, use a chemical stain for visualization.

Quantitative Data Summary

The following tables provide representative chromatographic data for N2-Methylpyridine-2,3-diamine and a hypothetical starting material and product. This data is for illustrative purposes and actual values will depend on the specific experimental conditions.

Table 1: Representative HPLC Retention Times

CompoundRetention Time (min)
Starting Material (e.g., a less polar precursor)12.5
N2-Methylpyridine-2,3-diamine5.8
Product (e.g., a more polar derivative)8.2

Table 2: Representative TLC Rf Values

CompoundMobile Phase (Ethyl Acetate:Hexane, 1:1)Rf Value
Starting MaterialEthyl Acetate:Hexane (1:1)0.65
N2-Methylpyridine-2,3-diamineEthyl Acetate:Hexane (1:1)0.20
ProductEthyl Acetate:Hexane (1:1)0.45

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Reaction Reaction Mixture Quench Quench Reaction Reaction->Quench Dilute Dilute Sample Quench->Dilute Filter Filter Sample Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Data Data Analysis Detect->Data TLC_Troubleshooting Start TLC Plate Shows Streaking Q1 Is the sample concentrated? Start->Q1 A1_Yes Dilute the sample and re-spot Q1->A1_Yes Yes Q2 Is the mobile phase appropriate? Q1->Q2 No A2_Yes Consider interaction with silica (highly polar compound) Q2->A2_Yes Yes A2_No Adjust mobile phase polarity Q2->A2_No No Sol1 Add triethylamine for basic compounds A2_Yes->Sol1

References

Troubleshooting

Troubleshooting guide for the synthesis of N2-Methylpyridine-2,3-diamine itself

This guide provides troubleshooting advice and frequently asked questions for the synthesis of N2-Methylpyridine-2,3-diamine, targeting researchers and professionals in drug development. Frequently Asked Questions (FAQs)...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the synthesis of N2-Methylpyridine-2,3-diamine, targeting researchers and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N2-Methylpyridine-2,3-diamine?

A1: The most prevalent synthetic strategy involves a two-step process. First, 2,3-diaminopyridine is synthesized, typically through the reduction of 2-amino-3-nitropyridine or a related nitro-amino pyridine derivative.[1][2][3][4] The second step is the selective N-methylation of 2,3-diaminopyridine to introduce a methyl group at the N2 position.

Q2: What are the main challenges in this synthesis?

A2: Key challenges include achieving high yields in the initial synthesis of 2,3-diaminopyridine, controlling the regioselectivity of the N-methylation to favor the N2 position, and preventing over-methylation which can lead to a mixture of mono-, di-methylated products and quaternary ammonium salts.[5][6] The purification of the final product from these side products can also be complex.

Q3: Why is selective N2-methylation difficult?

A3: 2,3-Diaminopyridine has three nitrogen atoms that can potentially be methylated: the two amino groups (at positions 2 and 3) and the pyridine ring nitrogen. The relative nucleophilicity of these sites can be similar, leading to a mixture of products.[5] The position of methylation can be influenced by factors such as the solvent, the methylating agent, and steric hindrance.[5]

Troubleshooting Guide

Problem 1: Low yield of 2,3-diaminopyridine in the reduction step.

Q: My reduction of 2-amino-3-nitropyridine to 2,3-diaminopyridine is resulting in a low yield. What are the possible causes and solutions?

A: Low yields in this reduction can stem from several factors:

  • Incomplete Reaction: The reduction might not have gone to completion. Ensure the reaction time is adequate and the reaction is monitored (e.g., by TLC) until the starting material is consumed.

  • Choice of Reducing Agent: The effectiveness of the reducing agent is crucial. Common and effective methods include reduction with iron in acidic ethanol or with tin and hydrochloric acid.[1][2] Catalytic hydrogenation is also an option, but the catalyst can be sensitive to impurities.

  • Reaction Conditions: Temperature and pH can significantly impact the reaction. Ensure optimal conditions are maintained as specified in the protocol. For reductions using metal powders, efficient stirring is necessary to ensure good mixing.

  • Product Isolation: The work-up procedure is critical for obtaining a good yield. 2,3-Diaminopyridine is soluble in some organic solvents and water. Ensure the extraction solvent is appropriate and the pH is adjusted correctly during work-up to precipitate or extract the product effectively.

ParameterRecommended ConditionReference
Reducing Agent Iron powder and aqueous acidified ethanol[2]
Tin and hydrochloric acid[1][2]
Solvent Ethanol/Water mixture[2]
Temperature Reflux[6]
Work-up Neutralization to pH 8-9 for precipitation[1]
Problem 2: Formation of multiple products during N-methylation.

Q: I am attempting to methylate 2,3-diaminopyridine and I am getting a mixture of products. How can I improve the selectivity for N2-methylation?

A: Achieving regioselective N-methylation is a common challenge. Here are some strategies to improve selectivity:

  • Choice of Methylating Agent: Traditional alkylating agents like methyl iodide can be aggressive and lead to over-alkylation.[6] Consider using "greener" and more controlled methylating agents like dimethyl carbonate.[7][8]

  • Solvent Effects: The solvent can influence the site of methylation. A study on the methylation of 2,3-diaminopyridine showed that the ratio of ring to amino-group methylation is solvent-dependent.[5] Experiment with different solvents (e.g., acetonitrile vs. alcoholic solvents) to optimize for N2-methylation.

  • Protecting Groups: Although it adds extra steps, using a protecting group strategy can provide the highest selectivity. You could selectively protect the N3-amino group, perform the N2-methylation, and then deprotect.

  • Reaction Conditions: Carefully control the stoichiometry of the methylating agent (use of a slight excess may be necessary, but a large excess will promote over-methylation). Lowering the reaction temperature may also improve selectivity.

IssuePotential SolutionRationaleReference
Over-methylation Use a milder methylating agent (e.g., dimethyl carbonate).Reduces the likelihood of multiple methyl groups adding.[7][8]
Ring Methylation Vary the solvent system.Solvent polarity can influence the nucleophilicity of the different nitrogen atoms.[5]
Mixture of N2 and N3 methylation Employ a protecting group strategy for the N3-amino group.Ensures that only the desired nitrogen is available for methylation.
Problem 3: Difficulty in purifying the final product.

Q: I have synthesized what I believe is N2-Methylpyridine-2,3-diamine, but I am struggling to purify it from byproducts. What purification methods are recommended?

A: The purification can be challenging due to the similar polarities of the desired product and potential side products (unreacted starting material, N3-methylated isomer, di-methylated products).

  • Column Chromatography: This is the most common method for separating isomers and products with different degrees of methylation. A silica gel column with a gradient elution of a solvent system like dichloromethane/methanol or ethyl acetate/hexanes is a good starting point.

  • Crystallization: If a suitable solvent is found, crystallization can be a very effective method for purification. This may require screening various solvents or solvent mixtures.

  • Acid-Base Extraction: Exploiting the different basicities of the mono- and di-methylated products, as well as the starting material, through careful pH-controlled extractions might allow for some degree of separation.

Experimental Protocols

Step 1: Synthesis of 2,3-Diaminopyridine

This protocol is adapted from established procedures for the reduction of 2-amino-3-nitropyridine.[1][2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3-nitropyridine (1 equivalent).

  • Addition of Reagents: Add a mixture of ethanol and water. To this suspension, add iron powder (3-5 equivalents) and a catalytic amount of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Work-up: Cool the reaction mixture and filter to remove the iron salts. Wash the filter cake with hot ethanol.

  • Isolation: Combine the filtrate and washings. Evaporate the solvent under reduced pressure. Dissolve the residue in water and neutralize with a base (e.g., sodium hydroxide solution) to a pH of 8-9 to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2,3-diaminopyridine.

Step 2: Selective N2-Methylation of 2,3-Diaminopyridine

This is a generalized protocol; optimization of the solvent and methylating agent is likely necessary.

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-diaminopyridine (1 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile or THF).

  • Addition of Base: Add a non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.1 equivalents) portion-wise at 0 °C.

  • Addition of Methylating Agent: After stirring for a short period, add the methylating agent (e.g., methyl iodide or dimethyl sulfate) (1-1.2 equivalents) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Quenching and Extraction: Carefully quench the reaction with water. Extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Caption: Synthetic workflow for N2-Methylpyridine-2,3-diamine.

TroubleshootingLogic cluster_synthesis Synthesis Step cluster_solutions_reduction Potential Solutions for Reduction cluster_solutions_methylation Potential Solutions for Methylation Start Synthesis Issue Reduction Low Yield in Reduction Start->Reduction Methylation Poor Selectivity in Methylation Start->Methylation CheckReagents Verify Reducing Agent Activity Reduction->CheckReagents OptimizeConditions Optimize Reaction Time & Temp Reduction->OptimizeConditions ImproveWorkup Refine Isolation Protocol Reduction->ImproveWorkup ChangeReagent Use Milder Methylating Agent Methylation->ChangeReagent VarySolvent Screen Different Solvents Methylation->VarySolvent ProtectingGroup Employ Protecting Group Strategy Methylation->ProtectingGroup

Caption: Troubleshooting logic for the synthesis of N2-Methylpyridine-2,3-diamine.

References

Optimization

Technical Support Center: Regioselectivity in N2-Methylpyridine-2,3-diamine Reactions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N2-Methylpyridine-2,3-diamine. The focus...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N2-Methylpyridine-2,3-diamine. The focus is on controlling and avoiding the formation of regioisomers in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why do I get a mixture of regioisomers when reacting N2-Methylpyridine-2,3-diamine with an electrophile?

A1: The formation of regioisomers arises from the presence of two different nucleophilic nitrogen atoms: the N2-methylamino group (a secondary amine) and the N3-amino group (a primary amine). These two groups have different reactivities, which can lead to the formation of a mixture of N2- and N3-substituted products.

Q2: Which of the two amino groups in N2-Methylpyridine-2,3-diamine is more reactive?

A2: The N3-amino group is generally more reactive towards electrophiles than the N2-methylamino group. This is due to a combination of electronic and steric factors. Primary amines are typically more nucleophilic than secondary amines, and the N3-position is less sterically hindered than the N2-position, which is shielded by the adjacent methyl group and the pyridine ring nitrogen. This difference in reactivity is the key to achieving regioselective reactions. For instance, in the related compound 2,3-diaminopyridine, selective protection of the 3-amino group is a known strategy, highlighting its greater reactivity[1][2]. Similarly, 5-bromo-2,3-diaminopyridine reacts regioselectively with aldehydes at the 3-amino position[3].

Q3: How can I control the regioselectivity of my reaction to favor substitution at a specific nitrogen atom?

A3: The most effective strategy to ensure regioselectivity is to use a protecting group strategy. By selectively protecting one of the amino groups, you can direct the reaction to the other, unprotected nitrogen. Given the higher reactivity of the N3-amino group, it is generally easier to selectively protect this position first.

Q4: What are the best protecting groups for the N3-amino group?

A4: The choice of protecting group depends on the subsequent reaction conditions. Commonly used and effective protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These groups can be selectively introduced at the more reactive N3-position and are stable under a variety of reaction conditions. They can also be removed under specific conditions that are unlikely to affect the desired modification at the N2-position.

Troubleshooting Guides

Issue 1: My reaction is producing a mixture of N2 and N3 substituted products.

Symptom: NMR and/or LC-MS analysis of your crude product shows two or more isomers.

Cause: The electrophile is reacting with both the N2-methylamino and N3-amino groups. This can happen if the reaction conditions are too harsh or if the intrinsic selectivity for the N3-position is not high enough.

Solution:

  • Implement a Protecting Group Strategy: This is the most robust solution. Selectively protect the N3-amino group before carrying out the desired reaction at the N2-position.

  • Modify Reaction Conditions:

    • Lower the Temperature: Running the reaction at a lower temperature can enhance the kinetic selectivity, favoring the more reactive N3-position.

    • Use a Bulky Reagent: If you desire a reaction at the less hindered N3-position, a sterically demanding electrophile might increase selectivity.

    • Control Stoichiometry: Use of approximately one equivalent of the electrophile may favor reaction at the more nucleophilic N3-amino group.

Issue 2: I am trying to selectively protect the N3-amino group, but I am getting di-protection or protection at the N2-position.

Symptom: Your product mixture contains the di-protected compound or the undesired N2-protected regioisomer.

Cause: The protecting group reagent is too reactive or is used in excess, leading to a loss of selectivity.

Solution:

  • Control Stoichiometry: Carefully add no more than one equivalent of the protecting group reagent.

  • Slow Addition: Add the protecting group reagent slowly to a cooled solution of the N2-Methylpyridine-2,3-diamine. This will help to maintain a low concentration of the reagent and favor reaction at the more reactive site.

  • Use a Milder Reagent: Consider using a less reactive derivative of the protecting group.

  • Mono-protonation Strategy: A general method for mono-protection of diamines involves the addition of one equivalent of a strong acid (like HCl) to form the mono-ammonium salt. The protonated amino group is no longer nucleophilic, allowing the protecting group to react selectively with the free amine. Given that the N3-amino group is expected to be more basic, this strategy would likely direct protection to the N2-position. Conversely, careful control of base and the protecting agent can favor N3 protection.

Experimental Protocols

Protocol 1: Regioselective N3-Boc Protection of N2-Methylpyridine-2,3-diamine (Adapted from general procedures for diamine protection)

This protocol is adapted from general methods for the selective mono-Boc protection of diamines[3][4][5].

Materials:

  • N2-Methylpyridine-2,3-diamine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Tetrahydrofuran (THF), anhydrous

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N2-Methylpyridine-2,3-diamine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq).

  • Slowly add a solution of (Boc)₂O (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the N3-Boc protected product.

Expected Outcome: The major product will be tert-butyl (2-(methylamino)pyridin-3-yl)carbamate. The ratio of regioisomers should be determined by ¹H NMR analysis of the crude product before purification.

Data Presentation

Table 1: Expected Regioselectivity in Reactions of N2-Methylpyridine-2,3-diamine

Reaction TypeReagentExpected Major ProductRationale
AcylationAcetyl chlorideN-(2-(methylamino)pyridin-3-yl)acetamideN3-amino is more nucleophilic and less sterically hindered.
AlkylationMethyl iodideN3,N3-dimethyl-N2-methylpyridine-2,3-diamineN3-amino is more nucleophilic. Further alkylation is possible.
Protection(Boc)₂Otert-butyl (2-(methylamino)pyridin-3-yl)carbamateN3-amino is more nucleophilic and less hindered.
Imine FormationBenzaldehyde(E)-N'-(phenylmethylene)-N2-methylpyridine-2,3-diamineN3-amino is more reactive in condensation reactions[3].

Visualizations

Regioselective_Protection cluster_start Starting Material cluster_reaction Reaction cluster_products Potential Products N2-Methylpyridine-2,3-diamine N2-Methylpyridine-2,3-diamine Protecting_Agent Protecting Agent (e.g., (Boc)2O, 1 eq) N3_Protected N3-Protected Product (Major) Protecting_Agent->N3_Protected Favored Pathway (Higher Nucleophilicity, Less Steric Hindrance) N2_Protected N2-Protected Product (Minor) Protecting_Agent->N2_Protected Disfavored Pathway Di_Protected Di-Protected Product (Side Product) Protecting_Agent->Di_Protected Excess Reagent

Caption: Logic diagram illustrating the regioselective protection of N2-Methylpyridine-2,3-diamine.

Experimental_Workflow Start Dissolve N2-Methylpyridine-2,3-diamine in THF Cool Cool to 0 °C Start->Cool Add_Base Add Triethylamine Cool->Add_Base Add_Boc Slowly add (Boc)2O (1 eq) Add_Base->Add_Boc React Stir at 0 °C to RT Add_Boc->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Quench Quench with NaHCO3 Monitor->Quench Reaction Complete Extract Extract with EtOAc Quench->Extract Purify Purify by Column Chromatography Extract->Purify End Isolate N3-Protected Product Purify->End

Caption: Experimental workflow for the selective N3-Boc protection of N2-Methylpyridine-2,3-diamine.

References

Troubleshooting

Technical Support Center: Improving Regioselectivity of Electrophilic Substitution on N2-Methylpyridine-2,3-diamine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges in the electrophilic substitution of N2-Methylpyridine-2,3-diamine.

Frequently Asked Questions (FAQs)

Q1: What are the expected directing effects of the substituents on N2-Methylpyridine-2,3-diamine in electrophilic aromatic substitution (EAS)?

A1: The regioselectivity of electrophilic aromatic substitution on N2-Methylpyridine-2,3-diamine is primarily governed by the electronic effects of the three substituents on the pyridine ring: the 2-amino group, the 3-amino group, and the N2-methyl group.

  • Amino Groups (-NH2 and -NHCH3): Both the primary amino group at C3 and the methylamino group at C2 are strong activating groups and are ortho, para-directors. They donate electron density to the pyridine ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles.

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack, particularly at the C2, C4, and C6 positions.

The interplay of these effects suggests that electrophilic attack will preferentially occur at the positions most activated by the amino groups and least deactivated by the ring nitrogen. The predicted order of reactivity for the available positions (C4, C5, C6) is C4 > C6 > C5. The C4 and C6 positions are ortho and para to the activating amino groups, while the C5 position is meta.

Q2: Why am I observing a low yield or no reaction during the electrophilic substitution of N2-Methylpyridine-2,3-diamine?

A2: Low reactivity in electrophilic aromatic substitution on pyridine derivatives is a common issue. Several factors can contribute to this:

  • Ring Deactivation: The pyridine ring nitrogen is inherently electron-withdrawing, making the ring less nucleophilic than benzene.

  • Protonation under Acidic Conditions: Many electrophilic substitution reactions (e.g., nitration, sulfonation) are performed in strong acids. The basic pyridine nitrogen and the amino groups can be protonated, forming pyridinium and ammonium ions. These positively charged species are strongly deactivating, further reducing the ring's reactivity.

  • Complexation with Lewis Acids: In reactions like Friedel-Crafts alkylation and acylation, the Lewis acid catalyst (e.g., AlCl3) can complex with the basic nitrogen atoms of the pyridine ring and the amino groups. This complexation deactivates the ring towards electrophilic attack.

Q3: What strategies can be employed to improve the yield and regioselectivity of electrophilic substitution on N2-Methylpyridine-2,3-diamine?

A3: To enhance the reactivity and control the regioselectivity, consider the following strategies:

  • N-Protection: Protecting the amino groups as amides (e.g., acetamides) can modulate their activating effect and provide steric hindrance to direct the electrophile to a specific position. The amide is still an ortho, para-director but is less activating than the free amino group. This can prevent polysubstitution and unwanted side reactions.

  • Pyridine N-Oxide Formation: Oxidation of the pyridine nitrogen to an N-oxide significantly alters the electronic properties of the ring. The N-oxide group is electron-donating through resonance, activating the C4 (para) position for electrophilic attack. The N-oxide can be subsequently removed by reduction.

  • Milder Reaction Conditions: Employing milder electrophilic reagents and reaction conditions can help prevent the extensive protonation and deactivation of the substrate.

  • Alternative Synthetic Routes: For certain functionalizations, direct electrophilic substitution may not be the optimal approach. Alternative methods like nucleophilic aromatic substitution on a pre-functionalized pyridine ring or metal-catalyzed cross-coupling reactions might offer better yields and selectivity.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Nitration, Resulting in a Mixture of Isomers

  • Problem: Nitration of N2-Methylpyridine-2,3-diamine with standard mixed acid (HNO3/H2SO4) yields a mixture of 4-nitro and 6-nitro isomers with low overall yield.

  • Potential Causes:

    • Strongly acidic conditions lead to protonation of the pyridine nitrogen and amino groups, deactivating the ring and reducing selectivity.

    • The strong activating nature of the two amino groups directs the electrophile to both the ortho (C4) and para (C6) positions.

  • Troubleshooting & Optimization:

    • N-Acetylation: Protect the amino groups by converting them to acetamides. The bulkier acetyl groups can sterically hinder the C6 position, favoring substitution at the C4 position. The reduced activating effect of the amide can also prevent dinitration.

    • Milder Nitrating Agents: Use a milder nitrating agent such as nitric acid in acetic anhydride or nitronium tetrafluoroborate (NO2BF4) in a non-acidic solvent to avoid excessive protonation.

Issue 2: Failure of Friedel-Crafts Acylation/Alkylation

  • Problem: Attempted Friedel-Crafts acylation or alkylation of N2-Methylpyridine-2,3-diamine results in no reaction or recovery of starting material.

  • Potential Causes:

    • The Lewis acid catalyst (e.g., AlCl3) forms a stable complex with the basic pyridine nitrogen and the amino groups, deactivating the catalyst and the substrate.

    • Amino groups can undergo competing N-acylation or N-alkylation.

  • Troubleshooting & Optimization:

    • Friedel-Crafts reactions are generally not suitable for pyridine derivatives with unprotected amino groups. [1]

    • Alternative Acylation Method: Consider using a different method for introducing an acyl group, such as a metal-catalyzed cross-coupling reaction with an acyl halide.

    • N-Protection: While protection can mitigate N-acylation, the issue of catalyst complexation with the pyridine nitrogen remains.

Data Presentation

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on N2-Methylpyridine-2,3-diamine

PositionActivating/Deactivating InfluencesPredicted Major Product
C4 ortho to -NHCH3, meta to -NH2Highly Favored
C5 meta to both -NHCH3 and -NH2Disfavored
C6 para to -NHCH3, ortho to pyridine NLess Favored than C4

Experimental Protocols

Protocol 1: Regioselective Nitration of N2-Methylpyridine-2,3-diamine via N-Acetylation

This protocol is adapted from established procedures for the nitration of substituted aminopyridines.

Step 1: Diacetylation of N2-Methylpyridine-2,3-diamine

  • Suspend N2-Methylpyridine-2,3-diamine (1 equivalent) in acetic anhydride (5-10 equivalents).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) dropwise with stirring.

  • Heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the diacetylated product.

Step 2: Nitration of the Diacetylated Product

  • Dissolve the diacetylated N2-Methylpyridine-2,3-diamine (1 equivalent) in concentrated sulfuric acid at 0°C.

  • Add potassium nitrate (1.1 equivalents) portion-wise, maintaining the temperature below 5°C.

  • Stir the reaction mixture at 0-5°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize with a concentrated aqueous ammonia solution.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the nitrated product.

Step 3: Hydrolysis of the Acetyl Groups

  • Suspend the nitrated diacetylated product in a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v).

  • Heat the mixture at reflux for 6-8 hours until the deprotection is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, filter, and concentrate to yield the nitro-N2-Methylpyridine-2,3-diamine.

Mandatory Visualizations

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Protection cluster_step2 Step 2: Nitration cluster_step3 Step 3: Deprotection cluster_end Final Product start N2-Methylpyridine-2,3-diamine step1 Diacetylation (Acetic Anhydride, H2SO4 cat.) start->step1 Protect amino groups step2 Nitration (KNO3, H2SO4) step1->step2 Introduce nitro group step3 Hydrolysis (HCl, Ethanol) step2->step3 Remove protecting groups end Nitro-N2-Methylpyridine-2,3-diamine step3->end

Caption: Workflow for the regioselective nitration of N2-Methylpyridine-2,3-diamine.

troubleshooting_logic cluster_nitration Nitration Issues cluster_fc Friedel-Crafts Failure start Poor Regioselectivity in EAS? nitration_cause Mixture of 4- and 6-nitro isomers? start->nitration_cause Yes fc_cause No reaction with Friedel-Crafts? start->fc_cause No solution1 Protect amino groups (acetylation) to increase steric hindrance at C6. nitration_cause->solution1 Yes solution2 Use milder nitrating agents (e.g., HNO3/Ac2O). nitration_cause->solution2 Yes solution3 Avoid Friedel-Crafts reactions. Catalyst complexation is a major issue. fc_cause->solution3 Yes solution4 Consider alternative C-C bond forming reactions (e.g., metal-catalyzed cross-coupling). fc_cause->solution4 Yes

Caption: Troubleshooting decision tree for poor regioselectivity.

References

Optimization

Technical Support Center: Optimizing Reactions with N2-Methylpyridine-2,3-diamine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues enco...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during catalytic reactions involving N2-Methylpyridine-2,3-diamine.

Section 1: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The N-arylation of N2-Methylpyridine-2,3-diamine is a common and powerful method for synthesizing complex molecules. However, challenges can arise. This section provides guidance on overcoming these issues.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose catalyst system for the N-arylation of N2-Methylpyridine-2,3-diamine with an aryl halide?

A1: A robust starting point for the Buchwald-Hartwig amination is a palladium precatalyst paired with a bulky, electron-rich phosphine ligand.[1][2] Commonly successful systems involve a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ combined with ligands such as Xantphos, XPhos, or RuPhos.[3][4] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to facilitate the deprotonation of the amine.[5][6]

Q2: My reaction is showing low to no conversion of the starting materials. What are the likely causes?

A2: Low conversion can stem from several factors:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.[7] Some systems benefit from pre-activating the catalyst by heating the palladium source and ligand together in the solvent for a short period before adding the other reagents.[8]

  • Inappropriate Ligand/Base Combination: The choice of ligand and base is critical and substrate-dependent. If a weak base like K₂CO₃ is used, it may not be strong enough to deprotonate the diamine effectively.[9] Conversely, certain ligands perform better with specific bases. Screening a variety of ligands and bases is often necessary for optimization.

  • Catalyst Inhibition: Nitrogen-containing heterocycles like your starting material can sometimes inhibit the catalyst by coordinating too strongly to the palladium center, preventing the catalytic cycle from proceeding efficiently.[8] Using a higher catalyst loading or switching to a ligand designed to resist such inhibition may be necessary.

Q3: I am observing the formation of a significant byproduct. How can I improve selectivity?

A3: The primary byproduct in these reactions is often the result of diarylation (coupling at both the N2 and N3 positions) or hydrodehalogenation of the aryl halide.

  • To Control Diarylation: This occurs when the reaction conditions are too harsh or the reaction is run for too long. Reducing the reaction temperature, decreasing the amount of amine nucleophile to be closer to a 1:1 stoichiometry with the aryl halide, and careful monitoring of the reaction progress by TLC or GC-MS can help favor the mono-arylated product.

  • To Minimize Hydrodehalogenation: This side reaction replaces the halogen on your aryl halide with a hydrogen atom and can be promoted by moisture or suboptimal catalyst conditions. Ensure all reagents and solvents are anhydrous.[7] Sometimes, switching to a different ligand or base can suppress this pathway.[2]

Q4: Can I use an aryl chloride instead of a more reactive aryl bromide or iodide?

A4: Yes, but coupling with aryl chlorides is generally more challenging and requires a more specialized catalyst system. Modern, highly active catalyst systems utilizing bulky biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) have been specifically developed to facilitate the oxidative addition of less reactive aryl chlorides.[1] These reactions may require higher temperatures and longer reaction times.

Troubleshooting Guide: Low Yield in Buchwald-Hartwig Amination
Symptom Possible Cause Suggested Solution
High conversion of starting material, but low yield of desired product. Formation of byproducts (e.g., diarylation, hydrodehalogenation).Lower the reaction temperature. Use a 1:1 stoichiometry of reactants. Ensure anhydrous conditions.[7] Screen different ligands to improve selectivity.
No reaction or very low conversion. Inactive catalyst system.Use a fresh, high-purity palladium source and ligand. Ensure a strictly inert atmosphere. Pre-activate the catalyst by stirring the Pd source and ligand in solvent at an elevated temperature before adding substrates.[8]
Insufficiently strong base.Switch from a carbonate base (e.g., K₂CO₃, Cs₂CO₃) to a stronger alkoxide base like NaOtBu or a lithium amide base like LiHMDS.[10]
Inappropriate solvent.Toluene and 1,4-dioxane are generally effective solvents.[3] If solubility is an issue, consider DMF, but be aware it can sometimes interfere with the catalyst.
Reaction starts but stalls before completion. Catalyst degradation.Increase catalyst loading (e.g., from 1 mol% to 3 mol%). Use a more robust ligand that provides better stability to the palladium center. Add a second portion of catalyst midway through the reaction.
Data Presentation: Catalyst System Performance in N-Arylation of Aminopyridines

The following table summarizes yields from literature for analogous N-arylation reactions, demonstrating the impact of different catalyst components.

Pd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2)Xantphos (4)NaOtBu (1.4)Toluene1002-482[5][6]
Pd₂(dba)₃ (2)XPhos (8)NaOtBu (2.08)Toluene10024>95 (conv.)[3]
[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)t-BuOLi (2.1)1,4-Dioxane10024>95 (conv.)[3]
PdCl₂(dppf) (1.35)(none)i-Pr₂NH (4)Toluene703Ineffective[3]
Pd(OAc)₂ (2)RuPhos (4)LiHMDS (2.5)Dioxane9018~70-90[10]

Section 2: Condensation Reactions with Dicarbonyl Compounds

N2-Methylpyridine-2,3-diamine can undergo condensation with 1,2-dicarbonyl compounds to form heterocyclic structures like quinoxalines. Optimizing these reactions often involves selecting an appropriate acid or metal catalyst.[11]

Frequently Asked Questions (FAQs)

Q1: What type of catalyst is typically used for the condensation of a diamine with a 1,2-dicarbonyl compound?

A1: These reactions are generally acid-catalyzed. Simple acids like acetic acid are often sufficient to promote the reaction.[11] For less reactive substrates, a variety of heterogeneous catalysts, including zeolites, clays, or metal-organic frameworks (MOFs), can be employed to drive the reaction to completion under milder conditions and facilitate easier product purification.[12][13]

Q2: My condensation reaction is slow and gives a low yield. How can I improve it?

A2: To improve reaction efficiency, consider the following:

  • Catalyst Choice: If you are not using a catalyst, adding a catalytic amount of acetic acid or a Lewis acid can significantly increase the reaction rate.

  • Reaction Conditions: Gently heating the reaction mixture is often effective. Solvent choice can also be important; ethanol or methanol are common choices.

  • Water Removal: The condensation reaction produces water as a byproduct. Removing this water, for example by using a Dean-Stark apparatus, can shift the equilibrium towards the product and improve the final yield.

Troubleshooting Guide: Inefficient Condensation Reaction
Symptom Possible Cause Suggested Solution
Reaction is slow or does not proceed to completion. Insufficiently acidic conditions.Add a catalytic amount of a Brønsted acid (e.g., acetic acid, p-TsOH). Consider using a solid acid catalyst for easier removal.[12]
Reversible reaction equilibrium.Remove water as it is formed using a Dean-Stark trap or by adding a dehydrating agent like molecular sieves.
Formation of multiple products or dark-colored tars. Reaction temperature is too high.Lower the reaction temperature and increase the reaction time. Use a milder catalyst.
Air oxidation of starting materials or products.Run the reaction under an inert atmosphere (e.g., nitrogen).

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation

This protocol is a general guideline for the Buchwald-Hartwig amination of N2-Methylpyridine-2,3-diamine with an aryl bromide.

Materials:

  • N2-Methylpyridine-2,3-diamine

  • Aryl bromide

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or 1,4-dioxane

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the sodium tert-butoxide (1.4 equivalents).

  • Add the N2-Methylpyridine-2,3-diamine (1.0 equivalent) and the aryl bromide (1.1 equivalents).

  • Add anhydrous solvent (e.g., toluene) via syringe.

  • Reaction: Stir the mixture at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Acid-Catalyzed Condensation

This protocol describes a general method for the synthesis of quinoxaline derivatives from N2-Methylpyridine-2,3-diamine and a 1,2-dicarbonyl compound (e.g., benzil).

Materials:

  • N2-Methylpyridine-2,3-diamine

  • 1,2-dicarbonyl compound (e.g., benzil)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the N2-Methylpyridine-2,3-diamine (1.0 equivalent) and the 1,2-dicarbonyl compound (1.0 equivalent) in ethanol.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reaction: Stir the mixture at room temperature or heat to reflux (typically 60-80 °C) for 2-6 hours.

  • Monitoring: Monitor the reaction for the formation of a precipitate or by TLC.

  • Workup: Upon completion, cool the reaction mixture. If a precipitate has formed, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure product.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs pd0 Pd(0)L_n oa_complex Ar-Pd(II)(X)L_n pd0->oa_complex Oxidative Addition amido_complex Ar-Pd(II)(NR'R'')L_n oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product salt Base-H+ X- amido_complex->salt aryl_halide Ar-X aryl_halide->oa_complex amine H-NR'R'' amine->oa_complex base Base base->oa_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow start Reaction Setup (Inert Atmosphere) reagents Add Pd Source, Ligand, Base, Amine, Aryl Halide start->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat & Stir (e.g., 80-110°C) solvent->reaction monitoring Monitor Progress (TLC / GC-MS) reaction->monitoring workup Cool, Dilute & Wash monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Pure Product purification->product

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H and 13C NMR Analysis of N2-Methylpyridine-2,3-diamine Reaction Products

This guide provides a comparative analysis of the expected reaction products of N2-Methylpyridine-2,3-diamine, with a focus on their characterization using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. The pr...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the expected reaction products of N2-Methylpyridine-2,3-diamine, with a focus on their characterization using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. The primary reaction pathway explored is the cyclocondensation with various electrophiles to form substituted imidazo[4,5-b]pyridine derivatives, a scaffold of significant interest in medicinal chemistry and drug development.

Dominant Reaction Pathway: Synthesis of Imidazo[4,5-b]pyridines

N2-Methylpyridine-2,3-diamine serves as a key building block for the synthesis of N-substituted imidazo[4,5-b]pyridines. The presence of the N2-methyl group directs the cyclization, typically leading to a specific regioisomer. The most common reactions involve condensation with aldehydes, ketones, or carboxylic acids (and their derivatives) to form the fused heterocyclic system.[1] This process involves the formation of an imine or amide intermediate, followed by intramolecular cyclization and subsequent aromatization.[2]

Reaction_Pathway cluster_reactants Reactants reactant N2-Methylpyridine-2,3-diamine product 3-Methyl-2-substituted-3H-imidazo[4,5-b]pyridine reactant->product Cyclocondensation (e.g., heat, acid catalyst) electrophile Aldehyde (R-CHO) or Carboxylic Acid (R-COOH) electrophile->product

Caption: General reaction pathway for the synthesis of imidazo[4,5-b]pyridines.

Comparative NMR Data Analysis

The following tables summarize the expected 1H and 13C NMR chemical shifts for the resulting 3-methyl-3H-imidazo[4,5-b]pyridine core structure. These values are based on data for analogous substituted imidazo[4,5-b]pyridine systems and serve as a guide for structural elucidation.[3] The precise shifts will vary depending on the substituent at the 2-position and the solvent used.

Table 1: Expected 1H NMR Chemical Shifts (δ, ppm) for the Imidazo[4,5-b]pyridine Core

ProtonExpected Chemical Shift (ppm)MultiplicityTypical Coupling Constants (J, Hz)Notes
H58.3 - 8.5Doublet (d)J = 8.0 - 9.0Typically the most downfield pyridine proton.
H77.9 - 8.2Doublet (d)J = 4.0 - 5.0
H67.2 - 7.5Doublet of doublets (dd)J = 8.0 - 9.0, 4.0 - 5.0
N3-CH33.8 - 4.1Singlet (s)-Diagnostic signal for the N-methyl group. Its absence suggests reaction at the other nitrogen.
H2 (if present)8.1 - 8.4Singlet (s)-Present when the reactant is formic acid or equivalent. Otherwise, this position is substituted.

Table 2: Expected 13C NMR Chemical Shifts (δ, ppm) for the Imidazo[4,5-b]pyridine Core

CarbonExpected Chemical Shift (ppm)Notes
C2145 - 155Chemical shift is highly dependent on the substituent. Can be further downfield for electron-withdrawing groups.[3]
C3a147 - 152Quaternary carbon at the fusion of the imidazole and pyridine rings.
C7a130 - 136Quaternary carbon at the fusion of the imidazole and pyridine rings.
C5140 - 145
C6115 - 125
C7128 - 135
N3-CH330 - 35Diagnostic signal for the N-methyl carbon. Its presence confirms the structure.[3]

Comparison with Unsubstituted Analogs

The key differentiating feature in the NMR spectra of products derived from N2-Methylpyridine-2,3-diamine versus those from the parent 2,3-diaminopyridine is the presence of the N-methyl group signals.

  • 1H NMR: The product from the methylated starting material will show a sharp singlet between 3.8 and 4.1 ppm integrating to three protons. In contrast, the product from the unsubstituted diamine will show a broad N-H signal (or no observable signal, depending on solvent and concentration) and lack the high-field methyl singlet.

  • 13C NMR: A signal in the 30-35 ppm range will be present for the N-methyl carbon in the product from the methylated diamine, which will be absent in the spectrum of the unsubstituted analog.

This clear distinction allows for unambiguous confirmation of the starting material's incorporation into the final product structure.

Experimental Protocols

A generalized protocol for the synthesis and NMR analysis of a 2-substituted-3-methyl-3H-imidazo[4,5-b]pyridine is provided below. This is a representative procedure, and specific conditions may need optimization.[4][5]

A. Synthesis: Condensation with an Aldehyde

  • Reactant Preparation: In a round-bottom flask, dissolve N2-Methylpyridine-2,3-diamine (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Addition of Electrophile: Add the desired aldehyde (1.0 - 1.2 eq) to the solution. If desired, an acid catalyst (e.g., a catalytic amount of acetic acid) can be added.

  • Reaction: The reaction mixture is typically heated to reflux and stirred for several hours (e.g., 4-24 hours).[5] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, the solvent is often removed under reduced pressure. The residue is then partitioned between an organic solvent (like ethyl acetate) and water or a saturated sodium bicarbonate solution.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure imidazo[4,5-b]pyridine derivative.[5]

B. NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard.

  • 1H NMR Acquisition: Acquire a standard 1H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

  • 13C NMR Acquisition: Acquire a proton-decoupled 13C NMR spectrum. A larger number of scans is usually required compared to 1H NMR.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak or TMS.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Mix Reactants (Diamine + Aldehyde) B Heat / Reflux A->B C Reaction Monitoring (TLC) B->C D Workup & Extraction C->D E Column Chromatography D->E F Isolate Pure Product E->F G Prepare NMR Sample F->G H Acquire 1H & 13C Spectra G->H I Data Analysis H->I

Caption: A standard workflow for the synthesis and NMR analysis of reaction products.

References

Comparative

Comparative Reactivity Analysis: N2-Methylpyridine-2,3-diamine vs. 2,3-diaminopyridine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the chemical reactivity of N2-Methylpyridine-2,3-diamine and its parent compound, 2,3-diaminopyridine. Und...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of N2-Methylpyridine-2,3-diamine and its parent compound, 2,3-diaminopyridine. Understanding the nuanced differences in their reactivity is crucial for their application as intermediates in the synthesis of pharmaceuticals and other bioactive molecules. This document summarizes key data, outlines experimental protocols for a representative reaction, and provides a visual representation of their comparative reactivity in a key synthetic transformation.

Introduction

2,3-Diaminopyridine is a versatile heterocyclic building block used in the synthesis of a variety of compounds, including imidazopyridines, which are of significant interest in medicinal chemistry.[1] N-alkylation of 2,3-diaminopyridine, such as the introduction of a methyl group at the N2 position to form N2-Methylpyridine-2,3-diamine, can significantly alter the molecule's electronic and steric properties, thereby influencing its reactivity. This guide explores these differences to aid researchers in selecting the appropriate building block for their synthetic targets.

Electronic and Steric Effects of N-Methylation

The primary difference between N2-Methylpyridine-2,3-diamine and 2,3-diaminopyridine lies in the electronic and steric influence of the methyl group on the N2-amino functionality.

  • Electronic Effects: The methyl group is an electron-donating group. Through a positive inductive effect (+I), it increases the electron density on the nitrogen atom to which it is attached. This enhanced electron density increases the basicity and nucleophilicity of the N2-amino group in N2-Methylpyridine-2,3-diamine compared to the unsubstituted N2-amino group in 2,3-diaminopyridine.

  • Steric Effects: The methyl group also introduces steric bulk around the N2-nitrogen atom. This steric hindrance can impede the approach of electrophiles or other reactants, potentially slowing down reactions at this site, depending on the size of the reacting partner.

The overall reactivity of N2-Methylpyridine-2,3-diamine is therefore a balance between these enhanced electronic effects and increased steric hindrance.

Data Presentation: A Comparative Overview

Property2,3-diaminopyridineN2-Methylpyridine-2,3-diamineReference
Molecular Formula C₅H₇N₃C₆H₉N₃
Molecular Weight 109.13 g/mol 123.16 g/mol
Predicted pKa 6.78Not available[1]
N2-Amino Group Nucleophilicity ModerateHigher (due to +I effect of methyl group)Inferred
Steric Hindrance at N2 LowModerate (due to methyl group)Inferred
Reactivity in Condensation Reactions Generally reactiveExpected to be more reactive due to higher nucleophilicity, but may be sensitive to steric effects of the reaction partner.Inferred
Site of Methylation with Methyl Iodide Solvent-dependent, can occur at the ring nitrogen and the 3-amino group.N/A[2]

Reactivity in a Representative Reaction: Imidazopyridine Synthesis

A common and important reaction of 2,3-diaminopyridines is their condensation with aldehydes or carboxylic acids to form imidazo[4,5-b]pyridines. This reaction proceeds via an initial nucleophilic attack of one of the amino groups on the carbonyl carbon, followed by cyclization and dehydration.

Based on electronic principles, the N2-methylamino group of N2-Methylpyridine-2,3-diamine is expected to be a more potent nucleophile than the N2-amino group of 2,3-diaminopyridine. This would suggest a faster initial reaction rate for the N2-methylated compound. However, if the aldehyde or carboxylic acid derivative is sterically demanding, the bulk of the methyl group might hinder the reaction.

Experimental Protocols

General Procedure for the Synthesis of 2-Substituted Imidazo[4,5-b]pyridines

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • 2,3-diaminopyridine or N2-Methylpyridine-2,3-diamine

  • Substituted aldehyde or carboxylic acid

  • Solvent (e.g., ethanol, acetic acid, or a high-boiling solvent like nitrobenzene)

  • Catalyst (optional, e.g., a Lewis acid or a protic acid)

Procedure:

  • To a solution of the diaminopyridine (1 equivalent) in the chosen solvent, add the aldehyde or carboxylic acid (1-1.2 equivalents).

  • If a catalyst is used, add it to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired imidazopyridine.

Mandatory Visualization

G DAP 2,3-diaminopyridine Intermediate1 Schiff Base Intermediate DAP->Intermediate1 + R-CHO - H2O Aldehyde1 R-CHO Product1 Imidazo[4,5-b]pyridine Intermediate1->Product1 Cyclization - H2 NMeDAP N2-Methylpyridine-2,3-diamine Intermediate2 Schiff Base Intermediate NMeDAP->Intermediate2 + R-CHO - H2O Reactivity_Note N2-Methyl group increases nucleophilicity, potentially accelerating the initial reaction. NMeDAP->Reactivity_Note Aldehyde2 R-CHO Product2 1-Methyl-imidazo[4,5-b]pyridine Intermediate2->Product2 Cyclization - H2

Caption: Comparative reaction pathway for imidazopyridine synthesis.

Conclusion

The presence of a methyl group at the N2 position of 2,3-diaminopyridine significantly influences its reactivity. The electron-donating nature of the methyl group in N2-Methylpyridine-2,3-diamine enhances the nucleophilicity of the N2-amino group, which is expected to lead to higher reactivity in many common synthetic transformations, such as the formation of imidazopyridines. However, researchers must also consider the potential for increased steric hindrance, which may become a significant factor with bulky reaction partners. This comparative guide provides a foundational understanding to aid in the rational selection and application of these valuable building blocks in drug discovery and development.

References

Validation

A Comparative Guide to N2-Methylpyridine-2,3-diamine and Other Substituted Diaminopyridines in Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and organic synthesis, substituted diaminopyridines serve as critical building blocks for the construction of comple...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, substituted diaminopyridines serve as critical building blocks for the construction of complex heterocyclic scaffolds found in a multitude of biologically active compounds. Among these, N2-Methylpyridine-2,3-diamine holds a unique position due to the specific placement of its amino and methylamino groups, influencing its reactivity and the properties of its downstream products. This guide provides an objective comparison of the synthesis and reactivity of N2-Methylpyridine-2,3-diamine against other key substituted diaminopyridines, supported by experimental data and detailed protocols.

Synthesis of Substituted Diaminopyridines: A Comparative Overview

The synthesis of diaminopyridines often involves multi-step sequences, starting from readily available pyridine precursors. The choice of synthetic route can significantly impact the overall yield, purity, and accessibility of the desired isomer. This section compares common synthetic approaches for N2-Methylpyridine-2,3-diamine and other representative diaminopyridines.

N-Alkylation of Diaminopyridines

A common strategy for preparing N-substituted diaminopyridines is the direct alkylation of the parent diaminopyridine. The regioselectivity of this reaction is a key consideration.

N2-Methylpyridine-2,3-diamine Synthesis via Methylation of 2,3-Diaminopyridine:

The methylation of 2,3-diaminopyridine presents a challenge in controlling the site of methylation. The reaction can occur on the exocyclic amino groups (N2 or N3) or the endocyclic ring nitrogen. The solvent has been shown to play a crucial role in directing the regioselectivity of this reaction.

A study on the methylation of 2,3-diaminopyridine with methyl iodide revealed that the ratio of methylation on the ring nitrogen versus the 3-amino group is highly dependent on the solvent. For instance, in acetonitrile, ring methylation is favored by a ratio of 7.3:1, whereas in a 4:1 mixture of 2,2,2-trifluoroethanol-methanol, the ratio shifts to 1.1:1, indicating a significant increase in N3-methylation.[1] This highlights the importance of solvent choice in directing the synthesis towards the desired N-substituted product. While this study focused on N3-methylation, it provides a basis for exploring conditions that could favor N2-methylation.

General Synthesis of 2-(Alkylamino)pyridines:

A convenient three-step synthesis of 2-(alkylamino)pyridines starting from 2-aminopyridine has been reported with good overall yields ranging from 67-91%.[2] This method provides a reliable route to a variety of N2-alkylated aminopyridines.

Synthesis from Substituted Pyridine Precursors

An alternative to direct alkylation is to introduce the amino and substituted amino groups through a series of functional group transformations on the pyridine ring.

Synthesis of 2,3-Diamino-5-bromopyridine:

A well-established procedure for the synthesis of 2,3-diamino-5-bromopyridine starts from 2-aminopyridine. The process involves bromination, nitration, and subsequent reduction of the nitro group. The reduction of 2-amino-5-bromo-3-nitropyridine with iron and hydrochloric acid affords 2,3-diamino-5-bromopyridine in a 78% yield.[3]

Table 1: Comparison of Synthetic Yields for Substituted Diaminopyridines

CompoundStarting MaterialKey Reaction Step(s)Solvent(s)Yield (%)Reference
2,3-Diamino-5-bromopyridine2-Amino-5-bromo-3-nitropyridineReduction with Fe/HClEthanol/Water78[3]
2-(Alkylamino)pyridines2-AminopyridineThree-step sequenceVarious67-91 (overall)[2]
2,3-Diaminopyridine2,3-DinitropyridineHydrogenation (Pd/C)TolueneHigh (not specified)CN103664762A

Experimental Protocols

Protocol 1: Synthesis of 2,3-Diamino-5-bromopyridine[4]

Materials:

  • 2-Amino-5-bromo-3-nitropyridine

  • Reduced iron powder

  • 95% Ethanol

  • Water

  • Concentrated hydrochloric acid

  • Activated carbon

Procedure:

  • In a 100-mL flask equipped with a reflux condenser, add 10.9 g (0.05 mole) of 2-amino-5-bromo-3-nitropyridine, 30 g of reduced iron, 40 mL of 95% ethanol, 10 mL of water, and 0.5 mL of concentrated hydrochloric acid.

  • Heat the mixture on a steam bath for 1 hour.

  • After heating, filter the hot mixture to remove the iron powder. Wash the iron residue with three 10-mL portions of hot 95% ethanol.

  • Combine the filtrate and washings and evaporate to dryness.

  • Recrystallize the dark residue from 50 mL of water using 1 g of activated carbon. Filter the hot solution.

  • Cool the filtrate to induce crystallization. Collect the product by filtration, wash with a small amount of cold water, and air dry. The expected yield is approximately 78%.

Protocol 2: General Procedure for the Synthesis of 2-(Alkylamino)pyridines[2]

This protocol outlines a three-step synthesis starting from 2-aminopyridine. The specific details for each step (protection, alkylation, deprotection) can be found in the cited reference. The overall yields for a range of alkyl groups are reported to be between 67% and 91%.

Reactivity and Applications in Synthesis: A Comparative Perspective

The utility of a diaminopyridine building block is ultimately determined by its performance in subsequent synthetic transformations. The position and nature of the substituents on the diaminopyridine ring influence its nucleophilicity, steric hindrance, and ability to participate in cyclization and coupling reactions.

Cyclization Reactions to Form Heterocyclic Systems

Diaminopyridines are invaluable precursors for the synthesis of fused heterocyclic systems, such as imidazopyridines, which are prevalent in many pharmaceutical agents. The regioselectivity of these cyclization reactions is often dictated by the differential reactivity of the two amino groups.

Workflow for Imidazopyridine Synthesis:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Diaminopyridine Substituted Diaminopyridine Condensation Condensation/ Cyclization Diaminopyridine->Condensation Carbonyl Aldehyde or Carboxylic Acid Derivative Carbonyl->Condensation Imidazopyridine Imidazopyridine Derivative Condensation->Imidazopyridine G cluster_substituent Substituent Properties cluster_reactivity Reactivity of Amino Groups cluster_outcome Reaction Outcome Electronic Electronic Effects (Inductive, Resonance) Nucleophilicity Nucleophilicity Electronic->Nucleophilicity Basicity Basicity Electronic->Basicity Steric Steric Hindrance Steric->Nucleophilicity Regioselectivity Regioselectivity Nucleophilicity->Regioselectivity Reaction_Rate Reaction Rate Nucleophilicity->Reaction_Rate Basicity->Regioselectivity

References

Comparative

A Comparative Guide to Imidazopyridine Synthesis: Yields from Various Diamine Precursors

Imidazopyridines, a class of bicyclic heteroaromatic compounds, are of significant interest to the pharmaceutical industry due to their diverse biological activities. The synthesis of these scaffolds often relies on the...

Author: BenchChem Technical Support Team. Date: December 2025

Imidazopyridines, a class of bicyclic heteroaromatic compounds, are of significant interest to the pharmaceutical industry due to their diverse biological activities. The synthesis of these scaffolds often relies on the condensation of a diamine precursor with a suitable coupling partner. This guide provides a comparative analysis of the yields of imidazopyridine synthesis using different diamine precursors, supported by experimental data from the literature.

Yield Comparison of Imidazopyridine Synthesis

The choice of diamine precursor is a critical factor that influences the reaction pathway and ultimately the yield of the desired imidazopyridine isomer. The following table summarizes the reported yields for the synthesis of different imidazopyridine scaffolds using various diamine precursors and reaction conditions.

Diamine PrecursorOther ReactantsReaction ConditionsImidazopyridine ScaffoldYield (%)
Substituted 2-AminopyridineSubstituted Phenacyl BromideMicrowave, Ethanol, 100°C, 5-15 min2-Aryl-imidazo[1,2-a]pyridine24-99[1]
2-Aminopyridine derivativeAldehyde, IsocyanideSc(OTf)₃, DCM/MeOH, Microwave, 120°C, 1 hImidazo[1,2-a]pyridine48-86[2]
2,3-DiaminopyridineSubstituted Aryl AldehydesWater, Thermal1H-imidazo[4,5-b]pyridine83-87[3][4]
2,3-DiaminopyridineTriazole AldehydesNot specified2-(1,2,4-triazol-3-yl)imidazopyridine37-71[3][4]
3,4-DiaminopyridineTriethyl OrthoformateYtterbium triflateImidazo[4,5-c]pyridine32-99[3]
2-Amino-3-hydroxypyridineCarboxylic AcidsMicrowave, Silica gel support, 100 W2-Substituted imidazo[4,5-b]pyridines71-92[3]
2-Nitro-3-aminopyridineAldehydesReductive cyclization with Na₂S₂O₄3H-imidazo[4,5-b]pyridinesNot specified
Aliphatic/Aromatic AminesN-heteroarylsNot specifiedImidazo[1,5-a]pyridinesGood yields

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below. These protocols are generalized, and optimal conditions may vary depending on the specific substrates.

Protocol 1: Microwave-Assisted Synthesis of 2-Aryl-imidazo[1,2-a]pyridines [1]

  • Materials: Substituted 2-aminopyridine (1.0 mmol), substituted phenacyl bromide (1.0 mmol), ethanol (3 mL).

  • Instrumentation: Microwave synthesizer.

  • Procedure:

    • To a 10 mL microwave synthesis vial, add the substituted 2-aminopyridine, substituted phenacyl bromide, and a magnetic stirrer bar.

    • Add ethanol to the vial and seal it with a cap.

    • Place the vial in the microwave reactor and irradiate the reaction mixture at a constant temperature of 100°C for 5-15 minutes with stirring.

    • After completion, cool the vial to room temperature.

    • The resulting precipitate is collected by filtration and washed with cold ethanol.

    • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Three-Component Synthesis of Imidazo[1,2-a]pyridines (Groebke-Blackburn-Bienaymé Reaction) [2]

  • Materials: 2-Aminopyridine derivative (1.0 equiv), aldehyde (1.7 equiv), isocyanide (1.7 equiv), scandium(III) triflate (10 mol%), DCM/MeOH (2:1).

  • Instrumentation: Microwave synthesizer.

  • Procedure:

    • In a microwave vial, combine the 2-aminopyridine derivative, aldehyde, isocyanide, and scandium(III) triflate.

    • Add the DCM/MeOH solvent system to achieve a 0.3 M concentration with respect to the amidine.

    • Heat the mixture in the microwave at 120°C for 1 hour.

    • Following the reaction, the product is purified by chromatographic separation over silica.

Protocol 3: Synthesis of 1H-imidazo[4,5-b]pyridines via Oxidative Cyclocondensation [3][4]

  • Materials: 2,3-diaminopyridine, substituted aryl aldehydes, water.

  • Procedure:

    • The reaction of 2,3-diaminopyridine with substituted aryl aldehydes is carried out in water under thermal conditions.

    • The reaction proceeds via an air-oxidative cyclocondensation in a single step without the need for an external oxidative reagent.

Visualizing the Synthesis

The following diagrams illustrate the general reaction pathways and a typical experimental workflow.

G cluster_precursors Diamine Precursors cluster_reactants Other Reactants cluster_products Imidazopyridine Scaffolds 2-Aminopyridine 2-Aminopyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine 2-Aminopyridine->Imidazo[1,2-a]pyridine + α-Haloketone/ Aldehyde 2,3-Diaminopyridine 2,3-Diaminopyridine Imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine 2,3-Diaminopyridine->Imidazo[4,5-b]pyridine + Aldehyde/ Carboxylic Acid 3,4-Diaminopyridine 3,4-Diaminopyridine Imidazo[4,5-c]pyridine Imidazo[4,5-c]pyridine 3,4-Diaminopyridine->Imidazo[4,5-c]pyridine + Orthoformate α-Haloketone α-Haloketone Aldehyde Aldehyde Carboxylic Acid Carboxylic Acid

Caption: General reaction pathways for imidazopyridine synthesis.

G start Start reactants Combine Diamine Precursor and Other Reactants in Solvent start->reactants reaction Reaction (e.g., Microwave Heating) reactants->reaction cooling Cool to Room Temperature reaction->cooling isolation Isolate Crude Product (e.g., Filtration) cooling->isolation purification Purification (e.g., Recrystallization, Column Chromatography) isolation->purification product Pure Imidazopyridine purification->product

Caption: A typical experimental workflow for imidazopyridine synthesis.

References

Validation

Structural validation of N2-Methylpyridine-2,3-diamine derivatives using X-ray crystallography

Comparative Crystallographic Data The structural parameters obtained from single-crystal X-ray diffraction studies are crucial for understanding the precise three-dimensional arrangement of atoms in a molecule. Below is...

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Crystallographic Data

The structural parameters obtained from single-crystal X-ray diffraction studies are crucial for understanding the precise three-dimensional arrangement of atoms in a molecule. Below is a comparison of key crystallographic data for pyridine-2,3-diamine and its 5-chloro derivative.

ParameterPyridine-2,3-diamine[1][2]5-Chloropyridine-2,3-diamine[3]
Chemical Formula C₅H₇N₃C₅H₆ClN₃
Molecular Weight 109.14 g/mol 143.58 g/mol
Crystal System TetragonalMonoclinic
Space Group I4₁/aP2₁/n
Unit Cell Dimensions a = 16.4670(3) Åb = 16.4670(3) Åc = 3.9064(12) Åα = 90°β = 90°γ = 90°a = 3.824(3) Åb = 15.684(8) Åc = 10.512(6) Åα = 90°β = 95.13(6)°γ = 90°
Volume (V) 1059.3(3) ų627.9(7) ų
Molecules per Unit Cell (Z) 84
Temperature (T) 200 K296 K
Radiation Mo Kα (λ = 0.71073 Å)Mo Kα (λ = 0.71073 Å)

Experimental Protocols

The determination of crystal structures by X-ray crystallography follows a well-established protocol, as detailed in the literature for pyridine derivatives.[1][3]

1. Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the compound in an appropriate solvent. For instance, crystals of pyridine-2,3-diamine can be obtained from an aqueous solution.

2. Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is kept at a constant temperature, often cryogenic (e.g., 200 K), to minimize thermal vibrations of the atoms.[1] The diffractometer uses a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector to collect the diffraction pattern as the crystal is rotated.

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal (space group). The structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters until the calculated diffraction pattern shows the best possible agreement with the observed data.

Supramolecular Features and Molecular Geometry

In the crystal structure of pyridine-2,3-diamine, molecules are connected into a three-dimensional network by N—H⋯N hydrogen bonds.[1] The intracyclic angles of the pyridine ring range from 117.50(14)° to 123.03(15)°.[1]

For 5-chloropyridine-2,3-diamine, the molecule is nearly planar.[3] The amino groups are twisted out of the plane of the pyridine ring to minimize steric hindrance.[3] The crystal packing is characterized by intermolecular hydrogen bonding and π-stacking interactions, forming spiral columns.[3]

Experimental Workflow

The following diagram illustrates the typical workflow for the structural validation of a crystalline compound using X-ray crystallography.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Data Analysis synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structural Validation refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file

Caption: Workflow for X-ray Crystallographic Structural Validation.

This guide provides a foundational understanding of the structural characterization of pyridine-2,3-diamine derivatives. The presented data and protocols serve as a valuable resource for researchers engaged in the design and analysis of novel compounds in this chemical class. The methodologies described are broadly applicable for the structural elucidation of other crystalline organic molecules.

References

Comparative

A Comparative Guide to Catalysts for N2-Methylpyridine-2,3-diamine Based Syntheses

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of substituted diamino-pyridines is a critical step in the development of novel therapeutics. N2-Methylpyridine-2,3-d...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of substituted diamino-pyridines is a critical step in the development of novel therapeutics. N2-Methylpyridine-2,3-diamine, a key building block, can be synthesized through various catalytic routes. This guide provides a comparative analysis of catalytic strategies for the formation of the 2,3-diaminopyridine core and subsequent N-methylation, supported by experimental data from relevant literature.

I. Catalytic Synthesis of the 2,3-Diaminopyridine Core

The synthesis of the foundational 2,3-diaminopyridine structure can be approached through two primary catalytic methods: the amination of a halogenated precursor and the reduction of a nitro-substituted pyridine.

Comparative Performance of Catalysts for 2,3-Diaminopyridine Synthesis
Catalytic MethodCatalyst SystemStarting MaterialReagentsReaction ConditionsYield (%)Reference
Catalytic AminationCopper Sulfate (CuSO₄·5H₂O)2-Chloro-3-aminopyridineAqueous Ammonia130°C, 8 hours, 18-24 kg/cm ² pressure56--INVALID-LINK--
Catalytic AminationPalladium Precatalyst (RuPhos or BrettPhos based)3-Halo-2-aminopyridinesPrimary and Secondary Amines, LiHMDSNot specifiedNot specified[1]
Catalytic HydrogenationPalladium on Carbon (Pd/C)2-Amino-3-nitropyridineHydrogen GasNot specifiedNot specified[2]
Catalytic HydrogenationRaney NickelA hydrazine nitropyridineHydrogen GasNot specifiedNot specified[2]
Catalytic HydrogenationRhodium Oxide (Rh₂O₃)2-Aminopyridine derivativesHydrogen Gas (5 bar)40°C, 16 hoursHigh[3]

II. Catalytic N-Methylation of the Diamine Core

Once the 2,3-diaminopyridine is obtained, the subsequent selective N-methylation at the N2 position is crucial. While direct catalytic studies on N2-methylation of 2,3-diaminopyridine are not abundant, data from analogous N-methylation of aromatic amines provide valuable insights into potential catalytic systems.

Comparative Performance of Catalysts for N-Methylation of Aromatic Amines
Catalyst SystemMethylating AgentSubstrate ScopeReaction ConditionsSelectivity/YieldReference
Copper-Zirconium Bimetallic Nanoparticles (Cu-Zr BNPs)Dimethyl Carbonate (DMC)Aromatic and Aliphatic Amines180°C, 4 hoursUp to 91% selectivity for N-methylated product.[4][4][5]
Graphene Encapsulated Ni/NiO Nanoalloy (Ni/NiO@C)Various AldehydesPrimary and Secondary AminesNot specifiedHigh yields for N,N-dimethylamines.[6][6][7]
Supported Nickel Nanoparticles (Ni/ZnAlOₓ-600)MethanolVarious Amines160-180°C75.3–97.3% yields for mono-N-methylated amines.[8][8]
Ruthenium Complex ((DPEPhos)RuCl₂PPh₃)MethanolN-Methylaniline DerivativesWeak base (Cs₂CO₃)High yields.[9][9]

Experimental Protocols

Protocol 1: Copper-Catalyzed Amination of 2-Chloro-3-aminopyridine

This protocol is adapted from a patented industrial process for the synthesis of 2,3-diaminopyridine.

Materials:

  • 2-Chloro-3-aminopyridine

  • Copper Sulfate Pentahydrate (CuSO₄·5H₂O)

  • 25% Aqueous Ammonia Solution

  • Ethyl Acetate

Procedure:

  • In a high-pressure autoclave, charge 2-chloro-3-aminopyridine, CuSO₄·5H₂O, and the aqueous ammonia solution.

  • Stir the solution at 25-30°C and apply an initial ammonia pressure of 3 kg/cm ².

  • Gradually heat the reaction mixture to 130°C and maintain this temperature for 8 hours. The internal pressure will rise to 18-24 kg/cm ².

  • After the reaction is complete, cool the mixture to ambient temperature.

  • Extract the product from the reaction mass with ethyl acetate at 50-55°C.

  • Collect the organic layer and distill off 60-70% of the ethyl acetate.

  • Cool the concentrated solution to 5-8°C to crystallize the product.

  • Filter the resulting solid, wash with cold ethyl acetate, and dry under vacuum at 50-60°C to obtain 2,3-diaminopyridine.

Protocol 2: Nickel-Catalyzed Selective Mono-N-Methylation of an Aromatic Amine

This protocol is based on a published method for the selective mono-N-methylation of amines using methanol.[8]

Materials:

  • Aromatic Amine (e.g., Aniline as a model)

  • Methanol

  • Ni/ZnAlOₓ-600 catalyst

  • Inert solvent (if necessary)

Procedure:

  • In a sealed reaction vessel, combine the aromatic amine, methanol, and the Ni/ZnAlOₓ-600 catalyst.

  • Seal the vessel and heat the reaction mixture to 160-180°C.

  • Maintain the reaction at this temperature with stirring for the specified time (typically several hours).

  • After cooling, the catalyst can be recovered by filtration.

  • The product can be purified from the reaction mixture by standard techniques such as column chromatography.

Visualizations

Catalytic Cycle for Palladium-Catalyzed C-N Cross-Coupling

G Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Amine Coordination Amine Coordination Pd(II) Complex->Amine Coordination R-NH2 Deprotonation Deprotonation Amine Coordination->Deprotonation -HX Pd(II) Amido Complex Pd(II) Amido Complex Deprotonation->Pd(II) Amido Complex Reductive Elimination Reductive Elimination Pd(II) Amido Complex->Reductive Elimination Reductive Elimination->Pd(0)L Product Product Reductive Elimination->Product Ar-NHR G cluster_0 Synthesis of 2,3-Diaminopyridine Core cluster_1 N-Methylation Start Starting Material (e.g., 2-Halo-3-aminopyridine) Catalytic_Amination Catalytic Amination (e.g., Cu or Pd catalyst) Start->Catalytic_Amination Intermediate 2,3-Diaminopyridine Catalytic_Amination->Intermediate N_Methylation Catalytic N-Methylation (e.g., Ni or Ru catalyst) Intermediate->N_Methylation Methylating Agent (e.g., Methanol, DMC) Final_Product N2-Methylpyridine-2,3-diamine N_Methylation->Final_Product

References

Validation

The Strategic Advantage of N2-Methylpyridine-2,3-diamine in Heterocyclic Synthesis: A Comparative Guide

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, selectivity, and overall success of a synthe...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, selectivity, and overall success of a synthetic route. In the synthesis of privileged heterocyclic scaffolds, such as imidazo[4,5-b]pyridines, N2-Methylpyridine-2,3-diamine has emerged as a superior alternative to the more common 2,3-diaminopyridine. This guide provides an objective comparison, supported by experimental data, to highlight the distinct advantages of employing this N-methylated building block.

The primary advantage of N2-Methylpyridine-2,3-diamine lies in its ability to direct the regioselectivity of subsequent chemical transformations, thereby avoiding the formation of isomeric mixtures and simplifying purification processes. This is particularly crucial in the synthesis of N-substituted imidazo[4,5-b]pyridines, a class of compounds with significant therapeutic potential.

Enhanced Regioselectivity in Cyclization Reactions

The presence of a methyl group on the N2 nitrogen atom in N2-Methylpyridine-2,3-diamine effectively blocks this position from participating in further alkylation or acylation reactions. This pre-functionalization ensures that subsequent reactions, such as cyclization with aldehydes or carboxylic acids to form the imidazole ring of imidazo[4,5-b]pyridines, proceed with a high degree of regioselectivity.

In contrast, when using the parent 2,3-diaminopyridine, the initial cyclization to form the imidazo[4,5-b]pyridine core is often followed by an N-alkylation step to introduce desired substituents. This post-cyclization alkylation is frequently non-selective, leading to a mixture of N-alkylated isomers, which necessitates challenging and often costly chromatographic separation. Several studies have noted that the alkylation of the imidazo[4,5-b]pyridine core can result in a variety of mono- and poly-alkylated products.

The logical workflow below illustrates the strategic advantage of using a pre-alkylated building block.

logical_flow cluster_0 Route A: Using 2,3-diaminopyridine cluster_1 Route B: Using N2-Methylpyridine-2,3-diamine a1 2,3-diaminopyridine a2 Cyclization a1->a2 a3 Imidazo[4,5-b]pyridine a2->a3 a4 N-Alkylation a3->a4 a5 Mixture of N-alkylated isomers a4->a5 a6 Chromatographic Separation a5->a6 a7 Desired N-substituted Imidazo[4,5-b]pyridine a6->a7 b1 N2-Methylpyridine-2,3-diamine b2 Regioselective Cyclization b1->b2 b3 Desired N-substituted Imidazo[4,5-b]pyridine b2->b3

Figure 1: Comparison of synthetic routes to N-substituted imidazo[4,5-b]pyridines.

Comparative Performance in Synthesis

While direct comparative yield data for the synthesis of the exact same target molecule from both N2-Methylpyridine-2,3-diamine and 2,3-diaminopyridine is not extensively reported in a single study, we can infer the advantages by examining the yields of analogous reactions. The synthesis of imidazo[4,5-b]pyridines from 2,3-diaminopyridine and its derivatives with various aldehydes typically proceeds in moderate to high yields. However, as noted, subsequent alkylation complicates the overall efficiency.

The use of N2-Methylpyridine-2,3-diamine circumvents this issue, leading to a more streamlined and efficient synthesis of the desired N-substituted product.

Building BlockReagentProductReported YieldReference
2,3-DiaminopyridineBenzaldehyde2-Phenyl-1H-imidazo[4,5-b]pyridine55.7%[1]
2,3-Diaminopyridine4-Cyanobenzaldehyde4-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrile67.1%[1]
5-Bromo-2,3-diaminopyridineBenzaldehyde6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine91.4%[1]
5-Bromo-2,3-diaminopyridine4-Cyanobenzaldehyde4-(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)benzonitrile93.8%[1]
2,3-DiaminopyridineFormic AcidImidazo[4,5-b]pyridine-[2]
2,3-DiaminopyridineTriethyl orthoformateImidazo[4,5-b]pyridine83%[2]

Table 1: Representative yields for the synthesis of imidazo[4,5-b]pyridines from 2,3-diaminopyridine and its derivatives.

The data in Table 1 showcases the feasibility of synthesizing the core imidazo[4,5-b]pyridine scaffold from readily available diaminopyridines. The key advantage of N2-Methylpyridine-2,3-diamine is not necessarily in increasing the yield of the initial cyclization, but in ensuring that the final, N-substituted product is obtained directly and without the need for separation of isomers, thus improving the overall process efficiency.

Experimental Protocols

To provide a practical context for the application of these building blocks, detailed experimental protocols for key transformations are provided below.

General Procedure for the Synthesis of 2-Substituted Imidazo[4,5-b]pyridines from 2,3-Diaminopyridine

The following is a general procedure for the cyclization of a diaminopyridine with an aldehyde, adapted from the work of Mandić et al.

experimental_workflow_1 start Start step1 Dissolve 2,3-diaminopyridine and aldehyde in DMSO start->step1 step2 Add Na2S2O5 step1->step2 step3 Heat reaction mixture step2->step3 step4 Cool and pour into water step3->step4 step5 Filter and wash precipitate step4->step5 step6 Dry the product step5->step6 end End step6->end

Figure 2: Workflow for the synthesis of 2-substituted imidazo[4,5-b]pyridines.

Protocol 1: Synthesis of 2-Phenyl-1H-imidazo[4,5-b]pyridine [1]

  • A mixture of 2,3-diaminopyridine (0.44 g, 4.00 mmol), benzaldehyde (0.43 g, 4.00 mmol), and Na2S2O5 (0.42 g, 2.20 mmol) in DMSO (4 mL) is prepared in a reaction vessel.

  • The reaction mixture is heated. The specific temperature and time are optimized based on the substrates.

  • Upon completion of the reaction, the mixture is cooled to room temperature and poured into water.

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product.

  • Further purification, if necessary, can be performed by recrystallization from a suitable solvent (e.g., ethanol).

General Procedure for N-Alkylation of Imidazo[4,5-b]pyridines

The following protocol outlines a general method for the N-alkylation of the imidazo[4,5-b]pyridine core, which often results in a mixture of regioisomers.

Protocol 2: N-Alkylation of a 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine

  • To a solution of the starting imidazo[4,5-b]pyridine (1.25 mmol) in DMF (40 mL), potassium carbonate (2.75 mmol) and tetra-n-butylammonium bromide (0.187 mmol) are added.

  • The alkylating agent (e.g., allyl bromide or propargyl bromide, 2 mmol) is added in small portions.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The inorganic salts are removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to separate the regioisomeric products.

The necessity of the final chromatographic separation step in Protocol 2 underscores the advantage of using N2-Methylpyridine-2,3-diamine, which would lead directly to the desired N-substituted product without the formation of isomers.

Conclusion

In the strategic design of synthetic routes for N-substituted heterocyclic compounds, particularly in the realm of drug discovery, N2-Methylpyridine-2,3-diamine offers a distinct advantage over its non-methylated counterpart, 2,3-diaminopyridine. The key benefits are:

  • Regiocontrol: The pre-installed methyl group on the N2 nitrogen directs subsequent cyclization reactions, ensuring the formation of a single, desired N-substituted product.

  • Efficiency: By avoiding the formation of isomeric mixtures, the need for challenging and costly purification steps is eliminated, leading to a more streamlined and efficient overall synthesis.

  • Predictability: The use of N2-Methylpyridine-2,3-diamine provides a more predictable and reliable synthetic outcome, which is highly desirable in both academic and industrial research settings.

For researchers and drug development professionals, the adoption of N2-Methylpyridine-2,3-diamine as a key building block represents a strategic choice that can accelerate discovery timelines and improve the overall efficiency of synthesizing novel chemical entities.

References

Comparative

Characterization of Metal Complexes with N2-Methylpyridine-2,3-diamine: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the expected characteristics of metal complexes formed with the ligand N2-Methylpyridine-2,3-diamine. Due to t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected characteristics of metal complexes formed with the ligand N2-Methylpyridine-2,3-diamine. Due to the limited availability of direct experimental data for this specific ligand in the current literature, this document establishes a predictive framework based on the well-documented properties of analogous compounds, primarily metal complexes of pyridine-2,3-diamine and N-alkylated pyridine derivatives. The experimental protocols and comparative data tables are designed to serve as a robust starting point for the synthesis and characterization of these novel metal complexes.

Predicted Physicochemical Properties and Coordination Behavior

The introduction of a methyl group at the N2 position of the pyridine-2,3-diamine ligand is anticipated to influence its coordination chemistry in several key ways compared to the unsubstituted parent ligand. The methyl group is an electron-donating group, which is expected to increase the electron density on the adjacent nitrogen atom and, to a lesser extent, the pyridine ring. This enhanced basicity should lead to stronger metal-ligand bonds. However, the methyl group also introduces steric hindrance, which may affect the coordination geometry and the stability of the resulting complexes, particularly with smaller metal ions or in sterically crowded coordination spheres.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of related pyridine-diamine ligands and their metal complexes.

Synthesis of N2-Methylpyridine-2,3-diamine Ligand

A plausible synthetic route for N2-Methylpyridine-2,3-diamine is a multi-step process starting from 2-amino-3-nitropyridine.

Step 1: Monomethylation of 2-amino-3-nitropyridine

  • Dissolve 2-amino-3-nitropyridine in a suitable aprotic solvent such as DMF or THF.

  • Add a slight excess of a methylating agent, for example, methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), and a non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction carefully, for instance, by adding water if NaH was used.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the resulting N-methyl-2-amino-3-nitropyridine by column chromatography.

Step 2: Reduction of the Nitro Group

  • Dissolve the purified N-methyl-2-amino-3-nitropyridine in a solvent like ethanol or methanol.

  • Add a reducing agent. A common choice is tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1]

  • If using SnCl₂, heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).

  • After cooling, neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃) and extract the product with an appropriate organic solvent.

  • Dry the organic extract, remove the solvent in vacuo, and purify the crude N2-Methylpyridine-2,3-diamine by recrystallization or column chromatography.

General Synthesis of Metal Complexes
  • Dissolve the N2-Methylpyridine-2,3-diamine ligand in a suitable solvent, such as methanol, ethanol, or acetonitrile.

  • In a separate flask, dissolve the metal salt (e.g., CuCl₂, Ni(OAc)₂, Co(NO₃)₂) in the same solvent.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring at room temperature. The molar ratio of ligand to metal can be varied (e.g., 1:1, 2:1) to target different coordination geometries.

  • A change in color or the formation of a precipitate often indicates complex formation.

  • The reaction mixture can be stirred for several hours at room temperature or gently heated to ensure completion.

  • If a precipitate forms, it can be collected by filtration, washed with a small amount of cold solvent, and dried in a desiccator.

  • If no precipitate forms, single crystals suitable for X-ray diffraction may be obtained by slow evaporation of the solvent or by vapor diffusion with a less polar solvent.

Key Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Dissolve a small sample of the complex in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN). Coordination to a paramagnetic metal center will lead to significant broadening and shifting of the ligand proton signals. For diamagnetic complexes (e.g., Zn(II)), coordination is expected to cause downfield shifts of the pyridine and amine protons due to the deshielding effect of the metal ion.

  • ¹³C NMR: Acquire the spectrum in a suitable deuterated solvent. Similar to ¹H NMR, peak broadening and shifting will be observed for paramagnetic complexes. For diamagnetic complexes, coordination will induce shifts in the carbon resonances of the pyridine ring and the methyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Prepare a KBr pellet of the solid complex or acquire the spectrum using an ATR accessory.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Coordination of the pyridine nitrogen is typically confirmed by a shift of the C=N and C=C stretching vibrations to higher wavenumbers. The N-H stretching vibrations of the amino group will also shift upon coordination.

UV-Visible (UV-Vis) Spectroscopy

  • Dissolve the complex in a suitable solvent (e.g., ethanol, DMF).

  • Record the absorption spectrum over a range of 200-800 nm.

  • Observe the intra-ligand (π→π*) transitions, typically in the UV region, and the metal-to-ligand charge transfer (MLCT) or d-d transitions in the visible region, which are characteristic of the metal ion and its coordination environment.

Cyclic Voltammetry (CV)

  • Dissolve the complex in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

  • Use a standard three-electrode setup (e.g., glassy carbon working electrode, platinum counter electrode, and Ag/AgCl reference electrode).

  • Scan the potential over a range relevant to the expected redox processes of the metal center. The resulting voltammogram will provide information on the redox potentials and electrochemical stability of the complex.

Visualized Workflows and Pathways

Synthesis_and_Characterization_Workflow General Workflow for Synthesis and Characterization cluster_ligand Ligand Synthesis cluster_complex Complex Formation cluster_characterization Characterization start 2-Amino-3-nitropyridine step1 N-Methylation start->step1 step2 Nitro Group Reduction step1->step2 ligand N2-Methylpyridine-2,3-diamine step2->ligand dissolve_ligand Dissolve Ligand ligand->dissolve_ligand metal_salt Metal Salt (e.g., CuCl2, Ni(OAc)2) dissolve_metal Dissolve Metal Salt metal_salt->dissolve_metal reaction React Ligand and Metal Salt dissolve_ligand->reaction dissolve_metal->reaction isolation Isolation/Crystallization reaction->isolation complex Metal Complex isolation->complex nmr NMR (1H, 13C) complex->nmr ftir FTIR complex->ftir uvvis UV-Vis complex->uvvis cv Cyclic Voltammetry complex->cv xrd X-ray Diffraction complex->xrd

Caption: General workflow for the synthesis and characterization of metal complexes.

Comparative Data

The following tables provide a comparison of experimental data for metal complexes of a Schiff base derived from pyridine-2,3-diamine and predicted data for complexes of N2-Methylpyridine-2,3-diamine. The predictions are based on the expected electronic and steric effects of the N-methyl group.

Table 1: Spectroscopic Data for a Cu(II) Complex of a Pyridine-2,3-diamine Schiff Base Ligand and Predicted Data for a [Cu(N2-Methylpyridine-2,3-diamine)Cl₂] Complex

Parameter[Cu(L)] (L = Schiff base of 2,3-diaminopyridine and pyridoxal)[2][Cu(N2-Methylpyridine-2,3-diamine)Cl₂] (Predicted)Rationale for Prediction
FTIR (cm⁻¹)
ν(C=N) azomethine1630N/A (no azomethine)-
ν(Pyridine ring)Not specified~1600-1610Shift to higher frequency upon coordination.
ν(N-H)Not specified~3300-3400 (shifted)Broadening and shift to lower frequency upon coordination.
ν(M-N)Not specified~400-500Appearance of new bands in the far-IR region.
UV-Vis (nm)
Ligand π→π*~300-400~300-400Minor shifts expected upon methylation and complexation.
d-d transitions~600-700~600-750The stronger donor nature of the N-methylated ligand may lead to a larger ligand field splitting, potentially shifting the d-d bands to a shorter wavelength (blue shift). However, steric hindrance could cause distortions from ideal geometry, leading to a red shift.

Table 2: Predicted Effects of N2-Methylation on the Properties of Metal Complexes Compared to Unsubstituted Pyridine-2,3-diamine Complexes

PropertyPyridine-2,3-diamine ComplexesN2-Methylpyridine-2,3-diamine Complexes (Predicted)Reason for Predicted Change
Coordination Bidentate chelation via pyridine N and one amino N.Bidentate chelation is still expected.The fundamental chelating structure should be retained.
M-N Bond Strength Baseline strength.Expected to be stronger.The electron-donating methyl group increases the basicity of the N2-amino nitrogen.
Complex Stability Moderate stability.Potentially higher thermodynamic stability, but could be offset by steric hindrance.Stronger M-N bonds contribute to thermodynamic stability, but steric clash can be destabilizing.
Redox Potential (Mⁿ⁺/M⁽ⁿ⁻¹⁾⁺) Reference potential.Expected to be more negative (harder to reduce the metal center).Increased electron donation from the ligand stabilizes the higher oxidation state of the metal.
¹H NMR Shifts (for diamagnetic complexes) Characteristic downfield shifts upon coordination.Larger downfield shifts of pyridine protons are possible. A new singlet for the N-CH₃ group will appear.Stronger metal-ligand interaction leads to greater deshielding.

Table 3: Typical Metal-Ligand Bond Lengths in Related Pyridine and Amine Complexes (for reference)

BondTypical Bond Length (Å)Metal Ion Example
M-N (pyridine)2.0 - 2.2Cu(II), Ni(II), Co(II)
M-N (amine)2.0 - 2.3Cu(II), Ni(II), Co(II)
M-Cl2.2 - 2.4Cu(II), Ni(II), Co(II)

Note: These are general ranges and the actual bond lengths will depend on the specific metal ion, its oxidation state, and the overall coordination geometry of the complex.

Signaling_Pathway cluster_ligand_properties Ligand Properties cluster_effects Effects on Coordination cluster_complex_properties Resulting Complex Properties Pyridine-2,3-diamine Pyridine-2,3-diamine N-Methylation N-Methylation Pyridine-2,3-diamine->N-Methylation introduces N2-Methylpyridine-2,3-diamine N2-Methylpyridine-2,3-diamine N-Methylation->N2-Methylpyridine-2,3-diamine yields Increased_Basicity Increased Basicity (Electronic Effect) N-Methylation->Increased_Basicity Steric_Hindrance Steric Hindrance (Spatial Effect) N-Methylation->Steric_Hindrance Stronger_M_N_Bond Stronger M-N Bond Increased_Basicity->Stronger_M_N_Bond Shifted_Redox_Potentials Shifted Redox Potentials Increased_Basicity->Shifted_Redox_Potentials Altered_Geometry Altered Geometry/ Stability Steric_Hindrance->Altered_Geometry Modified_Spectra Modified Spectroscopic Properties Stronger_M_N_Bond->Modified_Spectra Altered_Geometry->Modified_Spectra

Caption: Logical relationships of N-methylation effects on complex properties.

References

Validation

Comparative Biological Activity of Pyridine-Diamine Derivatives: EGFR and MmpL3 Inhibitors

A detailed guide for researchers and drug development professionals on the comparative biological activities of two classes of compounds derived from a pyridine-diamine scaffold: N2, N4-diphenylpyridine-2,4-diamine deriv...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative biological activities of two classes of compounds derived from a pyridine-diamine scaffold: N2, N4-diphenylpyridine-2,4-diamine derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors for cancer therapy, and Pyridine-2-methylamine derivatives as Mycobacterial Membrane protein Large 3 (MmpL3) inhibitors for tuberculosis treatment.

This guide provides a comprehensive comparison of the biological activities of these two important classes of pyridine-diamine derivatives. The information is compiled from recent studies and presented to facilitate objective evaluation and inform future drug discovery efforts.

N2, N4-Diphenylpyridine-2,4-diamine Derivatives as EGFR Inhibitors

Derivatives of N2, N4-diphenylpyridine-2,4-diamine have emerged as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC). Certain mutations in EGFR, such as L858R, T790M, and C797S, lead to resistance to existing therapies, creating a critical need for new inhibitors.

Quantitative Biological Activity Data

The following table summarizes the in vitro potency of selected N2, N4-diphenylpyridine-2,4-diamine derivatives against EGFR mutant cell lines.

CompoundTarget Cell LineIC50 (nM)Reference
14l Baf3-EGFR L858R/T790M/C797S8[1]
Baf3-EGFR Del19/T790M/C797S11[1]
14o (deuterated) Baf3-EGFR L858R/T790M/C797SNot explicitly stated, but showed improved metabolic stability and in vivo efficacy compared to 14l[1]

A study on dianilinopyrimidine derivatives also reported potent EGFR inhibition and antitumor activities. For instance, compound 4c showed an IC50 of 0.56 µM against the A549 lung cancer cell line.[2]

Signaling Pathway and Mechanism of Action

EGFR inhibitors act by blocking the intracellular tyrosine kinase domain of the receptor. This prevents autophosphorylation and the activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and metastasis.[3][4][5] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in cancer cells.

Mechanism studies of compound 14o revealed that it effectively downregulates the phosphorylation of EGFR and key components of the mTOR signaling pathway. It also induces cell cycle arrest at the G2/M phase and promotes apoptosis.[1]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand EGF Ligand Ligand->EGFR Inhibitor N2,N4-Diphenylpyridine -2,4-diamine Derivative Inhibitor->EGFR

Caption: EGFR signaling pathway and the inhibitory action of N2, N4-diphenylpyridine-2,4-diamine derivatives.

Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors

A series of pyridine-2-methylamine derivatives have shown potent antitubercular activity by inhibiting the Mycobacterial Membrane protein Large 3 (MmpL3). MmpL3 is an essential transporter protein in Mycobacterium tuberculosis responsible for the export of trehalose monomycolate (TMM), a key precursor for the synthesis of the mycobacterial cell wall.[6][7]

Quantitative Biological Activity Data

The following table summarizes the in vitro antitubercular activity and cytotoxicity of selected pyridine-2-methylamine derivatives.

CompoundM. tuberculosis H37Rv MIC (µg/mL)Vero Cell Toxicity IC50 (µg/mL)Reference
21 0.5-1> 16[8]
25 0.5-1> 16[8]
30 0.5-1> 16[8]
37 0.125> 16[8]
62 0.016≥ 16[8]

Other pyridine derivatives have also demonstrated significant activity against resistant strains of M. tuberculosis.[9]

Mechanism of Action

MmpL3 inhibitors block the transport of TMM across the mycobacterial inner membrane. This disruption of the mycolic acid transport pathway prevents the formation of the outer membrane, compromising the structural integrity of the bacterium and leading to cell death.[6][10][11] Some MmpL3 inhibitors may also act by dissipating the transmembrane electrochemical proton gradient.[10][11]

MmpL3_Inhibition_Workflow cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm / Cell Wall TMM_precursor Mycolic Acid Precursors TMM Trehalose Monomycolate (TMM) TMM_precursor->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport CellWall Mycolic Acid Layer (Cell Wall) MmpL3->CellWall Inhibitor Pyridine-2-methylamine Derivative Inhibitor->MmpL3

Caption: Mechanism of MmpL3 inhibition by pyridine-2-methylamine derivatives in M. tuberculosis.

Experimental Protocols

In Vitro Kinase Inhibition Assay (EGFR)

This protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against EGFR kinase.

  • Reagent Preparation : Prepare kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compounds.

  • Reaction Setup : In a 384-well plate, add the test compound or a vehicle control (e.g., DMSO).

  • Kinase Reaction Initiation : Add the kinase/substrate mixture to each well, followed by an ATP solution to start the reaction.

  • Incubation : Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).

  • Reaction Termination and Signal Generation : Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).[12][13]

  • Data Analysis : Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow A Prepare Reagents (Kinase, Substrate, ATP, Compound) B Add Compound Dilutions to 384-well Plate A->B C Add Kinase/Substrate Mixture B->C D Initiate Reaction with ATP C->D E Incubate at Room Temperature D->E F Stop Reaction & Add Detection Reagent E->F G Measure Luminescence F->G H Calculate % Inhibition & IC50 G->H

Caption: General workflow for an in vitro kinase inhibition assay.

Minimum Inhibitory Concentration (MIC) Assay (Antitubercular)

This protocol describes the broth microdilution method for determining the MIC of compounds against M. tuberculosis.

  • Compound Preparation : Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create serial dilutions.

  • Bacterial Inoculum Preparation : Prepare a suspension of M. tuberculosis and adjust its turbidity to a 0.5 McFarland standard.

  • Assay Setup : In a 96-well plate, add the serially diluted compounds.

  • Inoculation : Add the prepared bacterial suspension to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation : Incubate the plate under appropriate conditions (e.g., 37°C) for a sufficient period for bacterial growth to be visible in the control wells.

  • Result Interpretation : The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[14][15][16]

MIC_Assay_Workflow A Prepare Serial Dilutions of Test Compound C Add Compound Dilutions to 96-well Plate A->C B Prepare M. tuberculosis Inoculum (0.5 McFarland Standard) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate Plate D->E F Observe for Visible Bacterial Growth E->F G Determine Lowest Concentration with No Growth (MIC) F->G

Caption: General workflow for a broth microdilution MIC assay.

References

Comparative

Unraveling the Fleeting Intermediates of N2-Methylpyridine-2,3-diamine Reactions: A Comparative Guide

For researchers, scientists, and professionals in drug development, understanding the transient stages of chemical reactions is paramount for optimizing syntheses and discovering novel molecular scaffolds. This guide pro...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the transient stages of chemical reactions is paramount for optimizing syntheses and discovering novel molecular scaffolds. This guide provides a comparative analysis of the likely reaction intermediates formed from N2-Methylpyridine-2,3-diamine, drawing upon established chemical principles and experimental data from analogous compounds due to a lack of direct studies on this specific molecule.

Hypothesized Reaction Pathway: Condensation with an Aldehyde

A common and illustrative reaction for ortho-diamines is the condensation with an aldehyde to form an imidazopyridine ring system. This reaction is expected to proceed through a series of discrete, albeit often transient, intermediates. The proposed pathway involves the initial formation of a Schiff base (imine), followed by an intramolecular cyclization and subsequent aromatization.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product N2_Methyl N2-Methylpyridine- 2,3-diamine Schiff_Base Schiff Base (Imine) Intermediate N2_Methyl->Schiff_Base Condensation (-H2O) Aldehyde Aldehyde (R-CHO) Aldehyde->Schiff_Base Cyclized_Intermediate Dihydro-imidazopyridine Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular Cyclization Imidazopyridine Imidazopyridine Product Cyclized_Intermediate->Imidazopyridine Oxidation (-H2)

Comparative Data of Expected Intermediates

The following table summarizes the expected quantitative data for the key intermediates based on typical values observed for analogous reactions of other pyridine diamines. This data is crucial for the identification and characterization of these transient species during reaction monitoring.

IntermediateExpected Molecular Weight (for R=H)Key Spectroscopic Data (Expected)Typical Yield
Schiff Base (Imine) 135.16 g/mol ¹H NMR: Imine proton (CH=N) signal around 8.0-8.5 ppm. IR: C=N stretch around 1620-1640 cm⁻¹.Not typically isolated; formed in situ.
Dihydro-imidazopyridine 135.16 g/mol ¹H NMR: Disappearance of the imine proton signal; appearance of a new aliphatic C-H signal.Not typically isolated; rapidly oxidizes.
Imidazopyridine Product 133.15 g/mol ¹H NMR: Aromatic protons in characteristic regions. ¹³C NMR: Signals corresponding to the fused aromatic system.60-95% (overall reaction)

Experimental Protocols for Intermediate Characterization

To confirm the structure of these proposed intermediates, a series of in situ monitoring experiments can be designed.

General Experimental Workflow

G cluster_setup Reaction Setup cluster_monitoring In Situ Monitoring cluster_isolation Product Isolation cluster_characterization Characterization Reactants Dissolve N2-Methylpyridine-2,3-diamine and aldehyde in a suitable solvent (e.g., ethanol). TLC Thin-Layer Chromatography (TLC) to monitor reactant consumption and product formation. Reactants->TLC NMR In situ NMR spectroscopy to observe the appearance and disappearance of intermediate signals. TLC->NMR LCMS LC-MS analysis of reaction aliquots to detect the mass of intermediates. NMR->LCMS Workup Reaction workup (e.g., extraction, evaporation). LCMS->Workup Purification Purification by column chromatography or recrystallization. Workup->Purification Final_Analysis Full spectroscopic analysis (NMR, IR, MS) of the final product. Purification->Final_Analysis

Detailed Methodologies
  • In situ NMR Spectroscopy:

    • The reaction is carried out directly in an NMR tube.

    • N2-Methylpyridine-2,3-diamine is dissolved in a deuterated solvent (e.g., DMSO-d6).

    • An initial ¹H NMR spectrum is acquired.

    • The aldehyde is then added to the NMR tube, and spectra are acquired at regular intervals.

    • The formation of the Schiff base intermediate can be confirmed by the appearance of a new signal in the imine region of the spectrum. The subsequent cyclization and aromatization can be monitored by the changes in the aromatic and aliphatic regions.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Small aliquots of the reaction mixture are taken at different time points.

    • The aliquots are diluted and injected into the LC-MS system.

    • The mass spectrometer is set to detect the expected molecular ions of the reactants, intermediates, and the final product. This allows for the confirmation of the presence of these species, even if they are in low concentrations or are short-lived.

Alternative Reaction Pathways

While the condensation with aldehydes is a primary pathway, other reactions can lead to different intermediates and products. For instance, reaction with dicarbonyl compounds can lead to the formation of pyrazinopyridines. The principles of intermediate identification through in situ monitoring remain the same, though the specific spectroscopic signatures will differ.

Conclusion

Although direct experimental studies on the reaction intermediates of N2-Methylpyridine-2,3-diamine are scarce, a robust understanding of its reactivity can be built upon the well-established chemistry of analogous pyridine diamines. The proposed intermediates, a Schiff base and a dihydro-imidazopyridine, are the most probable transient species in the common condensation reaction with aldehydes. The experimental workflows and comparative data presented in this guide provide a solid framework for researchers to design experiments aimed at trapping, identifying, and characterizing these fleeting but crucial chemical entities. This knowledge is instrumental in the rational design of synthetic routes to novel heterocyclic compounds for various applications, including drug discovery.

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling N2-Methylpyridine-2,3-diamine

This guide provides critical safety, logistical, and operational information for handling N2-Methylpyridine-2,3-diamine in a laboratory setting. The following protocols are essential for ensuring the safety of researcher...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, logistical, and operational information for handling N2-Methylpyridine-2,3-diamine in a laboratory setting. The following protocols are essential for ensuring the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling N2-Methylpyridine-2,3-diamine. The following table summarizes the recommended PPE.

Protection LevelEquipmentPurpose
Engineering Controls Certified Chemical Fume HoodTo minimize inhalation of vapors or dust.[1]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield provides broader protection, especially during tasks with a higher risk of splashing.[1][2]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have some level of permeability.[1][3]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[1]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside a fume hood or if engineering controls are insufficient to maintain airborne concentrations below exposure limits. The specific type of respirator will depend on the operational conditions and a thorough risk assessment.[1][4]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and to maintain experimental integrity.

Handling Protocol:

  • Pre-Handling Preparation:

    • Conduct a thorough risk assessment for the planned experiment.[1]

    • Ensure all personnel are trained on the specific handling protocols for this compound.[4]

    • Verify that a safety shower, eyewash station, and fire extinguisher are readily accessible.[1][2]

    • Don all required PPE before entering the designated handling area.[1]

  • During Handling:

    • Weighing: Always weigh the solid compound inside a chemical fume hood or a ventilated balance enclosure.[1]

    • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[1]

    • Reactions: All chemical reactions involving this compound must be conducted within a certified chemical fume hood using appropriate and securely assembled glassware.[1]

    • Avoid contact with skin, eyes, and clothing.[2][5]

    • Do not eat, drink, or smoke in the handling area.[6]

    • Wash hands thoroughly after handling the material.[2][5][6]

  • Post-Handling:

    • Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent and cleaning agent.[1]

    • Storage: Store the compound in a tightly-closed container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[2][7]

Disposal Plan:

  • Waste Classification: All waste containing N2-Methylpyridine-2,3-diamine must be treated as hazardous waste.

  • Containerization: Collect waste in a suitable, labeled, and closed container.

  • Disposal: Dispose of the waste through a licensed waste disposal company in accordance with all local, state, and federal regulations.[7][8][9] Do not allow the product to enter drains, waterways, or soil.[2] Contaminated packaging should be disposed of in the same manner as the product itself.[7]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Emergency SituationProcedure
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek immediate medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]
Inhalation Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[2][5] If breathing is difficult or has stopped, provide artificial respiration.[2] Seek immediate medical attention.[2][5]
Ingestion Do NOT induce vomiting.[2] Rinse the mouth with water.[2] Seek immediate medical attention.[2]
Spill Evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[2] Wear appropriate PPE and prevent the spill from spreading or entering drains.[2] Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.[2]

Visual Workflow for Handling N2-Methylpyridine-2,3-diamine

The following diagram outlines the standard workflow for safely handling N2-Methylpyridine-2,3-diamine in a laboratory setting.

start Start: Handling N2-Methylpyridine-2,3-diamine prep Step 1: Pre-Handling Preparation - Conduct Risk Assessment - Verify Emergency Equipment - Don Full PPE start->prep handling Step 2: Handling in Fume Hood - Weighing - Dissolving - Reaction Setup prep->handling post_handling Step 3: Post-Handling - Decontaminate Work Area - Store Chemical Properly handling->post_handling disposal Step 4: Waste Disposal - Collect in Labeled Container - Dispose via Licensed Company post_handling->disposal end End of Procedure disposal->end

Caption: Workflow for Safe Handling and Disposal.

References

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